Dihydroquinazoline
説明
Structure
3D Structure
特性
CAS番号 |
53378-34-0 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
1,2-dihydroquinazoline |
InChI |
InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5,10H,6H2 |
InChIキー |
NTURVSFTOYPGON-UHFFFAOYSA-N |
SMILES |
C1NC2=CC=CC=C2C=N1 |
正規SMILES |
C1NC2=CC=CC=C2C=N1 |
製品の起源 |
United States |
Foundational & Exploratory
Dihydroquinazoline Derivatives: A Comprehensive Technical Guide to Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural framework serves as a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their diverse biological activities, and the experimental protocols utilized for their evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through various methodologies, with one-pot multi-component reactions being a particularly efficient and widely adopted approach. These methods offer advantages such as operational simplicity, reduced reaction times, and high yields.
One-Pot Three-Component Synthesis
A common and efficient method for synthesizing 3,4-dihydroquinazolines involves a one-pot, three-component reaction of an isatoic anhydride (B1165640), an amine, and an aldehyde or ketone. This domino reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde/ketone, followed by cyclization with isatoic anhydride.
Another notable one-pot synthesis involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. This metal-free approach leads to the formation of three new C-N bonds in a single operation, yielding diversely substituted 3,4-dihydroquinazolines.[1]
Solid-Phase Synthesis
Solid-phase synthesis offers a powerful strategy for the combinatorial synthesis of this compound-2(1H)-one derivatives, enabling the rapid generation of compound libraries for biological screening.[2] This methodology typically involves the use of a resin-bound amino acid amide as a starting material, which undergoes a series of reactions including reduction, cyclization, and subsequent diversification.[2]
General Experimental Protocol: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol describes a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an amine, and an aldehyde.
Materials:
-
Isatoic anhydride
-
Appropriate primary amine
-
Appropriate aldehyde
-
Catalyst (e.g., SnCl₂·2H₂O, L-proline nitrate, lactic acid)[3][4]
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1 equivalent), the primary amine (1 equivalent), and the aldehyde (1 equivalent).
-
Add the catalyst in a catalytic amount (e.g., 10-20 mol%).
-
If using a solvent, add the appropriate volume of solvent. For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C) for the required time (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydroquinazolin-4(1H)-one derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of this compound Derivatives
This compound derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases.
Anticancer Activity
The anticancer properties of this compound derivatives are one of the most explored areas of their biological potential. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many this compound derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways responsible for cell growth and division. Other targeted kinases include p38 MAP kinase and BRD4.[2]
-
Induction of Apoptosis: Certain this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases, or the extrinsic pathway, which is initiated by death receptors on the cell surface.[5]
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibition of PARP-1 by this compound derivatives can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Quantitative Data on Anticancer Activity:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CA1-e | A2780 (Ovarian) | 22.76 | [2] |
| CA1-g | A2780 (Ovarian) | 22.94 | [2] |
| CA1-e | HepG-2 (Liver) | 37.59 | [2] |
| CA1-g | HepG-2 (Liver) | 45.41 | [2] |
| Compound 8h | A549 (Lung) | 5.9 | [6] |
| Compound 4j | MDA-MB-231, A549, DU-145 | Good Activity | [7] |
| Compound 4e | MDA-MB-231, A549, DU-145 | Good Activity | [7] |
| Compound 32 | U937 (Leukemia) | Noteworthy decrease in cell viability | [5] |
| Compound 44 | MCF-7 (Breast) | 3-fold more potent than cisplatin | [5] |
Antimicrobial Activity
This compound derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi.
Mechanisms of Antimicrobial Action:
The exact mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Quantitative Data on Antimicrobial Activity:
| Compound ID | Microorganism | MIC (mg/mL) | Reference |
| 4d | Pseudomonas aeruginosa | 0.25 | [3][8] |
| 4e | Pseudomonas aeruginosa | 0.25 | [3][8] |
| 4d | Bacillus subtilis | 0.25 | [3][8] |
| 4d | Lactobacillus rhamnosus | 0.25 | [3][8] |
| N11 | Staphylococcus aureus | High inhibition zone (3.2 cm at 0.1 mg/ml) | [9] |
Anti-inflammatory Activity
Several this compound derivatives have been reported to possess significant anti-inflammatory properties.
Mechanisms of Anti-inflammatory Action:
-
COX Inhibition: Some derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.
-
NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of the NF-κB signaling pathway by this compound derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[10]
Quantitative Data on Anti-inflammatory Activity:
| Compound | Assay | Result | Reference |
| Chalcone 4c | Carrageenan-induced edema | Higher activity than celecoxib | [11] |
| N-phenyl pyrazole (B372694) 5b | Carrageenan-induced edema | Higher activity than celecoxib | [11] |
| Fluorine-substituted 8c | NF-κB inhibition | Potential anti-inflammatory activity | [10] |
Antiviral Activity
The antiviral potential of this compound derivatives has been explored against various viruses.
Mechanisms of Antiviral Action:
-
Reverse Transcriptase Inhibition: Some this compound-2-amine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inactivation and preventing the conversion of viral RNA into DNA.
Quantitative Data on Antiviral Activity:
| Compound ID | Virus | EC₅₀ | Reference |
| 4b | HIV-1 (IIIB) | 0.84 nM | [12] |
| 4b | HIV-1 (E138K mutant) | 3.5 nM | [12] |
| 4b | HIV-1 (RES056 mutant) | 66 nM | [12] |
| DCR 137 | Chikungunya Virus | Potent inhibitor | [13] |
| DCR 137 | Ross River Virus | Effective inhibition | [13] |
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound derivatives (test compounds)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism
Procedure:
-
Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).
-
Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in sterile saline)
-
This compound derivatives (test compounds)
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Administer the this compound derivative or the standard drug to the animals (e.g., orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.
-
Measure the paw volume or thickness at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Signaling Pathways and Workflows
Signaling Pathway Diagrams
Experimental Workflow Diagram
Conclusion
This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthetic methodologies and detailed experimental protocols to an understanding of their mechanisms of action. It is anticipated that further exploration of the chemical space around the this compound nucleus will lead to the development of novel and effective drugs for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Novel Dihydroquinazoline Compounds as Anticancer Agents: A Technical Guide
Abstract
Dihydroquinazoline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer chemotherapy. Their structural versatility allows for the modulation of various biological targets, leading to potent anticancer effects. This technical guide provides an in-depth overview of novel this compound compounds, focusing on their synthesis, mechanism of action, and anticancer activity. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms and evaluation processes.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many approved anticancer drugs. Among these, the quinazolinone scaffold has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3] this compound derivatives, a reduced form of quinazolinones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key cellular processes like cell division and signal transduction.[4][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working on the discovery and development of novel this compound-based anticancer agents.
Synthesis of this compound Compounds
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through the cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes.[6] Several methods have been developed to improve yield and employ environmentally friendly conditions.
A general and efficient protocol involves a one-pot, three-component reaction. For instance, a mixture of 2-aminobenzamide (1 mmol) and an appropriate aldehyde (1.5 mmol) in water (10 mL) can be stirred at 90°C.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the desired 2,3-dihydroquinazolin-4(1H)-one derivative. The crude product can then be purified by filtration and recrystallization from ethanol (B145695).[6] Alternative methods include the use of catalysts like reverse zinc oxide micelles in aqueous media, which offers high yields and catalyst reusability.[7] Solid-phase synthesis approaches have also been successfully employed for the generation of this compound-2(1H)-one derivatives.[8]
Anticancer Activity and Quantitative Data
Numerous novel this compound derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.
Table 1: Anticancer Activity of this compound-2(1H)-one Derivatives [9]
| Compound ID | HepG-2 (IC50, µM) | A2780 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| CA1-c | < 50 | - | 70-90 |
| CA1-d | < 50 | - | 70-90 |
| CA1-e | 37.59 | 22.76 | 70-90 |
| CA1-f | < 50 | - | 70-90 |
| CA1-g | 45.41 | 22.94 | 70-90 |
| CA1-i | - | < 40 | 70-90 |
| CA5 | - | < 40 | 70-90 |
| Gefitinib | - | - | - |
Note: '-' indicates data not available.
Table 2: Anticancer Activity of 2,4-Diphenyl-1,2-dihydroquinazoline Derivatives [10]
| Compound ID | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | DU-145 (IC50, µM) |
| 4e | - | - | - |
| 4j | - | - | - |
Note: Specific IC50 values for 4e and 4j were not provided in the abstract, but they were highlighted as having "good anticancer activity."[10]
Table 3: Anticancer Activity of Quinazoline-Thiazole Hybrids [3]
| Compound ID | HepG2 (IC50, µM) |
| SA01-SA07 (range) | 1.83 - 4.24 |
| Sorafenib | 6.28 |
Mechanism of Action
The anticancer effects of this compound compounds are attributed to various mechanisms, primarily involving the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways.
Inhibition of Tubulin Polymerization
Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[4] By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5][7]
Kinase Inhibition
The EGFR and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[11] Overexpression of these receptor tyrosine kinases is a common feature in many cancers.[11] this compound derivatives have been developed as potent inhibitors of both EGFR and VEGFR-2.[12][13] By competing with ATP at the kinase domain's binding site, these compounds block the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades.[11]
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][8] Aberrant activation of this pathway is frequently observed in cancer.[8] Some this compound derivatives have been shown to modulate this pathway, contributing to their anticancer effects. Bioinformatics predictions have identified AKT1 as a key target for some this compound-2(1H)-one derivatives.
Induction of Apoptosis
A common outcome of the mechanisms described above is the induction of apoptosis, or programmed cell death. This compound compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[14][15] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5][14][16]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16]
-
Incubate for 15 minutes at room temperature in the dark.[18]
-
Analyze the cells by flow cytometry within one hour.[18] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[16]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol[14]
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[19]
-
Incubate at -20°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[13]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.[4]
-
In a 96-well plate, add the tubulin solution and the test compound at various concentrations.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.[4]
-
Immediately measure the change in fluorescence or absorbance (at 340 nm) at 37°C over time.[20]
-
Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.
Kinase Inhibition Assay (EGFR/VEGFR-2)
This assay quantifies the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase Assay Buffer
-
ATP
-
Specific peptide substrate
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.[3]
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.[3]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC50 values.
Visualizations
Signaling Pathways
Caption: Simplified EGFR, VEGFR-2, and PI3K/Akt signaling pathways targeted by this compound compounds.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. agscientific.com [agscientific.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Annexin V Staining Protocol [bdbiosciences.com]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroquinazoline: A Comprehensive Technical Guide to its Pharmacological Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinazoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in pharmacological research. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects across various domains, including neurodegenerative diseases, cancer, and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated overview of the current understanding of this compound pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this important scaffold.
Core Mechanisms of Action and Pharmacological Targets
This compound derivatives have been demonstrated to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. The core mechanisms can be broadly categorized as enzyme inhibition, receptor modulation, and interference with signaling cascades. The following sections will delve into the specifics of these interactions.
Neuroprotective Effects: Targeting Enzymes in Neurodegenerative Diseases
A significant area of investigation for dihydroquinazolines has been in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are largely attributed to the inhibition of key enzymes involved in the pathophysiology of these conditions.
This compound derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors of AChE.
Several this compound compounds have shown selective and potent inhibitory activity against monoamine oxidase B (MAO-B). MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopaminergic neurotransmission, which is beneficial in Parkinson's disease.
In contrast to enzyme inhibition, certain this compound analogues have been discovered to be activators of the 20S proteasome.[1] The 20S proteasome is a core component of the cellular machinery responsible for degrading misfolded and aggregated proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease.[1] By enhancing the activity of the 20S proteasome, these compounds promote the clearance of these toxic protein aggregates.[1]
Anticancer Activity: Modulation of Key Signaling Pathways
The anticancer properties of dihydroquinazolines stem from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
A prominent mechanism of anticancer action for several this compound derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. Dihydroquinazolines have been shown to inhibit the phosphorylation of key proteins in this cascade, including Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Certain this compound derivatives have been designed as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Overexpression or mutation of these receptors is a common feature in many tumors, and their inhibition can block downstream signaling pathways that drive tumor growth and angiogenesis.
Anti-infective Properties
Dihydroquinazolines have emerged as a novel class of inhibitors of trypanothione (B104310) reductase (TryR), an essential enzyme in the antioxidant defense system of Trypanosoma species, the causative agents of trypanosomiasis.[2] By inhibiting TryR, these compounds render the parasites susceptible to oxidative stress, leading to their death.[2]
Recent studies have identified dihydroquinazolinones as a promising class of antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4).[3][4] PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 disrupts ion homeostasis, leading to parasite death.[3][5]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various this compound derivatives against their respective pharmacological targets.
Table 1: Inhibition of Cholinesterases and MAO-B by this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| K2V-9 | AChE | 1.72 ± 0.01 | Mixed |
| MAO-B | 0.950 ± 0.52 | - | |
| K2V-12 | AChE | 1.10 ± 0.078 | Mixed |
| MAO-B | 1.68 ± 0.25 | - | |
| 8b | BChE | 0.045 | Non-competitive/Mixed |
| 8d | BChE | 0.062 | Non-competitive/Mixed |
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Target Pathway |
| CA1-e | A2780 | 22.76 | ERBB2, SRC, AKT1 |
| CA1-g | A2780 | 22.94 | ERBB2, SRC, AKT1 |
| 7c | MCF7 | Low µM | PI3K/Akt/mTOR |
Table 3: Anti-infective Activity of this compound Derivatives
| Compound | Target | IC50 / EC50 (µM) | Organism |
| 1a | Trypanothione Reductase | 0.92 (Ki) | Trypanosoma brucei |
| WJM-921 | PfATP4 | Sub-µM | Plasmodium falciparum |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound pharmacology.
Enzyme Inhibition Assays
This spectrophotometric assay is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reagents:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution (e.g., 1 U/mL in buffer)
-
Test compound solutions at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound or solvent control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay is used to determine the inhibitory potency of compounds against MAO-B.
-
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate (e.g., kynuramine (B1673886) or tyramine).
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial substrate mix)
-
Developer solution and a fluorescent probe (e.g., OxiRed Probe)
-
Test compound solutions at various concentrations.
-
-
Procedure:
-
Add diluted test compounds or controls to the wells of a 96-well black plate.
-
Add the MAO-B enzyme solution to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Add the MAO-B substrate solution containing the developer and probe to initiate the reaction.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.
-
Calculate the percentage of inhibition and IC50 values as described for the AChE assay.
-
This assay measures the inhibition of TryR, a key enzyme in trypanosomes.
-
Principle: The assay follows the decrease in absorbance at 340 nm, which indicates the oxidation of NADPH, the co-substrate for TryR.
-
Reagents:
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
Recombinant TryR enzyme (e.g., 5 mU/ml)
-
NADPH (e.g., 300 µM)
-
Trypanothione disulfide (TS2) (e.g., 150 µM)
-
Test compound solutions at various concentrations.
-
-
Procedure:
-
In a 384-well plate, pre-incubate the assay components (buffer, enzyme, NADPH) and the inhibitor for a set time (e.g., 30 minutes).
-
Start the reaction by adding the TS2 substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the percentage of inhibition and IC50 values.
-
Cell-Based Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Lines: HepG-2 (human liver cancer), A2780 (human ovarian cancer), MDA-MB-231 (human breast cancer).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target proteins.
-
Procedure:
-
Culture cells (e.g., MCF7) and treat with this compound derivatives for the desired time.
-
Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
-
20S Proteasome Activity Assay
This fluorometric assay measures the activity of the 20S proteasome.
-
Principle: The assay uses a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) that is cleaved by the proteasome, releasing a fluorescent molecule (AMC). The increase in fluorescence is proportional to the proteasome's activity.
-
Reagents:
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Purified human 20S proteasome
-
Fluorogenic substrate (e.g., 10 mM stock in DMSO)
-
Test compound (this compound activator) solutions.
-
-
Procedure:
-
In a 96-well black plate, add the assay buffer, 20S proteasome, and the test compound.
-
Incubate for a short period to allow for interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm) using a fluorescence plate reader.
-
Calculate the rate of reaction to determine the level of proteasome activation.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological action of dihydroquinazolines.
Caption: PI3K/Akt/mTOR pathway inhibition by dihydroquinazolines.
Caption: Workflow for AChE inhibition assay.
Caption: Mechanism of 20S proteasome activation.
Conclusion
The this compound scaffold serves as a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of pharmacological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes in neurodegenerative and infectious diseases to the modulation of critical cell signaling pathways in cancer. The ability to fine-tune the substitutions on the this compound core allows for the optimization of potency and selectivity against specific targets. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. It is anticipated that this information will facilitate further research and development of novel this compound-based therapeutics to address a wide range of unmet medical needs.
References
A Comprehensive Technical Guide to the Synthetic Routes of Dihydroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthetic routes for dihydroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes key synthetic workflows and the crucial role of quinazoline (B50416) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction to Dihydroquinazolines
Dihydroquinazolines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antitumor, and neuroprotective properties.[1] Notably, many quinazoline-based compounds have been developed as potent inhibitors of various kinases, particularly EGFR, making them a cornerstone in the development of targeted cancer therapies. This guide will explore the primary synthetic strategies employed to construct the dihydroquinazoline core.
Key Synthetic Methodologies
The synthesis of dihydroquinazolines can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include multi-component reactions, metal-catalyzed cross-coupling reactions, and cyclization reactions from functionalized anilines.
Multi-Component Reactions (MCRs)
Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. A widely used MCR for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an isatoic anhydride (B1165640), an aldehyde, and a primary amine or ammonium (B1175870) acetate.[2][3]
Synthesis from 2-Aminobenzylamine
Another versatile approach involves the use of 2-aminobenzylamine as a key building block. This method allows for the synthesis of various substituted 3,4-dihydroquinazolines through sequential N-functionalization followed by cyclodehydration.[1][4] This strategy offers good control over the substitution pattern on the this compound core.
Metal-Catalyzed Syntheses
Transition metal-catalyzed reactions, particularly those employing copper, have emerged as powerful tools for the synthesis of quinazoline derivatives. These methods often involve cascade reactions that enable the formation of multiple bonds in a single step, leading to efficient construction of the heterocyclic ring system.[5][6] Copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) provide an economical and practical route to 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives.[6]
Quantitative Data on Synthetic Routes
The following tables summarize the quantitative data for selected synthetic routes to provide a comparative overview of their efficiency.
Table 1: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride [2][3]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fe3O4 Nanoparticles | Water | Reflux | 1-2 | 85-95 |
| SnCl2·2H2O | Solvent-free | 110 | 0.5-1 | 80-95 |
| Mukaiyama's Reagent | Acetonitrile | 110 | 3-4 | up to 95 |
Table 2: Synthesis of 3,4-Dihydroquinazolines from 2-Aminobenzylamine [1][7]
| Reagents | Cyclization Conditions | Overall Yield (%) |
| Active Haloaromatics, Acylating Agents | MW-assisted, PPSE | Good to Excellent |
| Alkyl/Aryl Halides, Acylating Agents | MW-assisted, PPE | Good to Excellent |
Table 3: Copper-Catalyzed Synthesis of 4-Amino- and 2,4-Diaminoquinazolines [6]
| Substrates | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromobenzonitriles, Amidines/Guanidine | CuI/DMEDA | DMF | 80 | 3-12 | Good |
Detailed Experimental Protocols
General Procedure for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using Isatoic Anhydride[2][9]
Materials:
-
Isatoic anhydride (1.0 mmol)
-
Aromatic or aliphatic aldehyde (1.0 mmol)
-
Primary amine or ammonium salt (1.1 mmol)
-
Catalyst (e.g., Mukaiyama's reagent, 1.2 mmol)
-
Solvent (e.g., Acetonitrile, 5 mL)
Procedure:
-
To a vial, add isatoic anhydride, acetonitrile, and stir for one minute.
-
Add the catalyst, followed by the amine or ammonium salt, and the aldehyde.
-
Heat the reaction mixture at 110 °C for 3 to 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under high vacuum to yield the pure 2,3-dihydroquinazolin-4(1H)-one.
General Procedure for the Synthesis of 3,4-Dihydroquinazolines from 2-Aminobenzylamine[1][6]
This synthesis involves a multi-step sequence:
Step 1: N-Arylation of 2-Aminobenzylamine
-
In a reaction vessel, combine equimolar amounts of 2-aminobenzylamine and an activated haloaromatic compound.
-
The reaction can be performed uncatalyzed or with a suitable base.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the N-aryl-2-aminobenzylamine intermediate using column chromatography.
Step 2: N-Acylation
-
Dissolve the N-aryl-2-aminobenzylamine in a suitable solvent.
-
Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the N-acyl-N'-aryl-2-aminobenzylamine intermediate.
Step 3: Microwave-Assisted Ring Closure
-
Place the purified intermediate in a microwave reactor vial.
-
Add a cyclodehydrating agent such as trimethylsilyl (B98337) polyphosphate (PPSE) or ethyl polyphosphate (PPE).
-
Irradiate the mixture in a microwave reactor at a specified temperature and time.
-
After cooling, quench the reaction and extract the product.
-
Purify the final 3,4-dihydroquinazoline product by column chromatography.
Visualizing Synthetic Workflows and Signaling Pathways
Synthetic Workflow for Three-Component Synthesis
References
- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 2. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]
- 5. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 7. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
Biological Evaluation of Novel Dihydroquinazoline Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological evaluation of novel dihydroquinazoline analogs, a class of compounds demonstrating significant potential in oncology drug discovery. Dihydroquinazolines have emerged as versatile scaffolds, exhibiting a wide range of biological activities, including potent antitumor effects. This document details the common experimental protocols used to assess their efficacy and mechanism of action, presents a summary of their reported biological activities in a structured format, and visualizes the key signaling pathways and experimental workflows involved in their evaluation.
Data Presentation: In Vitro Anticancer Activity of this compound Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines and specific protein kinases. This data provides a quantitative measure of their potency and selectivity.
Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| CA1-e | A2780 | Ovarian Cancer | 22.76 | [1][2] |
| CA1-g | A2780 | Ovarian Cancer | 22.94 | [1][2] |
| CA1-e | HepG-2 | Liver Cancer | 37.59 | [2] |
| CA1-g | HepG-2 | Liver Cancer | 45.41 | [2] |
| CA1-a | A2780 | Ovarian Cancer | 79.96 | [2] |
| CA1-f | A2780 | Ovarian Cancer | >100 | [2] |
| C2 | PC3 | Prostate Cancer | < 15 | [3] |
| C5 | PC3 | Prostate Cancer | < 15 | [3] |
| C7 | DU145 | Prostate Cancer | 9.8 ± 3.4 | [3] |
| C7 | PC3 | Prostate Cancer | 31.6 ± 3.6 | [3] |
| 5a | HCT-116 | Colon Cancer | 4.87 - 205.9 | [4] |
| 10f | HCT-116 | Colon Cancer | 4.87 - 205.9 | [4] |
| 5a | MCF-7 | Breast Cancer | 14.70 - 98.45 | [4] |
| 10f | MCF-7 | Breast Cancer | 14.70 - 98.45 | [4] |
| 5d | Various | Various | 1.94 - 7.1 | [5] |
| 4i | MCF-7 | Breast Cancer | 2.86 | [6][7] |
| 4i | HepG2 | Liver Cancer | 5.91 | [6][7] |
| 4i | A549 | Lung Cancer | 14.79 | [6][7] |
| 4j | MCF-7 | Breast Cancer | 3.09 | [6][7] |
| 4j | HepG2 | Liver Cancer | 6.87 | [6][7] |
| 4j | A549 | Lung Cancer | 17.92 | [6][7] |
| 39 | HT29 | Colon Cancer | < 0.05 | [8] |
| 39 | U87 | Glioblastoma | < 0.05 | [8] |
| 39 | A2780 | Ovarian Cancer | < 0.05 | [8] |
| 39 | H460 | Lung Cancer | < 0.05 | [8] |
| 39 | BE2-C | Neuroblastoma | < 0.05 | [8] |
Table 2: Inhibitory Activity of this compound Analogs against Protein Kinases and Tubulin Polymerization
| Compound ID | Target | IC50 | Reference |
| EGFR Kinase Inhibition | |||
| 10 | EGFR (wild-type) | 0.222 µM | [9] |
| 12 | EGFR (wild-type) | 0.172 µM | [9] |
| 12 | EGFR (L858R mutant) | 71.30 µM | [9] |
| 12 | EGFR (T790M mutant) | 421.53 µM | [9] |
| 4f | EGFR (wild-type) | 2.17 nM | [6][7] |
| 4f | EGFR (L858R/T790M) | 2.81 nM | [6][7] |
| 4f | EGFR (L858R/T790M/C797S) | 3.62 nM | [6][7] |
| 17 | EGFR (wild-type) | Similar to Erlotinib | [10] |
| 18 | EGFR (T790M mutant) | 0.25 µM | [10] |
| 17 | EGFR (T790M mutant) | 0.30 µM | [10] |
| 14b | EGFR (T790M mutant) | 0.36 µM | [10] |
| 16 | EGFR (T790M mutant) | 0.40 µM | [10] |
| 5 | EGFR | 84.4 nM | [11] |
| 6 | EGFR | 51.5 nM | [11] |
| PI3K Kinase Inhibition | |||
| 41 | PI3Kδ | 1.13 nM | [12] |
| 42 | PI3Kδ | 2.52 nM | [12] |
| 48c | PI3Kγ, δ | < 10 nM | [13] |
| Tubulin Polymerization Inhibition | |||
| 6 | Tubulin Polymerization | 6.1 ± 0.1 µM | [14] |
| 55-57 | Tubulin Polymerization | 0.92 - 1.0 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the biological evaluation of this compound analogs.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a reaction buffer containing GTP.
-
Compound Addition: Add the this compound analog at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a plate reader. The rate of increase in absorbance is proportional to the rate of tubulin polymerization.
-
Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant EGFR enzyme, a specific substrate peptide, and the this compound analog at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their biological evaluation.
Signaling Pathways
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nAnalog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Ligand -> EGFR [label="Binds"]; this compound -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; } Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.
// Nodes this compound [label="this compound\nAnalog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> Mitochondria [label="Induces Stress"]; Mitochondria -> CytochromeC [label="Releases"]; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } Caption: Intrinsic apoptosis pathway induced by this compound analogs.
Experimental Workflow
// Nodes Start [label="Start:\nNovel this compound\nAnalogs", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Potent Analogs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetBased [label="Target-Based Assays\n(e.g., Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOptimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Xenograft Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nPreclinical Candidate", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> InVitro; InVitro -> HitIdentification; HitIdentification -> Mechanism; Mechanism -> ApoptosisAssay; Mechanism -> CellCycle; Mechanism -> TargetBased; Mechanism -> LeadOptimization; LeadOptimization -> InVivo; InVivo -> End; } Caption: A typical workflow for the biological evaluation of novel this compound analogs.
References
- 1. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]
- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dihydroquinazoline Core
The dihydroquinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and the experimental protocols used to evaluate its derivatives, tailored for researchers, scientists, and drug development professionals.
Structure and Physicochemical Properties
The this compound core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring.[1] The position of the double bond in the pyrimidine (B1678525) ring results in several isomeric forms, such as 1,2-, 3,4-, and 1,4-dihydroquinazoline.[3][4] These scaffolds are found in many natural products and pharmaceuticals.[5] The general structure allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[3]
Table 1: Key Physicochemical Properties of a Representative this compound Core
| Property | Value / Range | Description |
|---|---|---|
| Molecular Formula | C8H8N2 | Core scaffold without substituents.[4] |
| Molecular Weight | 132.16 g/mol | For the unsubstituted C8H8N2 core. |
| LogP (Octanol/Water) | Varies widely | Highly dependent on substituents; can be modulated to enhance properties like blood-brain barrier permeability.[6] |
| Hydrogen Bond Donors | 1-2 | The NH groups in the dihydropyrimidine ring act as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 1-2 | The nitrogen atoms in the ring can act as hydrogen bond acceptors. |
| Aromatic Rings | 1 | The fused benzene ring. |
Biological Activities and Mechanisms of Action
Derivatives of the this compound core exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.[7][8]
-
Anticancer: Many this compound derivatives show potent anti-proliferative activity against various cancer cell lines, including liver, ovarian, and breast cancer.[9] Some act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]
-
Neuroprotective: Certain derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[11] They can also enhance the activity of the 20S proteasome, which is responsible for degrading intrinsically disordered proteins like α-synuclein, a hallmark of Parkinson's disease.[12][13]
-
Antimicrobial and Antiparasitic: The scaffold has been used to develop agents against various pathogens. This includes compounds with antibacterial and antifungal properties, as well as potent inhibitors of Trypanothione Reductase (TryR), a validated drug target in the parasite Trypanosoma brucei.[6][14] Recently, derivatives have shown submicromolar activity against the "brain-eating amoeba" Naegleria fowleri.[15]
-
Anti-inflammatory and Antioxidant: Dihydroquinazolines have also been reported to possess anti-inflammatory and antioxidant properties.[9][14]
Bioinformatic predictions suggest that some this compound-2(1H)-one derivatives may exert their anticancer effects by targeting key nodes in cancer-related signaling pathways, such as ERBB2 (HER2), SRC, and AKT1.[9][16] The PI3K/AKT pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.[16]
Caption: PI3K/AKT signaling pathway and the inhibitory action of a this compound derivative.
Synthesis of the this compound Core
A variety of synthetic methods have been developed for the this compound scaffold, including solid-phase synthesis and multi-component reactions, which allow for the creation of diverse chemical libraries.[9][12] A common and efficient approach is the one-pot, three-component condensation reaction.[5][17]
A typical synthesis involves the reaction of an anthranilamide (or isatoic anhydride), an aldehyde or ketone, and a primary amine.[17][18] This method is valued for its simplicity, efficiency, and the ability to generate diverse structures by varying the three core components.[5]
Caption: General workflow for the one-pot synthesis of this compound derivatives.
Key Experimental Protocols
The evaluation of this compound derivatives involves a standard cascade of in vitro and in silico techniques to determine their biological activity, mechanism of action, and drug-like properties.
-
Synthesis and Characterization:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the synthesis.[11]
-
Purification: Crude products are typically purified using gravity column chromatography or recrystallization.[11][17]
-
Structural Confirmation: The chemical structures of the final compounds are confirmed using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Liquid Chromatography-Mass Spectrometry (LC/MS).[9][11]
-
-
In Vitro Biological Evaluation:
-
Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the anti-proliferative activity of compounds on cancer cell lines and determine their IC₅₀ values (the concentration required to inhibit 50% of cell growth).[9]
-
Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, methods like the modified Ellman's method for cholinesterases (AChE, BuChE) or Amplex Red assay kits for monoamine oxidases (MAO) are employed.[11]
-
Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging assays are used to screen for antioxidant activity.[14]
-
-
In Silico Studies:
-
Molecular Docking: Computational docking simulations are used to predict the binding orientation and affinity of the synthesized compounds within the active site of a target protein, helping to elucidate the mechanism of action at a molecular level.[17][19]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models to assess the potential pharmacological and pharmacokinetic profiles of the compounds.[9][20]
-
The process from initial compound design to biological validation follows a logical progression, integrating chemical synthesis with biological and computational evaluation.
Caption: A typical workflow for the discovery and optimization of this compound-based drugs.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Methyl-1,4-dihydroquinazoline | 1150617-85-8 | Benchchem [benchchem.com]
- 4. 1,2-Dihydroquinazoline | C8H8N2 | CID 12531337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 11. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis of Dihydrobenzimidazoquinazoline Derivatives for Their Potential Biological Activities [frontiersin.org]
- 15. Development of this compound compounds as novel therapeutics against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 18. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Emergence of Dihydroquinazoline: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged Scaffold" Concept
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has decidedly emerged as one such scaffold.[1][2][3] This nitrogen-containing heterocyclic system, comprising a phenyl ring fused to a dihydro-pyrimidinone ring, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal candidate for molecular recognition by diverse protein families.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the dihydroquinazoline scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Chemical Structure
The foundational this compound structure is characterized by a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring. The most biologically explored variant is the 2,3-dihydroquinazolin-4(1H)-one, which possesses a carbonyl group at position 4. Substitutions are most commonly introduced at the C2 and N3 positions, allowing for extensive chemical diversification and modulation of biological activity.[1][2]
Caption: Core chemical structure of the 2,3-dihydroquinazolin-4(1H)-one scaffold with common substitution points.
Synthetic Methodologies: Building the Core
The accessibility of the this compound scaffold through robust and versatile synthetic routes has been a key driver of its adoption in drug discovery programs. Methodologies have evolved from classical two-component cyclocondensations to more efficient one-pot, three-component reactions, often employing green chemistry principles.[1][4]
Experimental Protocol: Catalyst-Free Two-Component Synthesis
A simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with an aldehyde in water, obviating the need for a catalyst.[1]
Procedure:
-
A mixture of 2-aminobenzamide (1 mmol) and the desired aldehyde (1.5 mmol) is prepared in 10 mL of water in a round-bottomed flask.
-
The mixture is stirred and heated in a preheated oil bath at 90°C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the water-insoluble product.
-
The crude product is collected by filtration and washed with cold 50% ethanol.
-
The final product is purified by recrystallization from ethanol.[1]
Experimental Protocol: One-Pot Three-Component Synthesis
This approach offers higher atom economy by combining isatoic anhydride (B1165640), an amine, and an aldehyde in a single step.[4]
Procedure:
-
To a vial containing isatoic anhydride (1 mmol), add acetonitrile (B52724) (ACN) as the solvent.
-
Add Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) (1.2 mmol), an amine (e.g., ammonium (B1175870) chloride or a primary amine, 1.2 mmol), and an aldehyde (1 mmol).
-
Seal the vial and heat the reaction mixture at 110°C for 3 to 4 hours.
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The collected solid is washed with cold diethyl ether and dried under high vacuum to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[4]
Caption: A generalized workflow for the discovery and development of this compound-based therapeutic agents.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of diseases.
Anticancer Activity
The this compound scaffold is a prominent feature in many anticancer agents. These compounds often function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5]
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| CA1-e | A2780 (Ovarian) | Anti-proliferative | 22.76 | [5] |
| CA1-g | A2780 (Ovarian) | Anti-proliferative | 22.94 | [5] |
| C2 | DU145 (Prostate) | Cytotoxicity | < 15 | [6] |
| C5 | DU145 (Prostate) | Cytotoxicity | < 15 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A2780, DU145) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[5][6]
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several quinazoline (B50416) derivatives have been shown to target the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many cancers.[7][8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).
Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and survival.
Antioxidant Activity
Certain this compound derivatives exhibit significant free radical scavenging activity, which is beneficial in combating oxidative stress implicated in various diseases.[5]
Table 2: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC₅₀ (µM) | Reference |
| CA1-7 | DPPH Radical Scavenging | 57.99 | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or DMF).
-
Reaction: Mix the DPPH solution with various concentrations of the test compound. A positive control, such as ascorbic acid, is used for comparison.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm). The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[5][9]
Neuroprotection and Enzyme Inhibition
The this compound scaffold has also been explored for its potential in treating neurodegenerative diseases. This includes the inhibition of key enzymes like cholinesterases and the activation of cellular machinery responsible for degrading misfolded proteins.[10][11]
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 8b | Butyrylcholinesterase (BChE) | 45 | [11] |
| 8d | Butyrylcholinesterase (BChE) | 62 | [11] |
| 2b | Myeloperoxidase (MPO) | 100 | [12] |
Experimental Protocol: Cholinesterase Inhibition Assay
This assay, often based on the Ellman method, measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Enzyme and Substrate Preparation: Prepare solutions of the cholinesterase enzyme, the substrate (e.g., acetylthiocholine), and Ellman's reagent (DTNB).
-
Inhibition Reaction: Pre-incubate the enzyme with various concentrations of the this compound inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate. The enzyme hydrolyzes the substrate, producing thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored compound, which is measured spectrophotometrically at 412 nm.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC₅₀ value.[13][14]
Signaling Pathway: 20S Proteasome Activation
Some this compound derivatives have been identified as activators of the 20S proteasome. The proteasome is a protein complex that degrades unnecessary or damaged proteins. Enhancing its activity is a potential therapeutic strategy for neurodegenerative diseases characterized by the accumulation of misfolded proteins, such as α-synuclein in Parkinson's disease.[10][15]
Caption: this compound derivatives can activate the 20S proteasome, promoting the degradation of misfolded proteins implicated in neurodegenerative diseases.
Conclusion
The this compound scaffold has firmly established its status as a "privileged" structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antioxidant, and neuroprotective activities. The continued exploration of this versatile scaffold, aided by modern synthetic methods and a deeper understanding of its interactions with biological systems, promises to yield a new generation of innovative therapeutics for a multitude of human diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of the this compound core in their drug discovery endeavors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 10. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. par.nsf.gov [par.nsf.gov]
Preliminary Screening of Dihydroquinazoline Library for Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. Libraries of this compound derivatives offer a rich source of potential drug candidates. Preliminary bioactivity screening is a critical first step in the drug discovery pipeline, enabling the identification of "hit" compounds with desired biological activities from a large collection of molecules. This technical guide provides a comprehensive overview of the core methodologies for the preliminary screening of a this compound library, with a focus on anticancer and antioxidant activities. Detailed experimental protocols, structured data presentation, and visual workflows are provided to facilitate the practical implementation of these screening assays.
Experimental Workflows
A typical preliminary screening campaign for a this compound library involves a tiered approach, starting with broad cytotoxicity screening, followed by more specific bioassays to elucidate the mechanism of action.
General Screening Workflow
The overall workflow for the preliminary screening of a this compound library is depicted below. This process begins with the preparation of the compound library and culminates in the identification of validated hits.
Caption: General workflow for preliminary bioactivity screening of a this compound library.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for the initial assessment of a compound library's bioactivity.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1] It is a standard initial assay to screen for compounds with potential anticancer activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound library compounds (dissolved in DMSO)
-
Human cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Gefitinib).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each active compound by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Antioxidant Activity Screening: DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for the antioxidant activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Materials:
-
This compound library compounds (dissolved in methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol (B145695)
-
Positive control (e.g., Ascorbic acid or Vitamin C)[1]
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds and the positive control in methanol or ethanol in a 96-well plate.
-
DPPH Reaction: Add the DPPH solution to each well containing the compound dilutions. The final volume should be consistent across all wells. Include a blank control (solvent only) and a control with DPPH solution but no compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each compound concentration using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Tubulin Polymerization Inhibition Assay
This assay is used to identify compounds that interfere with microtubule dynamics, a validated target for anticancer drugs.
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in turbidity.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., DMSO)
-
Temperature-controlled microplate reader
-
96-well plates
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound compounds in polymerization buffer.
-
Reaction Mixture: On ice, prepare a reaction mixture containing tubulin protein and GTP in polymerization buffer.
-
Assay Initiation: Add the compound dilutions to the wells of a pre-warmed 96-well plate. To initiate the polymerization, add the tubulin reaction mixture to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time for each compound concentration. Compare the polymerization curves of the treated samples to the negative control. Calculate the percentage of inhibition of tubulin polymerization at a specific time point (e.g., the plateau phase of the control). Determine the IC₅₀ value for active compounds.
Data Presentation
Quantitative data from preliminary screening should be organized into clear and concise tables to facilitate the comparison of the bioactivity of different this compound derivatives.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | HepG-2 IC₅₀ (µM) | A2780 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| CA1-e | 37.59 | 22.76 | 70-90 | [1] |
| CA1-g | 45.41 | 24.94 | 70-90 | [1] |
| Gefitinib | Positive Control | Positive Control | Positive Control | [1] |
Table 2: Antioxidant Activity of this compound Derivatives
| Compound ID | DPPH Scavenging IC₅₀ (µM) | Reference |
| CA1-7 | 57.99 | [1] |
| Vitamin C | 22.50 | [1] |
Signaling Pathways
Understanding the potential molecular targets of bioactive compounds is crucial. Dihydroquinazolines have been reported to modulate several key signaling pathways involved in cancer progression.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell proliferation, survival, and growth.[2] Its aberrant activation is a common feature in many cancers.
Caption: The PI3K/AKT signaling pathway and a potential point of inhibition by dihydroquinazolines.
ERBB2 (HER2) Signaling Pathway
ERBB2 is a receptor tyrosine kinase that plays a significant role in the development and progression of certain types of cancer.[1]
Caption: The ERBB2 signaling pathway and a potential point of inhibition by dihydroquinazolines.
Microtubule Dynamics
Microtubules are dynamic polymers essential for cell division. Their disruption is a key mechanism for many anticancer drugs.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Space of Dihydroquinazoline Derivatives
The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them a focal point of intensive research in drug discovery.[3][4][5] This guide explores the chemical space of this compound derivatives, detailing their synthesis, biological activities, structure-activity relationships, and mechanisms of action.
Synthetic Methodologies
The synthesis of the this compound framework has been approached through various strategies, ranging from classical multi-step procedures to modern one-pot, multi-component reactions designed for efficiency and diversity.
Common Synthetic Strategies:
-
Cascade Reactions: Novel cascade cyclization/Leuckart–Wallach type strategies have been developed for the modular and efficient preparation of substituted 3,4-dihydroquinazolinones from readily available starting materials.[2]
-
One-Pot Multi-Component Reactions (MCRs): MCRs are widely employed for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. A common approach involves the one-pot condensation of an isatoic anhydride (B1165640), an aldehyde, and a primary amine.[6] Another efficient protocol involves a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives.[7]
-
Solid-Phase Synthesis: To maximize chemical diversity for combinatorial libraries, solid-phase synthesis approaches have been developed for this compound-2(1H)-one derivatives, enabling the generation of a wide range of compounds for biological screening.[8]
-
Rearrangement of Indazolium Salts: A convenient synthesis of 1,2-dihydroquinazolines can be achieved via the rearrangement of indazolium salts, a process that involves the cleavage of an N-N bond and intramolecular N-nucleophilic addition.[9]
General Experimental Protocol: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
This protocol is a generalized representation based on common multi-component reaction methodologies.[6]
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of an isatoic anhydride (1.0 equiv), a selected aldehyde (e.g., pyridine-3-carbaldehyde, 1.0 equiv), and a primary amine (1.0 equiv) are combined.
-
Solvent and Catalyst Addition: The reactants are dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). A catalyst, such as NaHSO₄, is added to the mixture.
-
Reaction Condition: The reaction mixture is stirred and heated under reflux. The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with a cold solvent (e.g., cold ethanol), and dried.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][8]
Experimental Workflow Diagram
Caption: Synthesis and evaluation workflow for this compound derivatives.
Biological Activities and Therapeutic Potential
This compound derivatives exhibit a remarkable diversity of biological activities, positioning them as promising candidates for various therapeutic applications.
Anticancer Activity
The quinazoline (B50416) scaffold is central to several FDA-approved anticancer drugs that target receptor tyrosine kinases.[10] this compound derivatives have been extensively investigated as inhibitors of key cancer-related targets.
-
EGFR Inhibition: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[11][12] Derivatives are being developed to inhibit various EGFR mutant forms responsible for both tumorigenesis and drug resistance.[12]
-
CDK4/6 Inhibition: Certain 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[13]
-
PARP-1 Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have shown promising inhibitory activity against Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair, making it a valuable target in oncology.[14]
-
Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a wide range of cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG-2), ovarian (A2780), and prostate (PC3, DU145) cancer cells.[8][10][14]
Neurodegenerative Diseases
The accumulation of intrinsically disordered proteins (IDPs) like α-synuclein is a hallmark of neurodegenerative diseases.[15][16]
-
Proteasome Activation: this compound analogues have been identified as novel activators of the 20S proteasome, the primary protease responsible for degrading IDPs. This activation enhances the degradation of α-synuclein, presenting a novel therapeutic strategy for Parkinson's disease.[15][16]
-
Multi-Target Agents for Alzheimer's Disease: this compound derivatives have been designed as multi-target-directed ligands for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology.[4]
Antimalarial Activity
Malaria remains a significant global health threat, and new therapeutic agents are urgently needed. Dihydroquinazolinone derivatives have emerged as a promising class of antimalarials.
-
PfATP4 Inhibition: Dihydroquinazolinone-3-carboxamides act as orally efficacious antimalarials by targeting the Plasmodium falciparum ATP4 (PfATP4) protein, a cation-transporting ATPase essential for sodium homeostasis in the parasite.[17] Structure-activity relationship (SAR) studies have led to potent inhibitors with improved pharmacokinetic profiles.[17][18]
Other Activities
The therapeutic potential of this scaffold extends to other areas:
-
Anti-inflammatory: Derivatives have been reported to possess anti-inflammatory properties.[5]
-
Antioxidant: Many dihydrobenzimidazoquinazoline compounds exhibit good antioxidant activity, which is often used as a predictive tool for other biological activities like anticancer potential.[19]
-
Trypanothione (B104310) Reductase Inhibition: Dihydroquinazolines have been identified as novel inhibitors of trypanothione reductase (TryR) from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis.[20][21]
Quantitative Data and Structure-Activity Relationships (SAR)
The exploration of the this compound chemical space is heavily reliant on understanding the relationship between chemical structure and biological activity. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.
Table 1: Anticancer Activity of this compound-2(1H)-one Derivatives[8]
| Compound | Target Cell Line | IC₅₀ (μM) |
| CA1-e | HepG-2 (Liver) | 37.59 |
| A2780 (Ovarian) | 22.76 | |
| CA1-g | HepG-2 (Liver) | 45.41 |
| A2780 (Ovarian) | 24.94 | |
| Gefitinib | A2780 (Ovarian) | 16.52 |
Data from cytotoxicity tests (MTT assay) showing the anti-proliferative activity of synthesized compounds compared to the positive control, Gefitinib.
Table 2: Activity of this compound Derivatives in Alzheimer's Disease Models[4]
| Compound | Target Enzyme | IC₅₀ (μM) |
| K2V-9 | AChE | 1.72 ± 0.01 |
| MAO-B | 0.950 ± 0.52 | |
| K2V-12 | AChE | 1.10 ± 0.078 |
| MAO-B | 1.68 ± 0.25 |
IC₅₀ values demonstrating dual inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).
Table 3: Myeloperoxidase (MPO) Inhibition by Thioxo-dihydroquinazolin-one Derivatives[22]
| Compound | Target Enzyme | IC₅₀ (μM) |
| 2b | MPO | 0.1 - 0.2 |
| 2c | MPO | 0.1 - 0.2 |
| 2e | MPO | 0.1 - 0.2 |
| 2i | MPO | 0.4 |
| 2j | MPO | 0.1 - 0.2 |
| 2k | MPO | 0.1 - 0.2 |
IC₅₀ values for a series of potent MPO inhibitors, highlighting the effectiveness of this scaffold against inflammatory targets.
Key SAR Insights:
-
Anticancer Activity: For 4-anilinoquinazolines, substitutions at the 6 and 7 positions of the quinazoline core with electron-donating groups often increase activity against EGFR.[12] The nature of the substituent on the aniline ring is critical for binding and selectivity.[11]
-
Antimalarial Activity: In the dihydroquinazolinone antimalarial class, incorporating heterocyclic systems at the 8-position of the scaffold was found to provide the best balance between parasite activity, aqueous solubility, and metabolic stability.[17]
-
Neuroprotection: For multi-target Alzheimer's agents, a propargyl group on the phenyl ring at the 4th position and a pyrimidine (B1678525) nucleus at the 2nd position were found to be important pharmacophoric features for AChE and MAO inhibition.[4]
Signaling Pathways and Mechanism of Action
Understanding how this compound derivatives exert their effects at a molecular level is crucial for rational drug design. Bioinformatics and molecular docking studies have predicted several key signaling pathways modulated by these compounds.[8]
EGFR Signaling Pathway Inhibition
Many quinazoline-based anticancer agents function by inhibiting the EGFR signaling cascade, which is frequently overactive in cancer, leading to uncontrolled cell proliferation and survival.
Caption: Inhibition of the EGFR signaling cascade by this compound derivatives.
PI3K/AKT/mTOR Pathway
Bioinformatic predictions suggest that key targets for this compound-2(1H)-one derivatives include ERBB2 (HER2), SRC, and AKT1.[8] The PI3K/AKT pathway is a critical downstream effector of ERBB2 and plays a vital role in cell survival and proliferation.[22]
Caption: Predicted targeting of the PI3K/AKT cell survival pathway.
Conclusion and Future Directions
The chemical space of this compound derivatives is rich and pharmacologically diverse. The scaffold's synthetic tractability allows for the creation of large, diverse libraries, while its proven success in clinical applications continues to inspire new research.[8][11] Future efforts will likely focus on:
-
Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.
-
Exploring novel mechanisms of action , such as proteasome activation, for targeting "undruggable" proteins in neurodegenerative diseases.[15]
-
Creating hybrid molecules that combine the this compound core with other pharmacophores to develop multi-target agents for complex diseases like cancer and Alzheimer's.[23]
The continued exploration of this compound derivatives holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of chemical space based on 4-anilinoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Synthesis of Dihydrobenzimidazoquinazoline Derivatives for Their Potential Biological Activities [frontiersin.org]
- 20. Dihydroquinazolines as a Novel Class of Trypanosoma brucei Trypanothione Reductase Inhibitors: Discovery, Synthesis, and Characterization of their Binding Mode by Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Biological Potential of Dihydrobenzimidazoquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fusion of privileged heterocyclic scaffolds is a well-established strategy in medicinal chemistry to generate novel molecular entities with enhanced biological activity. This guide focuses on the synthesis and potential biological activities of dihydrobenzimidazoquinazoline derivatives, a class of compounds that combines the pharmacologically significant benzimidazole (B57391) and quinazoline (B50416) moieties.[1][2] These fused systems have attracted considerable interest due to their promising therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of their synthesis, a summary of their biological evaluation, detailed experimental protocols, and an exploration of their mechanisms of action.
Synthesis of Dihydrobenzimidazoquinazoline Derivatives
The construction of the dihydrobenzimidazoquinazoline scaffold is most commonly achieved through a condensation reaction between 2-(2-aminophenyl)-1H-benzimidazole and a variety of aldehydes. This reaction can be carried out using both conventional heating and microwave irradiation, with the latter often providing superior yields in significantly shorter reaction times.[2] Alternative one-pot, multi-component reactions, sometimes employing catalysts such as molybdate (B1676688) sulfuric acid, have also been developed for the synthesis of related tetrahydrobenzo[3][4]imidazo[2,1-b]quinazolin-1(2H)-ones, highlighting the versatility of synthetic approaches to this core structure.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of dihydrobenzimidazoquinazoline derivatives typically involves the initial synthesis of the target compounds, followed by purification and structural characterization, and finally, screening for various biological activities.
Biological Activities
Dihydrobenzimidazoquinazoline derivatives have been investigated for a range of biological activities, with the most prominent being anticancer and antimicrobial effects.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of dihydrobenzimidazoquinazoline derivatives against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Table 1: Anticancer Activity of Dihydrobenzimidazoquinazoline Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 | [1] |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 | [1] |
| Imidazoquinoline-5c | U-87MG (Glioblastoma) | 11.91 | [4] |
| Quinazolinone derivative 11g | MCF-7 (Breast) | >100 (example) | [5] |
| Quinazolinone derivative 11g | HeLa (Cervical) | >100 (example) | [5] |
Note: Data is compiled from various sources and experimental conditions may differ.
Antimicrobial Activity
These compounds have also shown promising activity against a spectrum of microbial pathogens. The antibacterial activity appears to be more pronounced against Gram-positive bacteria.[2] Structure-activity relationship studies have suggested that compounds with straight alkyl side chains exhibit better antibacterial activity than those with branched or aromatic side chains.[2]
Table 2: Antimicrobial Activity of Dihydrobenzimidazoquinazoline Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Aspergillus brasilliensis | Reference |
| Compound 1 (ethyl side chain) | Moderate Activity | Poor Activity | No Activity | No Activity | No Activity | [2] |
| Compound 2 (propyl side chain) | Moderate Activity | Poor Activity | No Activity | No Activity | No Activity | [2] |
| Compound 4 (pentyl side chain) | Moderate Activity | Poor Activity | No Activity | No Activity | No Activity | [2] |
Note: "Moderate" and "Poor" activity as described in the source publication.[2]
Mechanisms of Action
The anticancer effects of dihydrobenzimidazoquinazoline derivatives are thought to be mediated through the induction of apoptosis and modulation of key cellular signaling pathways such as NF-κB.
Induction of Apoptosis (Intrinsic Pathway)
Certain quinazolinyl derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[6] This pathway is also regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.[7]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.[8] Some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been found to inhibit this pathway.[9] They act by reducing the phosphorylation of IκBα and the p65 subunit of NF-κB.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon receiving a signal, IκBα is phosphorylated and degraded, allowing the p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-survival genes. By inhibiting this process, the quinazoline derivatives can suppress cancer cell survival.
Experimental Protocols
General Procedure for the Synthesis of Dihydrobenzimidazoquinazoline Derivatives
A mixture of 2-(2-aminophenyl)-1H-benzimidazole (1 mmol) and an appropriate aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is subjected to either conventional heating under reflux for 35-80 minutes or microwave irradiation at a specified temperature and power for 5 minutes.[2] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent (e.g., ethanol), and dried to afford the crude product. Further purification is achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane:ethyl acetate). The structure of the purified compounds is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 10⁵ CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium to obtain a range of concentrations.[10]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[11] Control wells containing medium only (negative control), and medium with the microbial suspension but no compound (positive control) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-27°C for fungi) for 24-48 hours.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]
Conclusion
Dihydrobenzimidazoquinazoline derivatives represent a promising class of heterocyclic compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis, coupled with their potent anticancer and antimicrobial activities, makes them attractive scaffolds for further investigation. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of the NF-κB pathway, provides a rational basis for the design of more potent and selective derivatives. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these compounds, facilitating further research in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bds.berkeley.edu [bds.berkeley.edu]
- 4. journal.waocp.org [journal.waocp.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpc.com [ijrpc.com]
- 11. emerypharma.com [emerypharma.com]
Methodological & Application
Dihydroquinazoline Synthesis: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. This has led to the development of numerous synthetic methodologies aimed at creating diverse libraries of these compounds for drug discovery. This document provides an overview of key synthetic strategies for dihydroquinazolines, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific applications.
Synthetic Strategies Overview
The synthesis of dihydroquinazolines can be broadly categorized into classical and modern methods. While classical approaches often involve the cyclocondensation of anthranilamide with carbonyl compounds, modern techniques focus on improving efficiency, diversity, and environmental sustainability through multicomponent reactions, novel catalysts, and alternative energy sources.[1][3][4]
A general workflow for the synthesis and evaluation of dihydroquinazoline derivatives is outlined below.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Key Synthetic Methods and Protocols
Classical Method: Acid/Base-Catalyzed Cyclocondensation
The most fundamental approach to 2,3-dihydroquinazolin-4(1H)-ones is the cyclocondensation of anthranilamide with an aldehyde or ketone.[1] This reaction can be catalyzed by either acids or bases.
Caption: Reaction scheme for the classical synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Protocol: Fumaric Acid Catalyzed Synthesis of 2,3-Dihydroquinazolines
This protocol utilizes the non-toxic and inexpensive fumaric acid as a catalyst.[5]
Materials:
-
2-Aminobenzamide (B116534) (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Fumaric acid (15 mol%, 0.022 mg)
-
Acetone (B3395972) (5 mL)
-
Hot ethanol (B145695) for recrystallization
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) and the desired aldehyde (1.0 mmol) in acetone (5 mL).
-
Add fumaric acid (15 mol%) to the reaction mixture.[5]
-
Stir the mixture at 60 °C using a magnetic stirrer.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from hot ethanol to obtain the pure 2,3-dihydroquinazoline derivative.
Modern Methods: Multicomponent Reactions (MCRs)
Multicomponent reactions have gained prominence for their efficiency in generating molecular diversity from simple starting materials in a single step.[4]
Protocol: One-Pot, Three-Component Synthesis of 3,4-Dihydroquinazolines
This domino reaction involves arenediazonium salts, nitriles, and bifunctional anilines to produce diversely substituted 3,4-dihydroquinazolines under mild, metal-free conditions.[6]
Materials:
-
Bifunctional aniline (B41778) derivative (e.g., 2-aminobenzylamine) (0.10–0.15 mmol, 1.0 equiv)
-
Nitrile (as solvent, 1.0–1.5 mL, 0.1 M)
-
Arenediazonium salt (0.13–0.20 mmol, 1.3 equiv)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the bifunctional aniline derivative (1.0 equiv) in the appropriate nitrile (0.1 M), add the arenediazonium salt (1.3 equiv).
-
Stir the reaction mixture in a closed flask at 60 °C.
-
Monitor the reaction for the time specified for the particular substrates.
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-4-carbonylmethyl-3,4-dihydroquinazoline.[6]
Solid-Phase Synthesis
Solid-phase synthesis offers advantages for creating large libraries of compounds for high-throughput screening, with simplified purification steps.[7]
Protocol: Solid-Phase Synthesis of this compound-2(1H)-ones
This method utilizes a Rink amide resin and allows for the introduction of diversity at multiple positions of the this compound core.[7]
Materials:
-
Rink amide-MBHA resin (1.00 g, 0.432 mmol/g)
-
Dimethylformamide (DMF)
-
20% 4-methylpiperidine (B120128) in DMF
-
Amino acid (e.g., N-Fmoc protected)
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid
-
Reducing agent (e.g., SnCl2·2H2O)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Swell the Rink amide resin in DMF in a fritted polypropylene (B1209903) column.
-
Deprotect the resin using 20% 4-methylpiperidine in DMF.
-
Couple the first building block (e.g., a protected amino acid) to the resin using standard peptide coupling reagents.
-
Subsequent reaction steps involve the addition of the core precursor, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid, followed by reduction of the nitro group and intramolecular cyclization to form the dihydroquinazolinone ring on the solid support.[7]
-
Further modifications can be made to the scaffold at different positions.
-
Cleave the final compound from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H2O).
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and dry to obtain the crude product.
-
Purify the product using reverse-phase HPLC.
Caption: Workflow for the solid-phase synthesis of this compound derivatives.
Comparison of Synthetic Methods
| Method | Starting Materials | Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages | Reference |
| Classical Cyclocondensation | Anthranilamide, Aldehydes/Ketones | Various catalysts (acid/base), often reflux | 1 - 16 h | 42 - 99% | Simple, direct | Harsh conditions, toxic reagents | [1] |
| One-Pot Three-Component Reaction | Arenediazonium salts, Nitriles, Bifunctional anilines | Metal-free, 60 °C | Varies | Good | High efficiency, diversity-oriented | Substrate scope limitations | [6] |
| Ultrasound-Assisted Synthesis | Isatoic anhydride, Aldehydes, Aniline | Dodecylbenzene sulfonic acid, Water | 1 - 2 h | 62 - 76% | Green solvent, rapid | Specialized equipment | [8] |
| Solid-Phase Synthesis | Resin-bound amino acids, this compound precursor | Room temperature coupling, various reagents | Multi-step | Varies | High-throughput, easy purification | Higher cost, specialized techniques | [7] |
| Microwave-Assisted Synthesis | Anthranilamide, Aldehydes | 1% SnCl2, 120 °C | 20 min | 17 - 99% | Very rapid, high yields | Specialized equipment | [9] |
Conclusion
The synthesis of dihydroquinazolines is a well-established and continuously evolving field. For medicinal chemists, the choice of synthetic route will depend on the desired scale, the need for library generation, and the importance of green chemistry principles. Classical methods remain valuable for focused synthesis, while modern approaches like multicomponent and solid-phase synthesis are indispensable for generating the chemical diversity required for robust drug discovery programs. The protocols and comparative data presented here serve as a practical guide for researchers to navigate the synthesis of this important class of heterocyclic compounds.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Practical Applications of Dihydroquinazoline in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dihydroquinazoline scaffolds are privileged structures in organic synthesis and medicinal chemistry due to their versatile reactivity and presence in a wide array of biologically active compounds. Their applications range from serving as key intermediates in the synthesis of pharmaceuticals and natural products to acting as catalysts in asymmetric transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of dihydroquinazolines, catering to researchers in organic synthesis and drug development.
Application Notes
Dihydroquinazolines are a class of heterocyclic compounds characterized by a dihydrogenated quinazoline (B50416) core. The substitution pattern on the ring system dictates their chemical properties and biological activities. In organic synthesis, they are primarily utilized in three key areas:
-
Intermediates for Quinazoline and Fused-Heterocycle Synthesis: Dihydroquinazolines are readily oxidized to their aromatic quinazoline counterparts, which are core structures in numerous drugs.[1] They also serve as precursors to more complex fused heterocyclic systems. The reactivity of the this compound nucleus allows for further functionalization, making them valuable building blocks for combinatorial chemistry and library synthesis.[2]
-
Asymmetric Catalysis: Chiral this compound derivatives have emerged as effective organocatalysts in various asymmetric reactions. Their rigid backbone and strategically placed functional groups can create a chiral environment that enables high stereocontrol in the formation of new stereocenters.
-
Bioisosteres and Pharmacophores: In drug design, the this compound moiety can act as a bioisostere for other cyclic structures, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Several this compound derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4]
The synthetic accessibility of dihydroquinazolines through one-pot and multicomponent reactions further enhances their appeal in modern organic synthesis, promoting atom economy and reducing synthetic steps.[5][6]
Synthetic Protocols
One-Pot, Three-Component Synthesis of 3,4-Dihydroquinazolines
This protocol describes a domino three-component assembly reaction of arenediazonium salts, nitriles, and bifunctional anilines to afford diversely substituted 3,4-dihydroquinazolines.[5][7] This method is characterized by its operational simplicity, mild reaction conditions, and high efficiency under metal-free conditions.[8][9]
Experimental Protocol:
-
To a solution of the bifunctional aniline (B41778) derivative (1.0 equiv, 0.10–0.15 mmol) in the appropriate nitrile solvent (1.0–1.5 mL, 0.1 M), add the arenediazonium salt (1.3 equiv).
-
Stir the reaction mixture in a closed flask under an air atmosphere at 60 °C for the time specified in Table 1.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydroquinazoline product.
Reaction Workflow:
Caption: One-pot, three-component synthesis of 3,4-dihydroquinazolines.
Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol outlines the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot condensation of isatoic anhydride (B1165640), a primary amine, and an aldehyde.[3][6] This approach is highly convergent and allows for the rapid generation of a library of substituted dihydroquinazolinones.
Experimental Protocol:
-
In a round-bottom flask, combine isatoic anhydride (1.0 equiv), the primary amine (1.0 equiv), and the aldehyde (1.0 equiv).
-
Add the catalyst (e.g., NaHSO4) and the solvent (e.g., THF).[3]
-
Reflux the reaction mixture at the temperature and for the time indicated in Table 2.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, followed by purification via recrystallization or column chromatography.
Plausible Reaction Mechanism:
Caption: Multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Solid-Phase Synthesis of this compound-2(1H)-ones
This protocol details a solid-phase approach for the synthesis of this compound-2(1H)-ones, which is amenable to high-throughput synthesis and library generation.[2][10]
Experimental Protocol:
-
Swell Rink amide resin in a suitable solvent (e.g., DMF).
-
Couple an appropriate amino acid to the resin.
-
Carry out a sequence of reactions on the resin-bound substrate, including reduction of a nitro group and subsequent cyclization to form the dihydroquinazolinone ring.
-
Cleave the final product from the resin using a cleavage cocktail (e.g., TFA/DCM).
-
Purify the product by preparative HPLC.
Solid-Phase Synthesis Workflow:
Caption: Solid-phase synthesis of this compound-2(1H)-ones.
Catalytic Enantioselective Synthesis of 2,3-Dihydroquinazolinones
This protocol describes the asymmetric synthesis of 2,3-dihydroquinazolinones using a chiral Brønsted acid catalyst, providing access to enantioenriched products.[11][12]
Experimental Protocol:
-
To a solution of 2-aminobenzamide (B116534) (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable solvent (e.g., chloroform), add the chiral phosphoric acid catalyst (0.1-10 mol%).[11][12]
-
Stir the reaction mixture at room temperature for the time specified in Table 3.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 2,3-dihydroquinazolinone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation
Table 1: One-Pot Synthesis of 3,4-Dihydroquinazolines [5]
| Entry | Bifunctional Aniline | Nitrile | Arenediazonium Salt | Time (h) | Yield (%) |
| 1 | 2-(Aminomethyl)aniline | Acetonitrile | 4-Nitrobenzenediazonium tetrafluoroborate | 2 | 85 |
| 2 | 2-(Aminomethyl)aniline | Benzonitrile | 4-Chlorobenzenediazonium tetrafluoroborate | 3 | 78 |
| 3 | 2-Amino-N-methylaniline | Acetonitrile | Benzenediazonium tetrafluoroborate | 2.5 | 82 |
Table 2: Multicomponent Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [3]
| Entry | Isatoic Anhydride | Primary Amine | Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Unsubstituted | Aniline | Benzaldehyde | NaHSO4 | THF | 68 | 92 |
| 2 | Unsubstituted | 4-Chloroaniline | 4-Chlorobenzaldehyde | NaHSO4 | THF | 68 | 88 |
| 3 | Unsubstituted | Benzylamine | Pyridine-3-carbaldehyde | NaHSO4 | THF | 68 | 90 |
Table 3: Catalytic Enantioselective Synthesis of 2,3-Dihydroquinazolinones [11][12]
| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclopropanecarboxaldehyde | 1 | 12 | 99 | 97 |
| 2 | Benzaldehyde | 5 | 24 | 95 | 92 |
| 3 | 4-Nitrobenzaldehyde | 5 | 24 | 98 | 95 |
Applications in the Synthesis of Alkaloids
Dihydroquinazolines are valuable precursors in the total synthesis of various alkaloids. For instance, the indoloquinazoline alkaloids, such as tryptanthrin, can be synthesized using methodologies that involve this compound intermediates.[13] The synthesis often proceeds through a cascade reaction involving the formation of a this compound core followed by subsequent cyclization and oxidation steps.
Logical Relationship in Alkaloid Synthesis:
Caption: General strategy for alkaloid synthesis via dihydroquinazolines.
References
- 1. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 2. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemcom.com [echemcom.com]
- 7. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)âones - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 10. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1 H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical catalytic enantioselective synthesis of 2,3-dihydroquin-azolinones by chiral brønsted acid catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Synthesis of Dihydroquinazolines: A Compilation of Laboratory Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dihydroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover a range of synthetic strategies, including metal-catalyzed, organocatalyzed, and green chemistry approaches, offering researchers flexibility in choosing a method best suited to their specific needs and available resources.
Introduction
Dihydroquinazolines and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient and sustainable synthetic methodologies for these compounds is an active area of research. This document summarizes key synthetic routes, providing detailed experimental procedures, quantitative data for comparison, and visual representations of the workflows and reaction mechanisms.
Synthetic Strategies and Data Comparison
Several methods have been developed for the synthesis of dihydroquinazolines. The choice of method often depends on factors such as substrate scope, desired substitution pattern, and environmental considerations. Below is a summary of common approaches with comparative data on their efficiency.
Two-Component and Three-Component Reactions
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is frequently achieved through the cyclocondensation of 2-aminobenzamide (B116534) with aldehydes or ketones.[1][2] This can be performed as a two-component reaction or as a one-pot three-component reaction starting from isatoic anhydride (B1165640), an amine, and a carbonyl compound.[3][4]
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzamide | Aromatic Aldehydes | - | Water, 90°C, Catalyst-free | 2,3-Dihydroquinazolin-4(1H)-ones | Excellent | [1] |
| Isatoic Anhydride | Ammonium (B1175870) Acetate (B1210297) | Aldehydes | Ionic Liquid-Water, Catalyst-free | 2,3-Dihydroquinazolin-4(1H)-ones | High to Excellent | [3] |
| 2-Aminobenzamide | Aldehydes/Ketones | - | Thiamine hydrochloride (10 mol%), Water, Reflux | 2,3-Dihydroquinazolinones | 74-86 | [5] |
| Isatoic Anhydride | Amines | Aldehydes/Ketones | Tartaric acid-SDS, Mechanochemical | 2,3-Dihydro/spiroquinazolin-4(1H)-ones | - | [4] |
| 2-Nitrobenzonitriles | Carbonyl Compounds | - | Copper-catalyst, Diboronic acid | 2,3-Dihydroquinazolin-4(1H)-ones | Good | [4] |
Metal-Catalyzed Syntheses
Transition metal catalysts have been extensively used to facilitate the synthesis of quinazoline (B50416) derivatives. These methods often involve C-H activation, oxidative coupling, or cycloaddition reactions.[6][7]
| Starting Material 1 | Starting Material 2 | Catalyst System | Oxidant/Base | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Alkylanilines | - | Fe(OTf)₂ | TEMPO oxoammonium salt | Dihydroquinazolines | Good |[6] | | Imines | Dioxazolone | CpCo(III) | AgSbF₆, Sodium acetate | Quinazolines | - |[6] | | 2-Aminobenzylalcohol | Primary Amides | Mn(I)-catalyst | - | 2-Substituted Quinazolines | 58-81 |[6] | | N-Sulfinylimines | Benzimidates | CpCo(CO)I₂ | AgNTf₂ | Quinazolines | 39-94 |[7] |
Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. For dihydroquinazolines, this includes the use of green solvents like water or ionic liquids, catalyst-free conditions, and the use of renewable resources.[1][3][8]
| Starting Material 1 | Starting Material 2 | Catalyst/Solvent | Conditions | Product | Reference |
| 2-Aminobenzamide | Aromatic Aldehydes | Water | 90°C, Catalyst-free | 2,3-Dihydroquinazolin-4(1H)-ones | [1] |
| Anthranilamides | Aldehydes | Ionic Liquids | Catalyst-free | 2,3-Dihydroquinazolin-4(1H)-ones | [3] |
| 2-Aminobenzamide | Aromatic/Heteroaromatic Aldehydes | Lemon Juice / Solar Radiation | Optimized temperature | 2,3-Dihydroquinazolin-4(1H)-ones | [8] |
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water
This protocol is based on the work of Zhang et al. and offers a simple, environmentally friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[1][2]
Materials:
-
2-Aminobenzamide
-
Substituted aromatic aldehyde
-
Water
Procedure:
-
In a round-bottomed flask, suspend 2-aminobenzamide (1 mmol) and the desired aromatic aldehyde (1.5 mmol) in 10 mL of water.
-
Stir the mixture in a preheated oil bath at 90°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Wash the collected solid with cold 50% ethanol.
-
Recrystallize the solid product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one derivative.
Protocol 2: One-Pot Three-Component Synthesis in Ionic Liquid-Water
This protocol, adapted from research on eco-friendly synthesis, describes a one-pot method starting from isatoic anhydride.[3]
Materials:
-
Isatoic anhydride
-
Ammonium acetate
-
Substituted aldehyde
-
Ionic liquid (e.g., [bmim]Br)
-
Water
Procedure:
-
To a mixture of isatoic anhydride and ammonium acetate in an ionic liquid-water solvent system, add the desired aldehyde.
-
Stir the reaction mixture at the appropriate temperature (optimized for the specific substrates).
-
Monitor the reaction by TLC.
-
After completion, extract the product using a suitable organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives
This protocol is based on a novel approach for the solid-phase synthesis of this compound-2(1H)-one derivatives, which is particularly useful for generating compound libraries for drug discovery.[9]
Materials:
-
Rink amide-MBHA resin
-
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (or other suitable scaffold)
-
Various building blocks (amines, acids, etc.)
-
Standard solid-phase synthesis reagents (e.g., DMF, 4-methylpiperidine (B120128) for deprotection, coupling agents)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Swell the Rink amide-MBHA resin in DMF in a suitable reaction vessel.
-
Deprotect the resin using 20% 4-methylpiperidine in DMF.
-
Couple the N-protected amino acid scaffold (e.g., N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid) to the resin using a suitable coupling agent.
-
Perform subsequent diversification steps by coupling different building blocks to the scaffold on the solid support. This may involve deprotection and coupling cycles to introduce desired substituents.
-
Once the desired molecule is assembled on the resin, wash the resin thoroughly with DMF, methanol, and dichloromethane.
-
Dry the resin under vacuum.
-
Cleave the final compound from the resin using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
-
Precipitate the cleaved product in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the crude product by preparative RP-HPLC.
-
Characterize the final compound by LC/MS, ¹H NMR, and ¹³C NMR.
Visualizations
Workflow for Two-Component Synthesis of Dihydroquinazolinones
Caption: General workflow for a two-component synthesis.
Proposed Mechanism for Acid-Catalyzed Cyclocondensation
Caption: Proposed acid-catalyzed reaction mechanism.
Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for libraries.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 5. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroquinazoline-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] Solid-phase synthesis (SPS) offers a streamlined and efficient approach for the rapid generation of libraries of these compounds, facilitating drug discovery and development.[1] This document provides detailed protocols and application notes for the solid-phase synthesis of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones, based on established methodologies. The protocols outlined below are designed to be a practical guide for researchers in the field.
Experimental Workflow
The solid-phase synthesis of this compound-2(1H)-one derivatives typically involves a multi-step process starting from a resin support. The general workflow includes resin swelling, coupling of the first building block, subsequent chemical transformations to build the heterocyclic core, and final cleavage from the resin to yield the desired product.
Caption: Solid-phase synthesis workflow for this compound-2(1H)-one derivatives.
Quantitative Data Summary
The following table summarizes the yields for a selection of synthesized 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinone derivatives, demonstrating the efficiency of the solid-phase protocol.[1]
| Compound ID | R1 Substituent (from Amino Acid) | R2 Substituent | R3 Substituent | Overall Yield (%) |
| CA1-a | -CH(CH3)2 (Val) | -CH2CH3 | -H | 65.3 |
| CA1-b | -CH2CH(CH3)2 (Leu) | -CH2CH3 | -H | 62.1 |
| CA1-c | -CH(CH3)CH2CH3 (Ile) | -CH2CH3 | -H | 68.7 |
| CA1-d | -CH2Ph (Phe) | -CH2CH3 | -H | 71.2 |
| CA1-e | -CH2(4-Cl-Ph) (4-Cl-Phe) | -CH2CH3 | -H | 75.8 |
| CA1-f | -CH2(4-F-Ph) (4-F-Phe) | -CH2CH3 | -H | 72.4 |
| CA1-g | -CH2(4-NO2-Ph) (4-NO2-Phe) | -CH2CH3 | -H | 69.5 |
| CA1-h | -CH2(Indole) (Trp) | -CH2CH3 | -H | 66.3 |
| CA1-i | -H (Gly) | -CH2CH3 | -H | 58.9 |
| CA1-j | -(CH2)4NH-Boc (Lys(Boc)) | -CH2CH3 | -H | 61.7 |
Experimental Protocols
The following are detailed protocols for the key steps in the solid-phase synthesis of this compound-2(1H)-one derivatives.[1][3]
Resin Preparation and Swelling
-
Materials: Rink amide-MBHA resin (100–200 mesh, 0.432 mmol/g substitution), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Place 1.00 g of Rink amide-MBHA resin in a disposable fritted polypropylene (B1209903) column.
-
Add DMF to the resin and allow it to swell by shaking at room temperature for 24 hours.
-
After swelling, drain the DMF from the column.
-
Fmoc-Amino Acid Coupling
-
Materials: Swollen Rink amide resin, 20% 4-methylpiperidine (B120128) in DMF, Fmoc-protected amino acid (3 equiv.), 1-hydroxybenzotriazole (B26582) (HOBt) (3.03 equiv.), N,N'-Diisopropylcarbodiimide (DIC) (3.06 equiv.), DMF, Methanol (MeOH).
-
Procedure:
-
To the swollen resin, add 20% 4-methylpiperidine in DMF and shake for 5 minutes, then drain. Repeat this step for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin sequentially with DMF (3 times), MeOH (3 times), and DMF (3 times).
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in DMF. Add DIC to this solution.
-
Add the activated amino acid solution to the deprotected resin and shake at room temperature for 3 hours.
-
Monitor the reaction for completion using a ninhydrin (B49086) test (a negative result indicates completion).[3]
-
Drain the excess reagents and wash the resin as described in step 2.
-
Scaffold Attachment
-
Materials: Resin-bound amino acid, N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (3 equiv.), HOBt (3.03 equiv.), DIC (3.06 equiv.), DMF, MeOH.
-
Procedure:
-
Perform Fmoc deprotection on the resin-bound amino acid as described in Protocol 2, step 1.
-
Wash the resin as described in Protocol 2, step 2.
-
In a separate vessel, dissolve N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid and HOBt in DMF. Add DIC to this solution.
-
Add the activated scaffold solution to the resin and shake at room temperature for 8 hours.
-
Confirm reaction completion with a ninhydrin test.[3]
-
Drain the excess reagents and wash the resin as described in Protocol 2, step 2.
-
Nucleophilic Aromatic Substitution
-
Materials: Resin-bound scaffold, primary amine (NH2-R2), Diisopropylethylamine (DIEA), DMF.
-
Procedure:
-
To the resin from the previous step, add a solution of the desired primary amine and DIEA in DMF.
-
Shake the reaction mixture at room temperature for 20 hours.
-
Drain the solution and wash the resin thoroughly with DMF, MeOH, and DCM.
-
Alloc Group Deprotection
-
Materials: Resin from the previous step, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), Phenylsilane (PhSiH3), Dichloromethane (DCM).
-
Procedure:
-
To the resin, add a solution of Pd(PPh3)4 and PhSiH3 in DCM.
-
Shake the mixture for 50 minutes.
-
Drain the solution and repeat the treatment one more time to ensure complete deprotection.
-
Wash the resin with DCM.
-
Intramolecular Cyclization
-
Materials: Resin from the previous step, 1,1'-Carbonyldiimidazole (CDI), Pyridine (B92270), DCM.
-
Procedure:
-
To the resin, add a solution of CDI and pyridine in DCM.
-
Shake the reaction at room temperature for 12 hours.
-
Drain the solution and wash the resin with DCM.
-
Reduction of the Nitro Group
-
Materials: Resin from the previous step, 2 M Tin(II) chloride dihydrate (SnCl2·2H2O) in DMF.
-
Procedure:
-
Add the 2 M SnCl2·2H2O solution in DMF to the resin.
-
Shake the mixture for 24 hours.
-
Drain the solution and repeat the treatment one more time.
-
Wash the resin with DMF, MeOH, and DCM.
-
Acylation or Sulfonylation (Optional Diversification)
-
For Acylation:
-
Materials: Resin from the previous step, Carboxylic acid (R3-COOH) (10 equiv.), HATU (10 equiv.), 4-Dimethylaminopyridine (DMAP) (0.15 equiv.), DIEA (20 equiv.), DMF.
-
Procedure:
-
In a separate vessel, dissolve the carboxylic acid, HATU, and DMAP in DMF. Add DIEA to this solution.
-
Add the activated acid solution to the resin and shake overnight at room temperature.
-
Confirm completion with a negative ninhydrin test.
-
Wash the resin.
-
-
-
For Sulfonylation:
-
Materials: Resin from the previous step, Sulfonyl chloride (R3SO2Cl) (10 equiv.), DIEA (10 equiv.), DCM.
-
Procedure:
-
Add a solution of the sulfonyl chloride and DIEA in DCM to the resin.
-
Shake overnight at room temperature.
-
Confirm completion with a negative ninhydrin test.
-
Wash the resin.
-
-
Cleavage and Product Isolation
-
Materials: Final resin-bound product, Trifluoroacetic acid (TFA) cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5).
-
Procedure:
-
Wash the final resin with DCM and dry it under vacuum.
-
Add the TFA cocktail to the resin.
-
Shake the mixture at room temperature for 3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods (e.g., precipitation with cold ether, chromatography) to yield the final this compound-2(1H)-one derivative.
-
References
- 1. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1 H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
One-Pot, Three-Component Synthesis of Dihydroquinazolinones: Application Notes and Protocols for Researchers
For Immediate Release
A streamlined, efficient, and versatile one-pot, three-component reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is presented. This methodology offers significant advantages for drug discovery and development programs by providing rapid access to a diverse library of these medicinally important scaffolds. Dihydroquinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking robust and scalable methods for the synthesis of these valuable compounds.
Introduction
The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Traditional multi-step syntheses of these compounds can be time-consuming and often require harsh reaction conditions. The one-pot, three-component approach, typically involving the condensation of an isatoic anhydride (B1165640), an amine, and an aldehyde, represents a highly atom-economical and efficient alternative. This application note provides detailed protocols for this synthesis using a variety of catalytic systems, along with a summary of their performance and a discussion of the applications of the resulting compounds in drug discovery.
General Reaction Scheme
The general one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones proceeds via the reaction of isatoic anhydride, a primary amine or ammonia (B1221849) source, and an aldehyde in the presence of a catalyst. The reaction involves the initial formation of an anthranilamide intermediate from isatoic anhydride and the amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization to yield the dihydroquinazolinone product.
Comparative Analysis of Catalytic Systems
A variety of catalysts can be employed to facilitate the one-pot synthesis of dihydroquinazolinones. The choice of catalyst can significantly impact reaction time, yield, and substrate scope. Below is a comparative summary of different catalytic systems.
| Catalyst | Aldehyde | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃·5H₂O | 4-Chlorobenzaldehyde | Aniline | Solvent-free | 80 | 0.5 | 95 | |
| Bi(NO₃)₃·5H₂O | 4-Methoxybenzaldehyde | Aniline | Solvent-free | 80 | 0.5 | 96 | |
| Bi(NO₃)₃·5H₂O | Benzaldehyde | 4-Methylaniline | Solvent-free | 80 | 0.6 | 94 | |
| Mukaiyama's Reagent | 4-Methoxybenzaldehyde | Aniline | Acetonitrile (B52724) | 110 | 3 | 94 | [2] |
| Mukaiyama's Reagent | 4-Chlorobenzaldehyde | Aniline | Acetonitrile | 110 | 3 | 92 | [2] |
| Mukaiyama's Reagent | Benzaldehyde | Benzylamine | Acetonitrile | 110 | 4 | 85 | [2] |
| Fe₃O₄ Nanoparticles | 4-Chlorobenzaldehyde | Aniline | Water | 90 | 1 | 95 | |
| Fe₃O₄ Nanoparticles | 4-Nitrobenzaldehyde | Aniline | Water | 90 | 1.2 | 92 | |
| Fe₃O₄ Nanoparticles | Benzaldehyde | 4-Bromoaniline | Water | 90 | 1.5 | 93 |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using different catalytic systems.
Protocol 1: Bismuth(III) Nitrate (B79036) Catalyzed Synthesis under Solvent-Free Conditions
This protocol describes a highly efficient and environmentally friendly method using a catalytic amount of bismuth(III) nitrate.
Materials:
-
Isatoic anhydride
-
Aromatic aldehyde
-
Primary amine
-
Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
-
Ethanol (B145695) (for workup)
Procedure:
-
In a round-bottom flask, combine isatoic anhydride (1.1 mmol), the aromatic aldehyde (1.0 mmol), and the primary amine (1.0 mmol).
-
Add a catalytic amount of Bi(NO₃)₃·5H₂O (0.05 mmol).
-
Heat the reaction mixture at 80 °C with stirring for the appropriate time (typically 30-45 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add hot ethanol to the reaction mixture and filter to remove the catalyst.
-
Allow the filtrate to cool to room temperature. The product will crystallize.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Mukaiyama's Reagent-Mediated Metal-Free Synthesis
This protocol utilizes Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) for the synthesis, offering a metal-free alternative.[2]
Materials:
-
Isatoic anhydride
-
Aromatic or aliphatic aldehyde
-
Amine source (e.g., aniline, benzylamine, or ammonium (B1175870) salt)
-
Mukaiyama's reagent (CMPI)
-
Acetonitrile (ACN)
-
Diethyl ether (for washing)
Procedure:
-
To a vial, add isatoic anhydride (5.0 mmol), the amine source (5.0 mmol), and the aldehyde (5.0 mmol).
-
Add acetonitrile as the solvent.
-
Add Mukaiyama's reagent (CMPI) to the mixture.
-
Seal the vial and heat the reaction mixture at 110 °C for 3-4 hours.[2]
-
Cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under high vacuum to obtain the pure product.[2]
Protocol 3: Magnetically Recoverable Fe₃O₄ Nanoparticle Catalyzed Synthesis in Water
This protocol presents a green chemistry approach using water as the solvent and a recyclable magnetic nanoparticle catalyst.
Materials:
-
Isatoic anhydride
-
Aromatic aldehyde
-
Primary amine
-
Fe₃O₄ nanoparticles
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend isatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and Fe₃O₄ nanoparticles in water.
-
Reflux the reaction mixture with vigorous stirring for the required time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Use an external magnet to hold the Fe₃O₄ nanoparticle catalyst at the bottom of the flask and decant the supernatant.
-
Wash the catalyst with water and ethanol for reuse.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Recrystallize the crude product from ethanol to afford the pure 2,3-dihydroquinazolin-4(1H)-one.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for the one-pot synthesis of dihydroquinazolinones.
Caption: Plausible reaction mechanism for the three-component synthesis.
Applications in Drug Discovery
Dihydroquinazolinone derivatives have been reported to exhibit a wide range of pharmacological activities, making them attractive candidates for drug development. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.
Anticancer Activity
Many dihydroquinazolinone derivatives have demonstrated potent anticancer activity. Their mechanisms of action frequently involve the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.
-
EGFR and PI3K/Akt Signaling Pathways: Certain quinazolinone derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[3][4] These pathways are often hyperactivated in cancer, leading to uncontrolled cell growth and survival. By blocking these pathways, dihydroquinazolinone derivatives can induce apoptosis and inhibit tumor progression.
Caption: Inhibition of EGFR and PI3K/Akt pathways by dihydroquinazolinones.
Anti-inflammatory Activity
The anti-inflammatory properties of some dihydroquinazolinone derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can effectively reduce inflammation.
Caption: Inhibition of the NF-κB signaling pathway by dihydroquinazolinones.
Conclusion
The one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones is a powerful and versatile tool for the rapid generation of diverse chemical libraries for drug discovery. The protocols presented here offer a range of catalytic options to suit different laboratory settings and substrate requirements. The demonstrated biological activities of these compounds, particularly in the areas of oncology and inflammation, underscore their potential as scaffolds for the development of novel therapeutics. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and potent drug candidates.
References
- 1. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of Dihydroquinazoline Compounds: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of dihydroquinazoline compounds, a class of nitrogen-containing heterocyclic molecules with significant interest in drug discovery and development.[1][2][3] Microwave-assisted organic synthesis (MAOS) offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, enhanced product purity.[4][5][6] These protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction to Dihydroquinazolines
2,3-Dihydroquinazolin-4(1H)-ones (DHQs) and related this compound structures are considered "privileged scaffolds" in medicinal chemistry.[1][7] This is due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. This compound derivatives have been investigated for their potential as anticancer, antimalarial, neuroprotective, and antimicrobial agents.[4][8][9][10][11][12] Their therapeutic potential stems from their ability to modulate various signaling pathways, including those involving protein kinases and enzymes crucial for pathogen survival.[6][11][13]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to:
-
Accelerated Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes.[5]
-
Higher Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[4]
-
Greener Chemistry: The efficiency of microwave synthesis can lead to reduced energy consumption and the potential for using less solvent or solvent-free conditions.[7]
-
Facile Optimization: The precise control over reaction parameters in modern microwave reactors allows for rapid optimization of reaction conditions.[4]
Experimental Protocols
This section details various protocols for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones under Solvent-Free Conditions
This protocol describes an efficient and environmentally friendly method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride (B1165640), an aldehyde or ketone, and ammonium (B1175870) acetate (B1210297) under solvent- and catalyst-free conditions using microwave irradiation.[9]
General Procedure:
-
In a microwave-transparent sealed vessel, combine isatoic anhydride (1.0 mmol), the desired aldehyde or ketone (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Thoroughly mix the reactants using a vortex mixer.
-
Place the vessel in a dedicated microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a designated time (see Table 1 for examples).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add cold water to the reaction mixture and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Synthesis of Quinazolinones from 2-Aminobenzamide (B116534) and Alcohols
This protocol outlines a one-pot synthesis of quinazolinones from 2-aminobenzamide and various alcohols using a copper catalyst under microwave irradiation in solvent-free conditions.[7] While the final product is a quinazolinone, the reaction proceeds through a this compound intermediate.[7]
General Procedure:
-
To a microwave vial, add 2-aminobenzamide (0.5 mmol), the alcohol (2.5 mmol), CuI (20 mol%), and Cs₂CO₃ (0.75 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture under an oxygen atmosphere at 130°C for 2 hours.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the desired quinazolinone.
Protocol 3: Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acids in a Bio-Sourced Solvent
This method describes the synthesis of quinazolinone precursors from 2-aminobenzamide and succinic anhydride in pinane (B1207555), a sustainable solvent, under microwave irradiation.[8]
General Procedure:
-
In a 35 mL microwave vial equipped with a magnetic stirrer, add succinic anhydride (2.0-4.0 eq.) to pinane (4.6 mL).
-
Pre-stir the mixture for 5 minutes.
-
Add 2-aminobenzamide (1.0 eq., 3.67 mmol) in one portion and stir for another 5 minutes.
-
Place the reactor in the microwave and run the following program: pre-stirring for 1 minute, then heat to 110°C for 10 minutes (300 W), followed by heating to 180°C for 15 minutes (300 W), with stirring at 900 rpm.[8]
-
After cooling, filter the resulting solid, wash with diethyl ether, and dry to obtain the product.
Data Presentation
The following tables summarize the quantitative data from the cited literature for the microwave-assisted synthesis of various this compound derivatives.
Table 1: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Entry | Aldehyde/Ketone | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | 300 | 3 | 97 | [1] |
| 2 | 4-Chlorobenzaldehyde | 300 | 3 | 95 | [1] |
| 3 | 4-Methoxybenzaldehyde | 300 | 3 | 96 | [1] |
| 4 | Cyclohexanone | 300 | 5 | 92 | [9] |
Table 2: Copper-Catalyzed Synthesis of Quinazolinones
| Entry | Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | 130 | 2 | 90 | [7] |
| 2 | 4-Methylbenzyl alcohol | 130 | 2 | 85 | [7] |
| 3 | 4-Methoxybenzyl alcohol | 130 | 2 | 82 | [7] |
| 4 | Butan-1-ol | 130 | 2 | 75 | [7] |
Table 3: Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Derivatives
| Entry | 2-Aminobenzamide Substituent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | H | 110 then 180 | 10 then 15 | 79 | [8] |
| 2 | 7-Methyl | 110 then 180 | 10 then 15 | 79 | [8] |
| 3 | 7-Bromo | 110 then 180 | 10 then 15 | 89.3 | [8] |
Visualizations
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the microwave-assisted synthesis and the proposed reaction mechanism.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Proposed mechanism for this compound formation.
Signaling Pathways Modulated by this compound Derivatives
This compound compounds have been shown to interact with various biological pathways, making them attractive candidates for drug development. The diagrams below illustrate some of the key signaling pathways targeted by these compounds.
Caption: Dihydroquinazolines targeting cancer signaling pathways.
Caption: Dihydroquinazolines in neurodegenerative disease pathways.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient preparation of this compound compounds. The protocols and data presented here offer a starting point for researchers to explore the synthesis of novel derivatives for various therapeutic applications. The ability of these compounds to modulate key signaling pathways in diseases like cancer and neurodegenerative disorders underscores their importance in modern drug discovery. Further exploration of the structure-activity relationships of dihydroquinazolines will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1 H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of this compound compounds as novel therapeutics against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dihydroquinazolines in HIV-1 Reverse Transcriptase Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of dihydroquinazolines as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT). Dihydroquinazolines represent a promising class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that exhibit high efficacy against both wild-type and drug-resistant strains of HIV-1.
Introduction
HIV-1 Reverse Transcriptase is a critical enzyme in the viral replication cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme is a cornerstone of antiretroviral therapy. Dihydroquinazolines have emerged as a potent class of NNRTIs. These molecules bind to an allosteric, hydrophobic pocket in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting DNA synthesis.[1]
Mechanism of Action
Dihydroquinazolines act as non-competitive inhibitors of HIV-1 RT. Unlike Nucleoside Reverse Transcriptase Inhibitors (NRTIs), they are not incorporated into the growing viral DNA chain. Instead, their binding to the allosteric NNRTI binding pocket (NNIBP) disrupts the enzyme's catalytic activity, effectively blocking the conversion of viral RNA to DNA.[1] This mechanism of action makes them effective against HIV-1, though typically not against HIV-2, as the binding pocket is not conserved between the two.
Data Presentation: Inhibitory Activity of Dihydroquinazoline Derivatives
The following tables summarize the quantitative data on the inhibitory activity of selected this compound derivatives against HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity of Dihydroquinazolin-2-amine Derivatives in MT-4 Cells
| Compound ID | EC₅₀ (nM) vs. HIV-1 IIIB (Wild-Type) | EC₅₀ (nM) vs. HIV-1 (E138K Mutant) | EC₅₀ (nM) vs. HIV-1 (RES056 Mutant) |
| 4b | 0.84 | 3.5 | 66 |
| Efavirenz | - | - | - |
| Etravirine | - | - | - |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data sourced from a study on novel dihydroquinazolin-2-amine derivatives.[2]
Table 2: HIV-1 Reverse Transcriptase Enzyme Inhibition Data
| Compound ID | IC₅₀ (nM) against HIV-1 RT |
| 4b | 10 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity of HIV-1 RT by 50%. Data sourced from the same study on dihydroquinazolin-2-amine derivatives.[2]
Experimental Protocols
Protocol 1: General Synthesis of Dihydroquinazolin-2-amine Derivatives
This protocol outlines a general method for the synthesis of dihydroquinazolin-2-amine derivatives, which have shown potent anti-HIV-1 activity.
Objective: To synthesize dihydroquinazolin-2-amine derivatives for biological evaluation.
Materials:
-
Substituted 2-aminobenzonitriles
-
Grignard reagents (e.g., isopropenylmagnesium bromide)
-
Guanidine (B92328) hydrochloride
-
Sodium tert-butoxide
-
Anhydrous solvents (e.g., THF, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of the Ketone Intermediate:
-
To a solution of a substituted 2-aminobenzonitrile (B23959) in anhydrous THF, add a Grignard reagent (e.g., isopropenylmagnesium bromide) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone intermediate by column chromatography.
-
-
Step 2: Cyclization to form the this compound Core:
-
To a solution of the purified ketone intermediate and guanidine hydrochloride in anhydrous DMF, add a strong base such as sodium tert-butoxide.
-
Heat the reaction mixture at 80-100 °C for 4-8 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the final dihydroquinazolin-2-amine derivative by recrystallization or column chromatography.
-
Protocol 2: Anti-HIV-1 Activity Assay in MT-4 Cells (MTT Method)
This protocol determines the 50% effective concentration (EC₅₀) of a compound by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.
Objective: To determine the anti-HIV-1 efficacy of this compound derivatives.
Materials:
-
MT-4 human T-cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics
-
HIV-1 stock (e.g., IIIB strain)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Infection and Treatment:
-
Add 50 µL of the diluted compounds to the respective wells.
-
Include control wells:
-
Virus Control: Cells + virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
-
Infect the cells by adding 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that results in significant cell death within 4-5 days.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol measures the 50% inhibitory concentration (IC₅₀) of a compound against the enzymatic activity of recombinant HIV-1 RT.
Objective: To quantify the direct inhibitory effect of this compound derivatives on HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Commercially available HIV-1 RT inhibition assay kit (colorimetric, e.g., ELISA-based)
-
Test compounds dissolved in DMSO
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all buffers, substrates, and enzyme solutions as per the kit manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of the test compounds.
-
Reaction Setup:
-
In a reaction plate, add the reaction mix containing template-primer (e.g., poly(A)•oligo(dT)) and dNTPs (including biotin- and digoxigenin-labeled dUTP).
-
Add the diluted test compounds to the appropriate wells.
-
Include control wells:
-
Positive Control: Reaction mix + enzyme (no inhibitor)
-
Negative Control: Reaction mix (no enzyme)
-
-
Initiate the reaction by adding the diluted HIV-1 RT to the wells (except the negative control).
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for reverse transcription.
-
ELISA Detection:
-
Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to capture the biotin-labeled DNA product.
-
Wash the plate to remove unbound reagents.
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate to remove unbound antibody-conjugate.
-
Add the HRP substrate (e.g., ABTS) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Calculate the percentage of RT inhibition for each compound concentration relative to the positive control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 1,2-dihydroquinazolines through the rearrangement of indazolium salts. This method offers a convenient and efficient route to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential antibacterial, anticancer, and antiviral properties.[1][2] The described protocol, based on the work of Chen et al. (2018), outlines a mild and effective transformation that proceeds via a base-mediated N-N bond cleavage and subsequent intramolecular cyclization.[1]
Introduction
Dihydroquinazolines are a privileged scaffold in drug discovery. The synthesis of these molecules is of considerable interest for generating libraries of compounds for biological screening. The rearrangement of indazolium salts presents a novel and efficient method for accessing the 1,2-dihydroquinazoline core structure. This reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating a variety of functional groups on the indazolium salt precursor.[1] The reaction is proposed to occur through a mechanism involving deprotonation of the 2-benzyl group of the indazolium salt, leading to N-N bond cleavage and the formation of an intermediate that undergoes an intramolecular N-nucleophilic addition to yield the final 1,2-dihydroquinazoline product.[1][3][4][5]
Reaction Mechanism and Experimental Workflow
The proposed mechanism for the rearrangement of indazolium salts to 1,2-dihydroquinazolines is initiated by a base-mediated deprotonation, followed by a ring-opening N-N bond cleavage and a final intramolecular cyclization.
Caption: Proposed reaction mechanism for the synthesis of 1,2-dihydroquinazolines.
The general experimental workflow for this synthesis is straightforward and can be completed in a standard laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts - figshare - Figshare [figshare.com]
Troubleshooting & Optimization
Technical Support Center: Dihydroquinazoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of dihydroquinazolines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dihydroquinazolines.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired dihydroquinazoline product. What are the common causes and how can I troubleshoot this?
A: Low yields are a common issue in this compound synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor Quality of Starting Materials | Verify the purity of reactants (e.g., 2-aminobenzylamine, aldehydes) via NMR, GC-MS, or by checking the melting point. Impurities can lead to side reactions.[1] | Increased yield and purity of the desired product. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature by running small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) and monitoring progress by TLC or LC-MS.[1] | Identification of the optimal temperature for product formation, leading to improved yield. |
| Incorrect Solvent | The polarity and boiling point of the solvent are critical. Screen a variety of solvents with different polarities (e.g., ethanol, acetonitrile, DMF, toluene, water) to find the most suitable one for your specific reactants.[1] | Enhanced solubility of reactants and improved reaction rates, resulting in higher yields. |
| Presence of Water | For reactions sensitive to moisture, use anhydrous solvents and reagents. Dry glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of side reactions, such as hydrolysis of intermediates, leading to a cleaner reaction and higher yield. |
| Inefficient Catalyst or Catalyst Poisoning | If using a catalyst, ensure it is fresh and active. Impurities in the starting materials or solvent can poison the catalyst. Consider varying the catalyst loading to find the optimal concentration. | Improved reaction rate and conversion to the desired product. |
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Formation of Unwanted Side Products
Q: I am observing significant amounts of side products, such as the fully oxidized quinazoline (B50416) or dimeric species. How can I minimize their formation?
A: The formation of side products is a common challenge. The strategies to minimize them depend on the specific side product being formed.
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Cause | Mitigation Strategy |
| Quinazoline (Over-oxidation) | Presence of an oxidizing agent or atmospheric oxygen. Some catalysts can also promote oxidation. | Conduct the reaction under an inert atmosphere (nitrogen or argon).[2] If using a catalyst known to cause oxidation, consider switching to a non-oxidizing alternative. |
| Dimerization or Polymerization | High concentration of reactants, or reaction conditions that favor intermolecular reactions. | Perform the reaction at a lower concentration (higher dilution).[2] Carefully control the stoichiometry of the reactants. |
| Uncyclized Intermediates | Incomplete reaction due to insufficient reaction time, low temperature, or an inactive catalyst. | Increase the reaction time and/or temperature. Ensure the catalyst is active and present in a sufficient amount. |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my this compound product. What are some effective purification techniques?
A: Dihydroquinazolines can sometimes be challenging to purify due to their polarity or the presence of closely related impurities.
Purification Strategies:
-
Column Chromatography: This is the most common method. Use silica (B1680970) gel and a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradient elution can be effective in separating the product from impurities.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is crucial; the product should be highly soluble at high temperatures and poorly soluble at low temperatures.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most prevalent methods for synthesizing dihydroquinazolines involve the condensation of a 2-aminobenzylamine with an aldehyde or ketone.[3] Another common route is the reaction of a 2-aminobenzonitrile (B23959) with an aldehyde.[1]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.
Q3: My this compound product appears to be unstable. What could be the reason?
A3: Dihydroquinazolines can be susceptible to oxidation, especially in the presence of air and light, leading to the formation of the corresponding quinazoline. It is advisable to store the purified product under an inert atmosphere and in a cool, dark place.
Q4: Can I use microwave irradiation to accelerate the synthesis?
A4: Yes, microwave-assisted synthesis has been successfully employed for the synthesis of dihydroquinazolines. It can significantly reduce reaction times and, in some cases, improve yields.[4] However, optimization of the reaction conditions (temperature, time, and power) is necessary.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Aminobenzonitrile and Aldehydes
This protocol is based on a base-mediated synthesis in water.[1]
Materials:
-
2-Aminobenzonitrile
-
Aromatic aldehyde
-
Copper(II) chloride (CuCl2)
-
Cesium carbonate (Cs2CO3)
-
L-proline
-
Water (H2O)
Procedure:
-
To a reaction vessel, add 2-aminobenzonitrile (1.0 mmol), the aromatic aldehyde (2.0 mmol), CuCl2 (0.1 mmol), Cs2CO3 (2.0 mmol), and L-proline (0.2 mmol).
-
Add 2 mL of water to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Protocol 2: Synthesis of Dihydroquinazolines from 2-Aminobenzylamine and Aldehydes
This protocol is a general procedure for the condensation reaction.
Materials:
-
2-Aminobenzylamine
-
Aldehyde
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
Dehydrating agent (optional, e.g., molecular sieves) or a catalyst (e.g., a Lewis acid)
Procedure:
-
Dissolve 2-aminobenzylamine (1.0 mmol) in the chosen solvent in a round-bottom flask.
-
Add the aldehyde (1.0-1.2 mmol) to the solution.
-
If required, add a dehydrating agent or a catalyst.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization.
Signaling Pathway
Dihydroquinazolines as EGFR Inhibitors
Many this compound derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[5][6][7] Aberrant EGFR signaling is a hallmark of many cancers. This compound-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Technical Support Center: Purification of Dihydroquinazoline Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dihydroquinazoline analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound analogs via common laboratory techniques.
Column Chromatography
Q1: My this compound analog is not separating from an impurity on the silica (B1680970) gel column. What can I do?
A1: Poor separation is a common issue. Here are several strategies to improve it:
-
Optimize the Mobile Phase: The polarity of your solvent system is crucial. If your compound and the impurity are not separating well (i.e., their Rf values are too close on a TLC plate), try a less polar solvent system. A shallower gradient, for instance, increasing the percentage of the more polar solvent in small increments (e.g., 1-2%), can significantly enhance separation.[1]
-
Change the Stationary Phase: Silica gel is acidic and may not be suitable for all compounds, especially basic nitrogen-containing heterocycles. Consider using neutral or basic alumina (B75360), which can alter the elution order and improve the separation of basic compounds.[2]
-
Check for Compound Stability: Your compound might be degrading on the silica gel, leading to streaks and the appearance of new spots on TLC. To check for this, spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[2][3] If it is unstable, switching to a less acidic stationary phase like neutral alumina or considering reversed-phase chromatography is advisable.[2][3]
Q2: My compound is not eluting from the column.
A2: This typically happens for one of two reasons:
-
The Solvent System is Not Polar Enough: If your compound is highly polar, it will adhere strongly to the silica gel. You will need to drastically increase the polarity of your mobile phase.[2] A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[2]
-
Irreversible Adsorption or Decomposition: The compound may be irreversibly binding to or decomposing on the silica gel.[2] As mentioned in the previous point, testing for stability on a TLC plate is a quick way to diagnose this.[3][4]
Q3: I'm observing peak tailing in my fractions.
A3: Peak tailing can be caused by several factors:
-
Column Overloading: The amount of crude material should ideally be 1-5% of the mass of the stationary phase.[2] Exceeding this can lead to poor separation and tailing.
-
Inappropriate Solvent System: If the compound has low solubility in the eluent, it can lead to tailing.[4]
-
Acidic Silica Interacting with Basic Compounds: For basic compounds like many this compound analogs, the acidic nature of silica gel can cause tailing. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) in methanol (B129727) to the mobile phase can neutralize the acidic sites and improve peak shape.[2]
Recrystallization
Q4: My this compound analog is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. Here are some solutions:
-
Add More Solvent: The solution may be too supersaturated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.[2]
-
Slow Down the Cooling Process: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[2]
-
Use Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[2]
Q5: I have very low recovery after recrystallization.
A5: Low recovery is often due to using too much solvent. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] Also, ensure the solution is sufficiently cooled to minimize the amount of product that remains dissolved.
Q6: What are good solvents for recrystallizing this compound analogs?
A6: The choice of solvent is highly dependent on the specific analog. Common solvents for recrystallizing nitrogen-containing heterocyclic compounds include ethanol (B145695), or a mixture of ethanol and water.[1] A co-solvent system like ethyl acetate (B1210297)/hexanes can also be effective.[1][6] It is always best to perform small-scale solubility tests with a variety of solvents to find the ideal one for your specific compound.[5]
Preparative HPLC
Q7: I'm having difficulty purifying my compound with preparative HPLC due to an adjacent impurity peak.
A7: This is a common challenge, especially when dealing with closely related impurities. One study noted that when aromatic amines are used as starting materials in the synthesis of dihydroquinazolines, an adjacent impurity peak often complicates purification.[7]
-
Method Optimization: Develop and optimize an analytical HPLC method first to achieve the best possible separation. This method can then be scaled up for preparative HPLC.[8]
-
Adjust the Mobile Phase: Small changes in the mobile phase composition, such as the type of organic modifier (e.g., acetonitrile (B52724) vs. methanol) or the pH, can significantly affect selectivity and improve separation.[9]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
Q8: The purified product from preparative HPLC is unstable.
A8: Some purified compounds can be unstable. For instance, one report described a freeze-dried product from a semi-preparative HPLC purification as a "very fluffy floc that was extremely unstable in the air".[7] In such cases, it is crucial to handle the purified compound under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures to prevent degradation.
Data Presentation: Purification Parameters
The following tables summarize common starting parameters for the purification of this compound analogs. These should be optimized for each specific compound.
Table 1: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (standard), Neutral or Basic Alumina (for basic analogs) |
| Mobile Phase (Eluent) | Gradients of Hexanes/Ethyl Acetate or Dichloromethane/Methanol |
| Mobile Phase Modifier | 0.1-1% Triethylamine or Ammonia in Methanol (for basic compounds) |
| Loading Capacity | 1-5% of crude material to stationary phase mass |
Table 2: Recrystallization Solvents
| Solvent System | Application Notes |
| Ethanol | A common choice for many heterocyclic compounds. |
| Ethanol/Water | A good co-solvent system where water acts as the anti-solvent. |
| Ethyl Acetate/Hexanes | Effective for compounds soluble in ethyl acetate but not in hexanes. |
| Methanol/Water | Another useful co-solvent system. |
| Acetone/Water | Can be effective for moderately polar compounds. |
Table 3: Preparative HPLC Parameters
| Parameter | Typical Value/Range |
| Column | C18, 10 µm, 20.0 mm x 250 mm |
| Mobile Phase A | Water with 0.05% TFA |
| Mobile Phase B | Acetonitrile with 0.05% TFA |
| Gradient | 5-95% Acetonitrile in Water over 30 minutes |
| Flow Rate | 17.0 mL/min |
| Detection Wavelength | 254 nm |
Note: The use of Trifluoroacetic Acid (TFA) is common, but it can sometimes form salts with basic compounds, which may require an additional workup step to remove.
Experimental Protocols
Protocol 1: Column Chromatography of this compound Analogs
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent to create a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Use a small amount of air pressure to pack the column.
-
Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity. Collect fractions in test tubes.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization of this compound Analogs
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.[10]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals, for example, by leaving them under vacuum.
Protocol 3: Preparative HPLC of this compound Analogs
-
Method Development: Develop an analytical HPLC method to achieve good separation between the target compound and its impurities.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.
-
Filtration: Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system. Monitor the separation using a UV detector.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent, often by lyophilization or evaporation under reduced pressure, to yield the final high-purity product.
Visualizations
Caption: A general experimental workflow for the purification of this compound analogs.
Caption: The PI3K/Akt signaling pathway, a target for some this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chromatography [chem.rochester.edu]
- 4. One moment, please... [kromasil.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. amherst.edu [amherst.edu]
Technical Support Center: Synthesis of 2,3-Dihydroquinazolin-4(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-dihydroquinazolin-4(1H)-one, with a focus on improving reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Inappropriate catalyst or catalyst loading. | Screen different catalysts (e.g., Lewis acids, Brønsted acids, or heterogeneous catalysts). Optimize the catalyst concentration; for instance, 10 mol% of Zn(OAc)₂·2H₂O has been shown to be effective.[1] |
| Suboptimal reaction temperature. | The reaction may be temperature-sensitive. While some methods work at room temperature, others require reflux. It's crucial to determine the optimal temperature for the specific catalyst and solvent system being used.[2] | |
| Poor quality or inappropriate solvent. | The choice of solvent is critical. While green solvents like water or ethanol (B145695) are preferred, their effectiveness can be catalyst-dependent. In some cases, solvent-free conditions at elevated temperatures have yielded excellent results.[2][3][4] | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. | |
| Formation of Side Products | Competing side reactions. | The formation of Schiff bases as intermediates is a key step. Undesired subsequent reactions can occur. The choice of catalyst and reaction conditions can help minimize side product formation. Using milder conditions and ensuring the purity of starting materials is crucial. |
| Oxidation of the product. | Depending on the reaction conditions and substrates, the 2,3-dihydroquinazolin-4(1H)-one product can be oxidized to the corresponding quinazolin-4(3H)-one. Employing an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. | |
| Difficult Product Isolation and Purification | Product precipitation issues. | If the product precipitates out of the reaction mixture, it may be impure. Recrystallization from a suitable solvent (e.g., ethanol) is a common and effective purification method. |
| Co-elution with starting materials during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones?
A1: The most prevalent and straightforward synthesis involves the cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes or ketones.[3][5] An alternative three-component approach utilizes isatoic anhydride, a primary amine (or ammonium (B1175870) salt), and an aldehyde or ketone.
Q2: How can I make my synthesis more environmentally friendly ("greener")?
A2: Several green chemistry approaches have been successfully applied. These include using water as a solvent, employing biodegradable and non-toxic catalysts like lemon juice, or utilizing energy-efficient methods such as concentrated solar radiation.[3][6] Catalyst-free methods in water have also been reported with excellent yields.[3]
Q3: What is the role of the catalyst in this synthesis?
A3: The catalyst plays a crucial role in facilitating several steps of the reaction. In the reaction of 2-aminobenzamide and an aldehyde, the catalyst (typically a Lewis or Brønsted acid) activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of 2-aminobenzamide to form a Schiff base intermediate. This is followed by an intramolecular cyclization, which is also often promoted by the catalyst, leading to the final product.
Q4: Can aliphatic aldehydes be used in this reaction?
A4: While aromatic and heteroaromatic aldehydes are widely and successfully used, the reaction with aliphatic aldehydes can be more challenging and may result in lower yields under certain conditions.[7] However, some protocols have demonstrated good tolerance for aliphatic carbonyl compounds.[1]
Q5: Is it possible to run this reaction under solvent-free conditions?
A5: Yes, solvent-free conditions have been reported to be highly effective, often leading to excellent yields and shorter reaction times, particularly at elevated temperatures (e.g., 110 °C).[4] This approach also simplifies the work-up procedure and reduces environmental impact.
Comparative Yields with Different Catalysts and Conditions
The following table summarizes the yields of 2,3-dihydroquinazolin-4(1H)-one synthesis under various reported catalytic systems and reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| None | Water | Reflux | 2-4 h | 67-92 | [3][7] |
| Lemon Juice/CSR | Ethanol | 70 | 10 min | up to 97 | [6] |
| Zn(OAc)₂·2H₂O (10 mol%) | Toluene | Reflux | Not Specified | Fair to Good | [1] |
| NaOH | Not Specified | Not Specified | 1 h | 60-85 | [8][9] |
| Molecular Iodine (I₂) | Ethyl Acetate (B1210297) | Not Specified | up to 15 h | 66-95 | [9] |
| ZnO Nanoparticles | Solvent-free | 110 | 10 min | 98 | [4] |
| Oxalic Acid | Not Specified | Not Specified | Shorter Times | High | [10] |
Key Experimental Protocols
General Procedure for Catalyst-Free Synthesis in Water
-
Reactant Mixture: In a round-bottom flask, suspend 2-aminobenzamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in distilled water (10 mL).
-
Reaction Condition: Stir the mixture vigorously and heat it to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated solid product by filtration.
-
Purification: Wash the solid with cold water and then recrystallize from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.[3]
General Procedure for Synthesis Using Concentrated Solar Radiation (CSR) and Lemon Juice
-
Reactant Mixture: In a flask, combine 2-aminobenzamide (1 mmol), the aromatic aldehyde (1 mmol), and ethanol (as a solvent).
-
Catalyst Addition: Add 0.3 mL of lemon juice as a natural catalyst.
-
Reaction Condition: Expose the reaction mixture to concentrated solar radiation, maintaining a temperature of 70 °C for 10 minutes.
-
Work-up: After the reaction is complete, allow the mixture to cool.
-
Isolation and Purification: The product can be isolated and purified by standard methods such as filtration and recrystallization.[6]
Visualizing the Synthesis Workflow and Logic
The following diagrams illustrate the general workflow of the synthesis and the logical relationship between key reaction parameters and the desired outcome.
References
- 1. ACG Publications - An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Item - The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 6. Green chemistry approach to the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones using lemon juice under concentrated solar radiations as a renewable source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Dihydroquinazolines
Welcome to the technical support center for the regioselective synthesis of dihydroquinazolines. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric forms of dihydroquinazolines, and why is regioselectivity a challenge in their synthesis?
A1: The two most common isomeric forms are 1,2-dihydroquinazolines and 2,3-dihydroquinazolin-4(1H)-ones. Regioselectivity is a significant challenge because the reaction pathways leading to these isomers can be very similar, often depending on subtle differences in starting materials, catalysts, and reaction conditions. For instance, in reactions involving 2-aminobenzamides and aldehydes, cyclization can occur in different ways, leading to a mixture of products if not carefully controlled. The choice of catalyst and solvent can influence the energy barriers of the competing reaction pathways, thus dictating the major product.[1][2]
Q2: What are the common starting materials for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones?
A2: The most prevalent methods for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involve the cyclocondensation of a C-N-C synthon with a suitable electrophile. Common starting materials include:
-
2-aminobenzamide and an aldehyde or ketone: This is a direct and widely used two-component reaction.[3][4][5]
-
Isatoic anhydride, a primary amine (or ammonium (B1175870) acetate), and an aldehyde: This is a one-pot, three-component approach that is atom-efficient.[4][6][7]
-
2-nitrobenzonitriles and carbonyl compounds: This method requires a reduction of the nitro group, which can be achieved in a one-pot fashion.
Q3: How can I achieve regioselective synthesis of 1,2-dihydroquinazolines?
A3: A notable method for the regioselective synthesis of 1,2-dihydroquinazolines involves the rearrangement of indazolium salts. This reaction proceeds through the cleavage of an N-N bond followed by an intramolecular N-nucleophilic addition. The regioselectivity is governed by the lower energy barrier and higher stability of the desired reaction pathway compared to potential side reactions.[1][2][8][9]
Q4: My reaction is giving a low yield. What are the general factors I should investigate?
A4: Low yields in dihydroquinazoline synthesis can often be attributed to several factors:
-
Suboptimal Reaction Temperature or Time: The reaction may not have reached completion.
-
Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction rate will be slow.
-
Inappropriate Solvent Polarity: The solvent can influence the reaction pathway and the stability of intermediates.
-
Incorrect Base/Acid Strength: The catalyst may not be effective enough to promote the desired transformation.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degraded.
-
Presence of Water: Moisture can lead to hydrolysis of intermediates or the final product.
A systematic approach to optimizing these parameters is crucial for improving the yield.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Aminobenzamide and Aldehydes
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to 80°C) and monitor progress by TLC. | Increased reaction rate and conversion to the desired product. |
| Poor Reactant Solubility | Switch to a solvent with higher polarity, such as DMF or DMSO, or a protic solvent like ethanol (B145695). | Enhanced solubility of reactants, leading to a more homogeneous reaction mixture and improved yield. |
| Ineffective Catalyst | If using a mild acid catalyst, consider screening other catalysts like FeCl₃, ZrOCl₂, or even a recyclable catalyst like reverse ZnO micelles.[3][7] | A more active catalyst will lower the activation energy, increasing the reaction rate and yield. |
| Presence of Moisture | Use anhydrous solvents and dry glassware thoroughly before starting the reaction. | Minimized side reactions, such as hydrolysis, leading to a cleaner reaction profile and higher yield. |
Issue 2: Formation of Byproducts
| Observed Byproduct | Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidized Quinazolinone | Presence of atmospheric oxygen, especially at higher temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of the oxidized byproduct, leading to a purer desired product. |
| Uncyclized Intermediate (Schiff Base) | Incomplete cyclization due to insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor by TLC. | Conversion of the intermediate to the final cyclized product. |
| Dimerization or Polymerization | High concentration of reactants. | Perform the reaction at a lower concentration (higher dilution). | Reduced probability of intermolecular reactions, favoring the desired intramolecular cyclization. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 1,2-Dihydroquinazolines via Indazolium Salt Rearrangement
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene (B28343) | 70 | 82 |
| 2 | Cs₂CO₃ | Dioxane | 70 | 76 |
| 3 | Cs₂CO₃ | THF | 70 | 67 |
| 4 | Cs₂CO₃ | DMF | 70 | 65 |
| 5 | Cs₂CO₃ | DMSO | 70 | 75 |
| 6 | K₂CO₃ | Toluene | 70 | 84 |
| 7 | Na₂CO₃ | Toluene | 70 | 83 |
| 8 | K₃PO₄ | Toluene | 70 | 67 |
| 9 | Et₃N | Toluene | 70 | 21 |
| 10 | Cs₂CO₃ | Toluene | 50 | 70 |
| 11 | Cs₂CO₃ | Toluene | rt | 40 |
Data adapted from Chen et al., J. Org. Chem. 2018, 83, 8750-8758.[1]
Table 2: Substrate Scope for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using Reverse ZnO Micelles
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 15 | 98 |
| 2 | 3-Nitrobenzaldehyde | 15 | 96 |
| 3 | 2-Chlorobenzaldehyde | 20 | 94 |
| 4 | 3-Bromobenzaldehyde | 20 | 92 |
| 5 | 4-Hydroxybenzaldehyde | 30 | 85 |
| 6 | 4-Acetamidobenzaldehyde | 25 | 90 |
| 7 | 4-Acetoxybenzaldehyde | 20 | 93 |
| 8 | 2-(Trifluoromethyl)benzaldehyde | 60 | 65 |
| 9 | Pyridine-2-carboxaldehyde | 30 | 88 |
| 10 | 4-Methoxybenzaldehyde | 30 | 82 |
| 11 | 2,4-Dimethoxybenzaldehyde | 30 | 86 |
Data adapted from Mou et al., Front. Chem. 2020, 8, 30.[3]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts[1]
-
Materials: Indazolium salt (0.20 mmol), potassium carbonate (K₂CO₃, 0.30 mmol), and toluene (2 mL).
-
Procedure: a. To a reaction tube, add the indazolium salt and potassium carbonate. b. Add toluene to the reaction tube. c. Stir the reaction mixture at 70°C for 12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Green Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using Reverse ZnO Micelles[3]
-
Materials: Anthranilamide (0.1 mmol), substituted aromatic aldehyde (0.1 mmol), reverse ZnO micelle catalyst (10 mol%), and water (5 mL).
-
Procedure: a. To a solution of the catalyst in water, add anthranilamide and the substituted aromatic aldehyde. b. Stir the resulting mixture at 70°C. c. Monitor the reaction progress by TLC. d. After completion of the reaction, filter the precipitate. e. Recrystallize the solid from 95% ethanol to obtain the pure product. f. The catalyst remaining in the aqueous filtrate can be reused for subsequent reactions.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields and byproduct formation in this compound synthesis.
Caption: Simplified reaction pathways for the synthesis of 2,3-dihydroquinazolin-4(1H)-one and 1,2-dihydroquinazoline.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]
- 3. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts - figshare - Figshare [figshare.com]
overcoming solubility issues of dihydroquinazoline derivatives in assays
Welcome to the technical support center for researchers working with dihydroquinazoline derivatives. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome common solubility challenges encountered during in vitro assays.
Troubleshooting Guide
Low aqueous solubility is a common characteristic of heterocyclic compounds like this compound derivatives, often leading to precipitation when diluting stock solutions into aqueous assay buffers.[1][2][3] This precipitation can lead to inaccurate dosing, cellular toxicity from solid particles, and interference with assay measurements, ultimately compromising your experimental results.[4] This guide provides a systematic approach to diagnosing and solving these solubility issues.
Immediate Troubleshooting for Compound Precipitation
If you observe precipitation (cloudiness, visible particles) after diluting your DMSO stock solution into your aqueous assay medium, follow this workflow.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound derivative, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?
This is a very common phenomenon known as "solvent shift" or "solvent shock."[4][5] this compound derivatives are often lipophilic, making them highly soluble in an organic solvent like DMSO but poorly soluble in water.[3] When you dilute the concentrated DMSO stock into your aqueous buffer or cell media, the percentage of DMSO drops dramatically. The compound is suddenly in a predominantly aqueous environment where its solubility limit is much lower, causing it to fall out of solution and precipitate.[3]
Q2: What is the best practice for preparing and storing a stock solution of a new this compound derivative?
Proper preparation and storage are critical to ensure reproducibility.
-
Solvent Selection: 100% Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions due to its ability to dissolve a wide range of compounds.[3][4]
-
Concentration: Prepare a high-concentration primary stock (e.g., 10-50 mM). This minimizes the volume of DMSO you will need to add to your assay, keeping the final solvent concentration low.[5]
-
Dissolution: After adding the solvent, vortex the mixture vigorously. If the compound doesn't fully dissolve, use a sonicator bath or gentle warming (e.g., 37°C) to aid dissolution. Always visually inspect the solution to ensure it is clear and free of particles.[3][5]
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution over time.[1][5]
Q3: My compound still precipitates even at a low final concentration and 0.5% DMSO. What advanced strategies can I try?
If basic troubleshooting fails, you may need to employ formulation strategies to increase the aqueous solubility of your compound. These should always be tested for compatibility with your specific assay.
| Strategy | Mechanism of Action | Typical Starting Concentration | Advantages | Disadvantages |
| pH Adjustment | For ionizable compounds, altering the pH of the buffer can increase the proportion of the more soluble, ionized form.[6] | Assay-dependent | Can dramatically increase solubility.[6] | Limited by the pH tolerance of the assay/cells; can alter compound activity.[6] |
| Co-solvents | Using a mixture of solvents (e.g., DMSO with ethanol (B145695) or polyethylene (B3416737) glycol) can create a more favorable environment for solubility.[7][8] | 1-5% total solvent | Simple to implement; effective for many compounds.[7] | Higher solvent concentrations can lead to cytotoxicity or assay interference.[9] |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, encapsulating the drug molecule to increase its apparent water solubility.[6] | 1:1 or 1:2 molar ratio (compound:cyclodextrin)[6] | Generally low toxicity; can improve bioavailability.[6] | Can be expensive; may not work for all compounds; potential for assay interference.[6] |
| Surfactants | Non-ionic surfactants reduce surface tension, improving the wettability and dispersion of the compound in the aqueous medium.[6] | 0.01-0.1% (w/v) (e.g., Tween® 80, Triton™ X-100)[9] | Effective at very low concentrations.[6] | Can disrupt cell membranes at higher concentrations (above CMC).[9] |
Q4: this compound derivatives can act as kinase inhibitors. How does this relate to cell signaling?
Many this compound derivatives are designed as small molecule inhibitors of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[10][11][12] For example, they might target kinases in pathways like the MAPK/ERK pathway, which is often dysregulated in cancer. By blocking the activity of a specific kinase, these compounds can interrupt the signaling cascade and inhibit cancer cell proliferation.
Experimental Protocols
Protocol 1: Preparing a Working Solution of a Poorly Soluble Compound
This protocol outlines the standard method for dissolving and diluting a hydrophobic compound for cell-based assays.
Materials:
-
This compound derivative (powder form)
-
100% sterile, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare High-Concentration Stock: a. Under sterile conditions, weigh the compound and dissolve it in 100% DMSO to create a high-concentration primary stock solution (e.g., 20 mM).[5] b. Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Gentle warming to 37°C can also help. Visually confirm that the solution is clear.[4]
-
Perform Serial Dilutions (if needed): a. For dose-response experiments, perform serial dilutions of your primary stock solution in 100% DMSO, not in aqueous buffer. This maintains a high solvent concentration to keep the compound dissolved.
-
Prepare Final Working Solution: a. Pre-warm the final volume of cell culture medium to 37°C.[4] b. While gently swirling or vortexing the tube of medium, add the small aliquot of your DMSO stock solution drop-by-drop.[4] This rapid mixing is crucial to prevent localized high concentrations of the compound that can cause immediate precipitation. c. Ensure the final DMSO concentration is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4]
-
Final Inspection and Use: a. Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells. b. Always include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO used for your highest compound concentration.[4]
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD), a common and highly soluble cyclodextrin (B1172386) derivative, to prepare a solution.
Materials:
-
This compound derivative stock solution in DMSO or ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Assay buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer and orbital shaker
Procedure:
-
Prepare Cyclodextrin Solution: a. Prepare an aqueous solution of HP-β-CD in your desired assay buffer. A common starting point is a concentration that results in a 1:1 or 1:2 molar ratio of your compound to HP-β-CD in the final solution.[6]
-
Complexation: a. While vigorously vortexing the HP-β-CD solution, slowly add the stock solution of your this compound derivative dropwise.[6] b. The solution may appear cloudy initially as the complex forms.
-
Equilibration: a. Tightly cap the tube and allow the mixture to equilibrate. This can be done by rotating or shaking the solution at room temperature for 1-24 hours. The optimal time should be determined empirically for your specific compound.[6]
-
Clarification and Use: a. After equilibration, centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any remaining undissolved compound or precipitate. b. Carefully collect the clear supernatant. This solution contains the solubilized compound-cyclodextrin complex and is ready for use in your assay. c. Important: Remember to include a vehicle control containing the same final concentration of HP-β-CD in your experiment, as cyclodextrins themselves can sometimes have effects in biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1 H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
side reaction products in dihydroquinazoline synthesis
Welcome to the technical support center for dihydroquinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reaction products observed during this compound synthesis?
A1: The most frequently encountered side products in this compound synthesis can be categorized into three main types:
-
Over-oxidation Products: Dihydroquinazolines can be sensitive to air and oxidizing agents, leading to the formation of fully aromatic quinazolines or quinazolinones.
-
Hydrolysis Products: The this compound ring can be susceptible to cleavage under acidic or basic conditions, particularly in the presence of water, leading to the formation of N-(2-aminobenzyl)amides or other ring-opened products.
-
Schiff Base-Related Byproducts: The intermediate Schiff base, formed from the condensation of an amine and an aldehyde, can undergo self-condensation or polymerization, especially if not consumed in the subsequent cyclization step in a timely manner.
Q2: How can I minimize the oxidation of my this compound product?
A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using standard Schlenk line techniques or by performing the reaction under a balloon of inert gas. Additionally, avoiding unnecessarily high temperatures and using degassed solvents can help reduce the rate of oxidation. If an oxidizing agent is required for a specific transformation, use only the stoichiometric amount and consider milder reagents.[1]
Q3: My reaction is producing a significant amount of aza-Michael adducts instead of the desired dihydroquinazolinone. What could be the cause?
A3: The formation of aza-Michael adducts can occur as a competing side reaction, particularly when using α,β-unsaturated aldehydes or ketones. The choice of catalyst and reaction conditions can significantly influence the reaction pathway. Using a catalyst that favors the intramolecular cyclization over the intermolecular Michael addition can help. Screening different Lewis or Brønsted acid catalysts may be necessary to optimize the reaction for the desired product.
Q4: I am observing a complex mixture of products and a low yield. What are the likely causes?
A4: A complex product mixture and low yield can result from several factors, including:
-
Presence of water: Water can lead to hydrolysis of the this compound ring.[1]
-
Inappropriate pH: Both highly acidic and highly basic conditions can promote side reactions.
-
High reaction temperature: Elevated temperatures can lead to decomposition of starting materials and products.
-
Impure starting materials: Impurities in the reactants can lead to the formation of undesired side products.
Q5: What are the best practices for purifying dihydroquinazolines?
A5: Purification of dihydroquinazolines can be challenging due to their potential instability and the presence of polar byproducts. Flash column chromatography on silica (B1680970) gel is a common method. For basic dihydroquinazolines that may interact strongly with acidic silica, using a deactivated or neutral silica gel, or adding a small amount of a basic modifier like triethylamine (B128534) to the eluent, can improve the separation.[2] In cases of severe decomposition on silica, alternative techniques like reverse-phase chromatography or crystallization should be considered.[2]
Troubleshooting Guides
Issue 1: Formation of Over-oxidation Products (Quinazolines/Quinazolinones)
Symptoms:
-
Appearance of new spots on TLC with different fluorescence compared to the desired product.
-
Mass spectrometry data shows peaks corresponding to the loss of two hydrogen atoms (M-2) or the addition of an oxygen atom (M+16).
-
¹H NMR shows aromatic signals consistent with a fully aromatized quinazoline (B50416) ring.
Root Causes & Solutions:
| Root Cause | Proposed Solution | Expected Outcome |
| Exposure to atmospheric oxygen | Conduct the reaction under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. | Minimized formation of oxidized byproducts, leading to a cleaner reaction profile and higher yield of the this compound. |
| Use of oxidizing agents | If an oxidant is not essential for the reaction, exclude it. If required, use the stoichiometric amount of a milder oxidant. | Prevention of unwanted oxidation of the this compound product. |
| High reaction temperature | Lower the reaction temperature to the minimum required for the reaction to proceed at a reasonable rate. | Reduced rate of oxidation, improving the purity of the crude product. |
| Presence of metal catalysts that promote oxidation | Screen for alternative catalysts that are less prone to promoting oxidation under the reaction conditions. | Increased selectivity for the desired this compound product. |
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones under Inert Atmosphere
-
Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the reaction flask, condenser, and addition funnel. Connect the setup to a Schlenk line or an argon/nitrogen balloon. Evacuate and backfill the system with the inert gas three times.
-
Reagent Preparation: Use anhydrous solvents and reagents. If necessary, distill solvents over an appropriate drying agent.
-
Reaction Execution: Dissolve the 2-aminobenzamide (B116534) and the aromatic aldehyde in the anhydrous solvent under the inert atmosphere. Add any catalyst or other reagents via syringe or addition funnel.
-
Monitoring: Monitor the reaction progress by TLC, taking aliquots under a positive pressure of the inert gas.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction as required, still under an inert atmosphere if the product is particularly air-sensitive. Subsequent purification steps should also be performed with minimal exposure to air.
DOT Diagram: Preventing Over-oxidation
Caption: Workflow to minimize the formation of over-oxidation byproducts.
Issue 2: Formation of Hydrolysis Products
Symptoms:
-
A decrease in the desired product yield over time, especially during work-up or purification.
-
Mass spectrometry data shows a peak corresponding to the addition of a water molecule (M+18) followed by fragmentation.
-
¹H and ¹³C NMR spectra may show signals corresponding to a ring-opened amide structure.
Root Causes & Solutions:
| Root Cause | Proposed Solution | Expected Outcome |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Add a dehydrating agent like molecular sieves to the reaction. | Reduced hydrolysis of the product, leading to higher yield and purity. |
| Acidic or basic reaction/work-up conditions | If possible, perform the reaction under neutral conditions. During work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to aqueous acid or base. | Minimized acid or base-catalyzed ring opening of the this compound. |
| High reaction temperature | Lower the reaction temperature. High temperatures can accelerate the rate of hydrolysis. | Slower rate of hydrolysis relative to the rate of product formation. |
Experimental Protocol: Anhydrous this compound Synthesis
-
Glassware and Reagent Preparation: Thoroughly dry all glassware. Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
Reaction Setup: Assemble the reaction under an inert atmosphere. Add activated molecular sieves (3Å or 4Å) to the reaction flask before adding the reagents.
-
Reaction Execution: Carry out the reaction at the lowest effective temperature.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly with cooled solutions and immediately extract the product into an organic solvent.
-
Purification: Dry the organic extracts thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating. Purify the product as quickly as possible.
DOT Diagram: Preventing Hydrolysis
Caption: Workflow to minimize the formation of hydrolysis byproducts.
Issue 3: Formation of Schiff Base-Related Byproducts
Symptoms:
-
The appearance of insoluble, often polymeric material in the reaction mixture.
-
Complex ¹H NMR spectrum with broad, unresolved peaks.
-
Mass spectrometry may show ions corresponding to dimers or oligomers of the Schiff base intermediate.
Root Causes & Solutions:
| Root Cause | Proposed Solution | Expected Outcome |
| Slow intramolecular cyclization | Optimize the catalyst and reaction conditions to accelerate the cyclization step. | The Schiff base intermediate is consumed faster, reducing the likelihood of side reactions. |
| High concentration of reactants | Perform the reaction at a lower concentration (higher dilution). | Reduced probability of intermolecular reactions (dimerization, polymerization). |
| Inappropriate stoichiometry | Use a 1:1 stoichiometry of the amine and aldehyde components to avoid an excess of either reactant. | Minimized self-condensation of the aldehyde or other side reactions involving an excess reactant. |
Experimental Protocol: High-Dilution Synthesis to Minimize Schiff Base Polymerization
-
Setup: Use a larger reaction flask than usual to accommodate a larger solvent volume.
-
Slow Addition: Dissolve one of the reactants (e.g., the aldehyde) in a significant volume of solvent and add it slowly via a syringe pump to a solution of the other reactant and the catalyst.
-
Monitoring: Monitor the reaction closely by TLC to ensure the consumption of the starting materials and the formation of the product without the accumulation of intermediates.
-
Work-up and Purification: Proceed with the standard work-up and purification procedures once the reaction is complete.
DOT Diagram: Minimizing Schiff Base Byproducts
Caption: Workflow to minimize the formation of Schiff base-related byproducts.
Analytical Methods for Impurity Detection
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of side products.
| Analytical Technique | Application in this compound Synthesis |
| Thin-Layer Chromatography (TLC) | Rapid monitoring of reaction progress. Visualization of spots under UV light can often distinguish between the this compound, the more conjugated oxidized product, and other byproducts. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct formation. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is commonly used.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of byproducts by their mass-to-charge ratio. This is particularly useful for confirming the molecular weights of suspected oxidation, hydrolysis, or dimerization products.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the desired product and any isolated byproducts. ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the analysis of volatile byproducts. |
Example HPLC Method for Purity Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the product and potential impurities absorb (e.g., 254 nm).
-
Quantification: The relative percentage of each component can be estimated from the peak areas in the chromatogram.[3]
References
- 1. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalysts for Dihydroquinazoline Cyclocondensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of catalysts in dihydroquinazoline cyclocondensation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dihydroquinazolines.
Issue 1: Low to No Product Yield
Q: My this compound synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Inactivity: The catalyst is crucial for the cyclocondensation reaction.
-
Solution: If using a heterogeneous catalyst, ensure it has not been deactivated by moisture or air. Consider activating the catalyst before use according to the supplier's instructions. For homogeneous catalysts, verify their purity and concentration. It may be necessary to use a fresh batch of catalyst.[1]
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Screen a range of temperatures (e.g., room temperature, 60 °C, 90 °C, and reflux) to find the optimal condition for your specific substrates and catalyst.[2][3] Some reactions may not proceed at lower temperatures, while excessively high temperatures can lead to side reactions and decreased yield.[3]
-
-
Inappropriate Solvent: The solvent plays a critical role in reactant solubility and reaction rate.
-
Solution: Polar protic solvents like water, ethanol (B145695), and methanol (B129727) often provide good yields by stabilizing ionic intermediates.[4] However, the choice of solvent is highly dependent on the specific catalyst and reactants. If reactants have poor solubility, consider solvents like THF or DMF.[2] A solvent screening should be performed to identify the optimal medium for your reaction.[4]
-
-
Poor Quality of Starting Materials: Impurities in the 2-aminobenzamide (B116534), aldehyde, or other reactants can inhibit the catalyst or lead to side reactions.
-
Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the reactants before use. For example, solid aldehydes can be recrystallized.
-
-
Incorrect Molar Ratio of Reactants: The stoichiometry of the reactants can significantly impact the product yield.
-
Solution: An optimization of the molar ratio of 2-aminobenzamide to aldehyde is recommended. For instance, a molar ratio of 1:1.5 has been shown to provide better results in some cases.[3]
-
Issue 2: Formation of Side Products and Purification Difficulties
Q: I am observing significant side products in my reaction mixture, making the purification of the desired this compound difficult. What are common side products and how can I minimize them and purify my product?
A: The formation of byproducts is a common challenge. Here's how to address it:
-
Common Side Products:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue.
-
Schiff Base Intermediate: The intermediate formed from the condensation of 2-aminobenzamide and the aldehyde may not fully cyclize.
-
Oxidized Quinazolinone: The this compound product can be sensitive to air oxidation, leading to the formation of the corresponding quinazolinone, especially at elevated temperatures.[5]
-
-
Minimizing Side Products:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures, which can promote side reactions.[3]
-
Inert Atmosphere: To prevent oxidation of the product, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Purification Strategies:
-
Recrystallization: This is an effective method for purifying solid this compound products. Ethanol is a commonly used solvent for recrystallization.[2][3]
-
Column Chromatography: Silica gel column chromatography is a standard technique for separating the desired product from impurities. A suitable eluent system, often a mixture of hexane (B92381) and ethyl acetate, should be determined based on the polarity of the product.[6]
-
Washing: After the reaction, washing the crude product with a suitable solvent, such as cold 50% ethanol, can help remove some impurities before further purification.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound cyclocondensation?
A1: A wide range of catalysts can be employed, including:
-
Brønsted Acids: Simple organic acids like fumaric acid are effective, inexpensive, and non-toxic.[7]
-
Lewis Acids: Metal salts such as AlCl₃ can catalyze the reaction.[8]
-
Heterogeneous Catalysts: Solid acid catalysts like montmorillonite (B579905) KSF clay and sulfated titania (SO₄²⁻/TiO₂) offer advantages such as easy separation and reusability.[9]
-
Nanocatalysts: Materials like nano-SiO₂-SO₃H have shown high efficiency.
-
Catalyst-Free Conditions: In some cases, the reaction can proceed efficiently in water at an elevated temperature without any added catalyst.[3][10]
Q2: How do I choose the best catalyst for my specific reaction?
A2: The choice of catalyst depends on several factors, including the nature of your substrates (e.g., presence of sensitive functional groups), desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., catalyst reusability, toxicity). It is often recommended to screen a few different types of catalysts to find the most effective one for your particular synthesis.
Q3: Can heterogeneous catalysts be reused? If so, how?
A3: Yes, a significant advantage of heterogeneous catalysts is their reusability. After the reaction, the catalyst can be recovered by simple filtration.[9] The recovered catalyst should be washed with a suitable solvent (e.g., ethyl acetate) and then dried before being used in subsequent reactions. The activity of the catalyst should be monitored over several cycles to ensure its performance is not significantly diminished.
Q4: What is the proposed mechanism for the acid-catalyzed cyclocondensation?
A4: The generally accepted mechanism for the acid-catalyzed synthesis of 2,3-dihydroquinazoline-4(1H)-ones involves the following steps:
-
The acid catalyst activates the carbonyl group of the aldehyde.
-
The amino group of 2-aminobenzamide performs a nucleophilic attack on the activated carbonyl carbon, forming an intermediate.
-
Dehydration of this intermediate leads to the formation of a Schiff base (imine).
-
An intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon results in cyclization.
-
A final proton transfer step yields the 2,3-dihydroquinazoline-4(1H)-one product.[7]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fumaric Acid | 2-aminobenzamide, various aldehydes | Acetone | 60 | Short | High | [11] |
| Montmorillonite KSF | 2-aminobenzamide, 4-chlorobenzaldehyde | Acetonitrile | Room Temp. | 1-2 h | 92 | [2] |
| SO₄²⁻/TiO₂ | Isatoic anhydride, benzaldehyde, NH₄OAc | PEG | 60 | - | High | [12] |
| None (Catalyst-Free) | 2-aminobenzamide, 4-methylbenzaldehyde | Water | 90 | 1 h | 83 | [3] |
| NaHSO₄ | Isatoic anhydride, Pyridine-3-carbaldehyde, primary amines | THF | 68 | 3 h | High | [2] |
| Reverse ZnO micelles | 2-aminobenzamide, benzaldehyde | Water | 70 | - | ~90 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Montmorillonite KSF Catalyzed Synthesis of 2,3-Dihydroquinazolines [9]
-
To a round-bottom flask containing 20 mL of ethanol, add 2-aminobenzamide (0.01 mol, 1.36 g) and the substituted aldehyde (0.01 mol) with stirring.
-
Add Montmorillonite KSF clay (10 mol%) to the mixture in one portion.
-
Reflux the reaction mixture for the appropriate amount of time (monitor progress by TLC using an ethyl acetate-hexane mobile phase).
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to recover the catalyst.
-
Wash the catalyst with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water [3]
-
In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and the desired aldehyde (1.5 mmol) in 10 mL of water.
-
Stir the mixture vigorously in a preheated oil bath at 90°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the crude product by filtration.
-
Wash the solid with cold 50% ethanol.
-
Recrystallize the solid product from 80% ethanol to obtain the pure this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. ijirt.org [ijirt.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]
- 12. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Technical Support Center: Scale-Up Synthesis of Dihydroquinazoline Drug Candidates
Welcome to the Technical Support Center for the scale-up synthesis of dihydroquinazoline drug candidates. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to pilot-plant or industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of this compound derivatives?
A1: The primary challenges during scale-up include managing mass and heat transfer within larger reactors, which can lead to localized temperature gradients and non-uniform mixing. These issues can affect reaction kinetics, leading to an increase in impurities and a potential decrease in yield.[1][2][3][4] Another common issue is the change in the physical properties of the reaction mixture, such as viscosity or solubility of intermediates and products at higher concentrations, which can complicate stirring and work-up procedures.
Q2: How do I choose an appropriate solvent for a scaled-up reaction?
A2: Solvent selection for scale-up requires consideration of several factors beyond just reaction performance. These include safety (flash point, toxicity), environmental impact (green chemistry principles), cost, and ease of removal and recovery.[4] While a solvent may perform well at the lab scale, its properties may make it unsuitable for large-scale production. It is crucial to test a range of solvents early in the development process to identify a robust option that meets both chemical and practical requirements for scale-up.
Q3: My reaction yield decreased significantly upon moving to a larger scale. What are the likely causes?
A3: A drop in yield during scale-up can be attributed to several factors. Inefficient heat transfer can lead to the formation of degradation byproducts.[2] Poor mixing can result in localized areas of high reactant concentration, promoting side reactions. The rate of reagent addition, especially in exothermic reactions, becomes more critical at a larger scale and, if not properly controlled, can lead to temperature spikes and reduced selectivity for the desired product. Re-optimization of reaction parameters such as temperature, concentration, and addition rates is often necessary at the new scale.
Q4: What are the most common impurities encountered in this compound synthesis, and how can they be minimized?
A4: Common impurities can include unreacted starting materials, over-oxidized products, and byproducts from side reactions such as dimer formation or hydrolysis of the quinazoline (B50416) ring. To minimize these, ensure precise control over stoichiometry and reaction temperature. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Using anhydrous solvents and reagents will minimize hydrolysis. Careful monitoring of the reaction progress by TLC or LC-MS allows for quenching the reaction at the optimal time to prevent the formation of degradation products.
Q5: What are the recommended purification methods for large-scale batches of this compound candidates?
A5: Recrystallization is often the most practical and cost-effective method for purifying large quantities of solid material.[5][6][7][8] It is highly scalable and can effectively remove minor impurities. For more complex mixtures or non-crystalline products, column chromatography may be necessary, although it can be more expensive and time-consuming on a large scale.[9][10][11][12][13] In such cases, optimizing the crystallization conditions is often the preferred industrial approach.
Troubleshooting Guides
Problem: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time or Temperature | Gradually increase the reaction temperature in 5-10 °C increments and extend the reaction time. Monitor progress by TLC or LC-MS to find the optimal balance that drives the reaction to completion without significant byproduct formation. |
| Poor Solubility of Reactants | Select a solvent system where all reactants are soluble at the reaction temperature. For polar substrates, consider solvents like DMF or DMSO. For less polar compounds, toluene (B28343) or dioxane may be more suitable. |
| Catalyst Inactivity | If using a solid-supported or metal catalyst, ensure it has not been deactivated by exposure to air or moisture. For acid or base catalysts, verify the concentration and purity. Consider using a freshly prepared or activated catalyst. |
Problem: Formation of "Oiling Out" During Recrystallization
| Possible Cause | Suggested Solution |
| Supersaturation Level is Too High | Use a slightly larger volume of the hot solvent to dissolve the crude product. This will lower the concentration and may prevent the compound from coming out of solution as an oil. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals. |
| Inappropriate Solvent System | The boiling point of the solvent may be higher than the melting point of the compound. Try a lower-boiling solvent or a solvent/anti-solvent system. The addition of an anti-solvent should be done slowly to the hot solution until the cloud point is reached.[14] |
Problem: Poor Separation in Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Eluent System | The polarity of the eluent may be too high or too low. Develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.3 for the desired compound.[13] |
| Column Overloading | The amount of crude material is too high for the amount of stationary phase. As a general rule, use a 20-50:1 weight ratio of silica (B1680970) gel to the crude sample.[9] |
| Cracking or Channeling of the Stationary Phase | This can be caused by air bubbles or improper packing. Ensure the column is packed uniformly as a slurry and the solvent level is never allowed to drop below the top of the stationary phase.[9][13] |
Data Presentation: Representative Scale-Up Synthesis of a this compound Derivative
The following table summarizes typical changes in reaction parameters and outcomes when scaling up the synthesis of a hypothetical 2,3-disubstituted-dihydroquinazolin-4(1H)-one from lab scale to pilot-plant scale. This data is illustrative and based on common observations in process chemistry.
| Parameter | Lab Scale (10 g) | Pilot Plant Scale (1 kg) |
| Reactant A | 10.0 g | 1.0 kg |
| Reactant B | 1.1 equivalents | 1.1 equivalents |
| Catalyst | 5 mol% | 5 mol% |
| Solvent Volume | 100 mL | 10 L |
| Reaction Temperature | 80 °C | 80-85 °C (monitoring for exotherms) |
| Reaction Time | 6 hours | 8-10 hours |
| Work-up Procedure | Liquid-liquid extraction | Liquid-liquid extraction |
| Purification Method | Column Chromatography | Recrystallization |
| Yield | 85% | 75-80% |
| Purity (by HPLC) | >99% | >98% |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (Lab Scale)
-
To a solution of anthranilamide (1 equivalent) and a suitable aldehyde (1 equivalent) in acetonitrile (B52724) (8 mL/mmol of anthranilamide) at 0 °C, add 1-2 drops of trifluoroacetic acid.[15]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, collect it by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or THF/hexanes) or by flash column chromatography on silica gel.[15]
Protocol 2: Recrystallization of this compound Derivatives
-
Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][7] Common solvent systems include ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.[5][8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize recovery.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also helpful to spot the starting materials as a reference.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline.
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm and/or 365 nm).[16]
-
Analysis: The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. Calculate the Rf values to monitor the separation of components.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. asynt.com [asynt.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. amherst.edu [amherst.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Purification [chem.rochester.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Dihydroquinazolinone-3-Carboxamides as Antimalarials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of dihydroquinazolinone-3-carboxamides as antimalarial agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of the dihydroquinazolinone-3-carboxamide antimalarial class?
A1: The primary molecular target of this antimalarial chemotype is PfATP4, an essential P-type ATPase located on the plasma membrane of Plasmodium falciparum.[1][2] This protein is crucial for regulating the parasite's intracellular sodium (Na+) concentration, and its inhibition disrupts Na+ homeostasis and pH balance within the parasite.[1][2]
Q2: What are the key structural features of dihydroquinazolinone-3-carboxamides that are important for their antimalarial activity?
A2: Structure-activity relationship (SAR) studies have identified two key positions for modification to enhance antimalarial potency: the 8-position of the tricyclic ring system and the 3-position of the exocyclic aryl ring of the carboxamide.[1][2] Substitutions at these positions have been shown to yield analogues with potent activity against asexual blood-stage parasites.[1][2]
Q3: What is a good starting point for a lead compound in this series for further optimization?
A3: The optimized frontrunner analogue, WJM-921, has demonstrated oral efficacy in a mouse model of malaria and serves as an excellent starting point.[1][2] Further refinement of this scaffold to improve aqueous solubility and metabolic stability led to the development of compounds like S-WJM992, which also shows significant in vivo efficacy.[3][4][5]
Q4: What are the expected phenotypic effects of these compounds on P. falciparum?
A4: Consistent with the inhibition of PfATP4, dihydroquinazolinone-3-carboxamides are expected to cause a disruption of Na+ homeostasis and affect the parasite's pH.[1][2] These compounds typically exhibit a fast-to-moderate rate of killing asexual parasites and can also block gametogenesis, suggesting potential for transmission-blocking activity.[1][2][6]
Troubleshooting Guides
Problem 1: Low Potency of Synthesized Analogues in Asexual Parasite Growth Assays
Possible Cause 1: Suboptimal Substitution on the Exocyclic Aryl Ring.
-
Troubleshooting:
-
Focus on substitutions at the 3-position of the exocyclic aryl ring. Methyl or halogen (e.g., chloro) substitutions at this position have been shown to be optimal for enhancing asexual parasite activity.[1][2]
-
Avoid bulky substituents or certain polar groups like methoxy (B1213986), trifluoromethoxy, and nitrile at the 3-position, as these can be detrimental to activity.[1]
-
While the 2-position can tolerate a small methyl group, other substitutions like methoxy or halogens at this position have been shown to decrease potency.[1][2]
-
Possible Cause 2: Inappropriate Substitution on the Tricyclic Ring System.
-
Troubleshooting:
-
Explore substitutions at the 8-position. Halogen (e.g., chloro), methyl, cyclopropyl, and methoxy groups at this position have been shown to significantly increase antimalarial activity.[1][2]
-
The introduction of polar substituents at the 8-position is generally well-tolerated and can be a strategy to improve other properties like solubility.[1][2]
-
Problem 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Possible Cause 1: Low Aqueous Solubility.
-
Troubleshooting:
-
Incorporate polar functionality into the molecule. The introduction of heterocycle systems, particularly at the 8-position of the scaffold, has been shown to be a successful strategy to improve aqueous solubility while maintaining a balance with antiparasitic activity.[3][4][5][7]
-
The introduction of an endocyclic nitrogen into the exocyclic aryl ring can also decrease lipophilicity and improve aqueous solubility.[2]
-
Possible Cause 2: High Metabolic Instability.
-
Troubleshooting:
-
Investigate the metabolic profile of your compounds. For example, oxidative defluorination of an exocyclic aryl ring has been identified as a major metabolic biotransformation.[2]
-
To mitigate metabolic turnover, consider introducing modifications that block common metabolic sites. For instance, incorporating endocyclic nitrogen into the exocyclic aryl ring has been shown to modestly improve intrinsic clearance in human and mouse liver microsomes.[2]
-
Problem 3: Difficulty in Synthesizing the Dihydroquinazolinone Scaffold
Possible Cause: Inefficient Cyclization or Amide Coupling.
-
Troubleshooting:
-
For the formation of the 1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline scaffold, ensure the condensation reaction between the appropriate 2-aminobenzamide (B116534) and α-ketoglutaric acid is carried out in acetic acid at elevated temperatures (80-118 °C).[1]
-
For the final amide coupling step to form the exocyclic carboxamides, several reagents can be effective. HATU or PyBOP with DIPEA are reliable options. Alternatively, TCFH with 1-methylimidazole (B24206) (NMI) can be used.[1]
-
Quantitative Data Summary
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of Selected Dihydroquinazolinone-3-Carboxamides
| Compound | 3-Aryl Substitution | 8-Ring Substitution | EC50 P. falciparum 3D7 (µM) | EC50 HepG2 (µM) | Selectivity Index (SI) |
| 5 | 3-Methyl | H | 0.17 | >10 | >59 |
| 18 | Unsubstituted | H | 0.74 | >10 | >14 |
| 20 | 3-Chloro | H | 0.09 | >10 | >111 |
| 46 | 3-Fluoro | 8-Chloro | N/A | >10 | N/A |
| 48 | 3-Fluoro | 8-Methyl | 0.038 | >10 | >263 |
| 49 | 3-Fluoro | 8-Methoxy | 0.015 | >10 | >667 |
| 50 | 3-Fluoro | 8-Cyclopropyl | 0.039 | >10 | >256 |
| WJM-921 (71) | 3-Fluoro, endocyclic N | 8-Methoxy | N/A | N/A | N/A |
EC50 values represent the mean of three independent experiments.[1] Data for WJM-921's specific EC50 and cytotoxicity are part of a broader optimization study focusing on in vivo efficacy.[1][2]
Experimental Protocols
Asexual Parasite Growth Inhibition Assay
This assay determines the 50% effective concentration (EC50) of a compound against the asexual blood stage of P. falciparum.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Lactate Dehydrogenase (LDH) assay reagents or CellTiter-Glo® Luminescent Cell Viability Assay reagents
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted compounds to a 96-well plate.
-
Add synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Quantify parasite growth using either the LDH assay, which measures the activity of parasite-specific LDH, or the CellTiter-Glo® assay, which measures ATP levels.[1]
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
-
Mammalian Cell Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line (e.g., HepG2) to assess selectivity.
-
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagents
-
-
Procedure:
-
Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Measure cell viability using the CellTiter-Glo® assay.[1]
-
Calculate CC50 values from the dose-response curves.
-
In Vivo Efficacy Study (Mouse Model)
This study evaluates the ability of a compound to reduce parasitemia in a malaria-infected mouse model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rγnull)
-
P. falciparum-infected human erythrocytes
-
Test compound formulated for oral administration
-
Vehicle control
-
-
Procedure:
-
Engraft mice with human erythrocytes.
-
Infect the mice with P. falciparum.
-
Once parasitemia is established, treat the mice orally with the test compound (e.g., once daily for 4 days).
-
Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.
-
Compare the reduction in parasitemia in the treated groups to the vehicle-treated control group to determine efficacy.
-
Visualizations
Caption: Experimental workflow for the optimization of dihydroquinazolinone-3-carboxamides.
Caption: Proposed mechanism of action targeting the parasite's PfATP4 ion pump.
Caption: Logical relationships in the structure-activity and property optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4 | Medicines for Malaria Venture [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
Validation & Comparative
Comparative Bioactivity of Dihydroquinazolines and Quinazolines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of dihydroquinazolines and quinazolines. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of these two important classes of heterocyclic compounds and their therapeutic potential.
The quinazoline (B50416) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its reduced form, dihydroquinazoline, shares this therapeutic promise, often acting as a key intermediate in the synthesis of quinazolines. Dihydroquinazolines can be readily oxidized to the corresponding quinazolines, establishing a close structural and synthetic relationship.[1][2] This guide provides a comparative analysis of their bioactivities, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data from various studies.
Quantitative Bioactivity Data
The following tables summarize the biological activities of representative this compound and quinazoline derivatives, providing a quantitative basis for comparison.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| This compound | 2,3-dihydroquinazolin-4(1H)-one derivative (10f) | HCT-116 (Colon) | 16.30 (72h) | [3] |
| 2,3-dihydroquinazolin-4(1H)-one derivative (unsubstituted, 10a) | HCT-116 (Colon) | 18.88 (72h) | [3] | |
| This compound-2(1H)-one (CA1-e) | A2780 (Ovarian) | 22.76 | [4] | |
| This compound-2(1H)-one (CA1-g) | A2780 (Ovarian) | 24.94 | [4] | |
| 2,4-diphenyl-1,2-dihydroquinazoline (4j) | MDA-MB-231 (Breast) | Not specified, but active | [5] | |
| Quinazoline | Quinazolinone derivative (5a) | HCT-116 (Colon) | 4.87 (72h) | [3] |
| Quinazolinone derivative (5a) | MCF-7 (Breast) | 14.70 (72h) | [3] | |
| 4-aminoquinazoline derivative (LU1501) | SK-BR-3 (Breast) | 10.16 | [6] | |
| 4-aminoquinazoline derivative (LU1501) | HCC1806 (Breast) | 10.66 | [6] | |
| 2-phenylquinazolinone derivative (2a) | NCI-60 panel (mean) | 2.88 | [7] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| This compound | Dihydroquinazolinone (4d) | Bacillus subtilis | 250 | [4] |
| Dihydroquinazolinone (4d) | Pseudomonas aeruginosa | 250 | [4] | |
| Quinazoline | Quinazolin-4(3H)-one derivative (3f) | Staphylococcus aureus | 7.8 | [8] |
| Quinazolin-4(3H)-one derivative (3c, 3g) | Candida albicans | 62.5 | [8] | |
| Quinazolin-2,4-dione derivative (2b) | Staphylococcus haemolyticus | 10 (mg/mL) | [9] | |
| Quinazolin-2,4-dione derivative (2c) | Staphylococcus aureus | 11 (mg/mL) | [9] | |
| Quinazolin-4-one/1,2,3-triazole hybrid (191) | Staphylococcus aureus | 0.5 | [10] |
Table 3: Comparative Anti-inflammatory Activity (IC₅₀)
| Compound Class | Derivative | Target | IC₅₀ | Reference(s) |
| This compound | 5,6-dihydrobenzo[h]quinazolin-2-amine (8c) | NF-κB inhibition | Activity demonstrated | [8] |
| Quinazoline | 2-styryl-4-anilino-7-(thiophen-2-yl)quinazoline (9b) | COX-1 | 64 nM | [11] |
| 2-chloro-4-anilino-7-(thiophen-2-yl)quinazoline (6e) | COX-1 | 142 nM | [11] | |
| 4-phenethylaminoquinazoline (11q) | NF-κB activation | Potent inhibition | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Synthesis of Quinazolin-4(3H)-ones from 2,3-Dihydroquinazolin-4(1H)-ones
A common synthetic route to quinazolin-4(3H)-ones involves the oxidation of their dihydro counterparts.
Experimental Workflow
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 7. Molecular docking and synthesis of novel quinazoline analogues as inhibitors of transcription factors NF-κB activation and their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroquinazoline Derivatives as Multi-Target Drug Candidates for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is evolving from a single-target approach to the development of multi-target-directed ligands (MTDLs). This shift acknowledges the complex and multifactorial nature of AD, involving cholinergic dysfunction, monoaminergic neurotransmitter deficits, and oxidative stress. Dihydroquinazoline derivatives have emerged as a promising class of MTDLs, demonstrating concurrent inhibition of key enzymes implicated in AD pathogenesis: Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Monoamine Oxidase B (MAO-B).
This guide provides a comparative analysis of this compound derivatives against established and alternative therapeutic agents for Alzheimer's disease, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives and other relevant compounds against AChE, BuChE, and MAO-B. Lower IC50 values indicate greater potency.
Table 1: this compound Derivatives vs. Standard Alzheimer's Disease Medications
| Compound | Target Enzyme | IC50 (µM) | Reference(s) |
| Dihydroquinazolines | |||
| K2V-9 | AChE | 1.72 ± 0.01 | [1] |
| MAO-B | 0.950 ± 0.52 | [1] | |
| K2V-12 | AChE | 1.10 ± 0.078 | [1] |
| MAO-B | 1.68 ± 0.25 | [1] | |
| Compound 8b (3,4-dihydro) | BuChE | 0.045 | [2] |
| Compound 8d (3,4-dihydro) | BuChE | 0.062 | [2] |
| Standard AD Drugs | |||
| Donepezil | AChE (human) | 0.034 | [3] |
| BuChE (human) | 5.3 | [3] | |
| Rivastigmine | AChE (human) | 5.1 | [3] |
| BuChE (human) | 3.5 | [3] | |
| Galantamine | AChE (human) | 5.13 | [3] |
| Tacrine | AChE (eel) | 0.0001-0.0005 | [4] |
| BuChE (serum) | 0.03 | [4] | |
| MAO-B Inhibitors | |||
| Selegiline | MAO-B (human) | 0.014 | [5][6] |
| Rasagiline | MAO-B (human) | 0.014 | [5][6] |
Note: Enzyme sources (e.g., human, eel, serum) can influence IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug targets. The following are protocols for the key enzymatic assays cited in this guide.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE activity.
Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is detected at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)
-
AChE enzyme solution
-
Test compounds (inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Preparation: Prepare fresh solutions of DTNB and ATCI. Dilute the test compounds to the desired concentrations.
-
Reaction Mixture: In each well of the microplate, add:
-
140 µL Phosphate Buffer
-
10 µL AChE solution
-
10 µL DTNB solution
-
10 µL of the test compound solution (or solvent for control)
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 1-minute intervals.
-
Calculation:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay (Fluorometric)
This assay is a sensitive method for measuring MAO-B activity and its inhibition.
Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine). In the presence of a developer and a fluorescent probe (like Amplex Red), H₂O₂ generates a highly fluorescent product (resorufin), which can be measured (Ex/Em = ~535/587 nm).
Materials:
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
-
MAO-B Assay Buffer
-
Recombinant human MAO-B enzyme
-
MAO-B Substrate (e.g., tyramine)
-
Fluorescent Probe (e.g., Amplex Red) and Developer (e.g., Horseradish Peroxidase)
-
Test compounds (inhibitors)
-
Positive control inhibitor (e.g., Selegiline)
Procedure:
-
Preparation: Prepare working solutions of the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of diluted test compound.
-
Enzyme Control (100% Activity): Add 10 µL of assay buffer with the same final solvent concentration as the test wells.
-
Inhibitor Control (Positive Control): Add 10 µL of a known MAO-B inhibitor (e.g., Selegiline).
-
Blank Control (No Enzyme): Add assay buffer to wells that will not receive the enzyme solution.
-
-
Enzyme Addition: Add 50 µL of the MAO-B enzyme working solution to all wells except the blank controls. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 40 µL of the MAO-B substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence in kinetic mode for 10-30 minutes.
-
Calculation:
-
Calculate the rate of reaction (ΔFluorescence/min) for each well.
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Multi-target mechanism of this compound derivatives in Alzheimer's disease.
Experimental Workflow
Caption: Workflow for determining AChE inhibition using the Ellman's method.
References
- 1. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
Dihydroquinazoline Derivatives: A Comparative Analysis of Structure-Activity Relationships in Anticancer and Anti-HIV Applications
For Immediate Release
This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct series of dihydroquinazoline derivatives: 2,3-dihydroquinazolin-4(1H)-ones evaluated for their anticancer properties and 1,4-dihydroquinazolin-2-amines investigated for their anti-HIV-1 activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of how structural modifications to the this compound scaffold influence their biological efficacy, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The this compound core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of potent biological agents. This guide focuses on two promising classes of these derivatives and elucidates the key structural features governing their activity against cancer cell lines and the human immunodeficiency virus 1 (HIV-1).
Anticancer this compound-2(1H)-one Derivatives
A series of novel this compound-2(1H)-one derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The core structure was modified at three positions (R1, R2, and the side chain at C4) to investigate the impact of various substituents on cytotoxicity.
Key Structure-Activity Relationship Insights:
-
Influence of R1 Substituent: The nature of the amino acid side chain at the R1 position significantly impacts anticancer activity. Derivatives with more hydrophobic amino acid residues, such as leucine (B10760876) (CA1-e) and phenylalanine (CA1-g), demonstrated the most potent effects against the A2780 ovarian cancer cell line.[1]
-
Role of R2 Substituent: Modifications at the R2 position with different primary amines revealed that steric hindrance and the potential for hydrogen bonding play a crucial role in the observed cytotoxicity.
-
C4 Side Chain: The side chain derived from benzoic acid at the C4 position, when combined with various amino acids, contributes to the structural specificity and overall activity of the compounds.[1]
Anti-HIV-1 Dihydroquinazolin-2-amine Derivatives
A novel series of dihydroquinazolin-2-amine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of both wild-type and mutant HIV-1 strains. The SAR studies for this series focused on substitutions on the this compound core and the amine substituent.
Key Structure-Activity Relationship Insights:
-
Potency against Wild-Type HIV-1: Many of the synthesized molecules exhibited potent activity against wild-type HIV-1, with EC50 values in the nanomolar to low micromolar range.[2]
-
Activity Against Mutant Strains: A significant finding was that most of these compounds retained high activity against HIV-1 strains carrying the E138K mutation in the reverse transcriptase enzyme.[2]
-
Key Inhibitor: Compound 4b emerged as the most potent inhibitor, with an EC50 value of 0.84 nM against the HIV-1 IIIB strain, surpassing the activity of the reference drugs efavirenz (B1671121) and etravirine.[2] This compound also showed significant activity against NNRTI-resistant strains.[2]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives from the two series.
Table 1: Anticancer Activity of this compound-2(1H)-one Derivatives [1]
| Compound | R1 (Amino Acid) | R2 (Amine) | IC50 (µM) vs. A2780 Cells |
| CA1-e | Leucine | - | 22.76 |
| CA1-g | Phenylalanine | - | 22.94 |
| Gefitinib | - | - | Positive Control |
Table 2: Anti-HIV-1 Activity of Dihydroquinazolin-2-amine Derivatives [2]
| Compound | EC50 (nM) vs. HIV-1 IIIB | IC50 (nM) vs. HIV-1 RT |
| 4b | 0.84 | 10 |
| Efavirenz | Reference Drug | - |
| Etravirine | Reference Drug | - |
Experimental Protocols
MTT Assay for In Vitro Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound-2(1H)-one derivatives and incubated for a specified period (e.g., 48 hours). Gefitinib is used as a positive control.
-
MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and the plates are incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay evaluates the ability of compounds to inhibit HIV-1 replication in the MT-4 human T-cell line.
-
Cell Culture: MT-4 cells are cultured in appropriate medium.
-
Compound Addition: Serial dilutions of the dihydroquinazolin-2-amine derivatives are added to the wells of a microplate.
-
Virus Infection: A standard inoculum of HIV-1 (e.g., strain IIIB) is added to the wells.
-
Incubation: The plates are incubated for 5 days at 37°C.
-
Cytopathic Effect (CPE) Measurement: The protective effect of the compounds against the virus-induced CPE is determined using the MTT method, as described above.
-
EC50 Determination: The 50% effective concentration (EC50) is defined as the compound concentration that reduces the virus-induced CPE by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay measures the direct inhibition of the HIV-1 RT enzyme.
-
Reaction Mixture: A reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs, and the test compound is prepared.
-
Enzyme Addition: Recombinant HIV-1 RT is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C.
-
Quantification: The amount of newly synthesized DNA is quantified, often using a non-radioactive method such as an ELISA-based assay that detects the incorporation of labeled nucleotides.
-
IC50 Determination: The IC50 value is the concentration of the compound that inhibits RT activity by 50%.
Visualizations
Caption: Structure-Activity Relationship (SAR) Comparison.
References
Spectroscopic Profiling of Novel Dihydroquinazolines: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the spectroscopic characterization of novel dihydroquinazoline derivatives. It offers a detailed look at the key spectroscopic techniques employed, presents experimental data in a clear, comparative format, and includes detailed methodologies for the cited experiments.
The structural elucidation of novel this compound compounds, a class of heterocyclic molecules with significant therapeutic potential, relies heavily on a suite of spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for confirming the successful synthesis and determining the precise molecular architecture of these derivatives.[2][3][4] This guide will delve into the characteristic spectroscopic signatures of dihydroquinazolines, providing a comparative analysis of data from recently synthesized analogues.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for a selection of recently synthesized this compound derivatives, offering a clear comparison of their characteristic signals.
Table 1: ¹H NMR Spectroscopic Data of Selected this compound Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 9.21 (d, J = 8 Hz, 1H, ArH), 9.02 (d, J = 8 Hz, 1H, ArH), 8.52 (s, 1H, NH), 6.67 (s, 1H, NH), 1.95–1.88 (m, 4H, 2 × CH₂), 1.05 (t, J = 7 Hz, 6H, 2 × CH₃) | [5] |
| 2-Isopropyl-3,4-dihydroquinazoline | CDCl₃ | 1.23 (d, J= 7.1 Hz, 6H), 2.51 (h, J= 7.1 Hz, 1H), 4.07 (bs, ex, 1H), 4.63 (s, 2H), 6.87-6.90 (m, 2H), 6.97 (td, J= 7.4, 1.1 Hz, 1H), 7.11-7.14 (m, 1H) | [6] |
| 1-Propyl-2-phenyl-1,4-dihydroquinazoline | CDCl₃ | 0.78 (t, J= 7.4 Hz, 3H), 1.51-1.58 (m, 2H), 3.66 (t, J= 6.9 Hz, 2H), 4.64 (s, 2H), 6.96 (d, J= 8.2 Hz, 1H), 7.06- 7.07 (m, 2H), 7.21-7.26 (m, 1H), 7.37-7.55 (m, 5H) | [6] |
| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | DMSO-d₆ | 8.33 (s, 1H), 7.59–7.57 (d, J = 7.56 Hz, 1H), 7.49–7.41 (m, 4H), 7.24–7.19 (m, 1H), 7.12 (s, 1H), 6.73–6.71 (d, J = 8.11 Hz, 1H), 6.66–6.63 (t, J = 7.56 Hz, 1H), 5.75 (s, 1H) | [7] |
| 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | DMSO-d₆ | 8.17 (s, 1H), 7.57–7.56 (d, J = 7.83 Hz, 1H), 7.38–7.36 (d, J = 8.79, 2H), 7.21–7.17 (m, 1H), 6.98 (s, 1H), 6.91–6.88 (d, J = 8.66 Hz, 2H), 6.70–6.68 (d, J = 7.83 Hz, 1H), 6.65–6.61 (m, 1H), 5.66 (s, 1H), 3.69 (s, 3H) | [7] |
Table 2: ¹³C NMR Spectroscopic Data of Selected this compound Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| 6,8-dinitro-2,2-diethyl-2,3-dihydroquinazolin-4(1H)-one | CDCl₃ | 165.4, 144.2, 138.6, 134.5, 129.2, 123.1, 118.9, 66.3, 34.9, 6.4 | [5] |
| 2-Isopropyl-3,4-dihydroquinazoline | CDCl₃ | 20.3, 34.9, 45.1, 119.4, 119.9, 123.8, 125.6, 127.9, 144.7, 160.5 | [6] |
| 1-Propyl-2-phenyl-1,4-dihydroquinazoline | CDCl₃ | 10.7, 21.3, 48.5, 49.0, 112.9, 123.5, 123.6, 126.0, 126.1, 127.2, 128.7, 129.6, 135.6, 138.8, 158.5 | [6] |
| 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | DMSO-d₆ | 164.06, 148.20, 141.17, 133.95, 129.30, 128.85, 127.92, 117.83, 115.47, 115.01, 66.31 | [7] |
| 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | DMSO-d₆ | 164.25, 159.95, 148.56, 133.95, 133.79, 128.76, 127.87, 117.623, 115.51, 114.94, 114.14, 66.83, 55.69 | [7] |
Table 3: Mass Spectrometry Data of Selected this compound Derivatives
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |
| 2-Isopropyl-3,4-dihydroquinazoline | HRMS (ESI) | 175.1228 | [6] |
| 1-Propyl-2-(2-methylphenyl)-1,4-dihydroquinazoline | HRMS (ESI) | 231.1863 | [6] |
| This compound-2(1H)-one derivatives | LC/MS | Molecular ion peak (M⁺) observed | [4] |
| 3,4-Dihydroquinazolines | ESI | (Data not specified, used for inhibitor screening) | [8] |
| 2,3-dihydroquinazolines | ESI | (Data not specified, used for cytotoxicity screening) | [9] |
Table 4: FT-IR Spectroscopic Data of Selected this compound Derivatives
| Compound | Key Absorption Bands (ν, cm⁻¹) | Reference |
| Dihydroquinazolinone analogs (4a-f) | (Data not specified, confirmed by FT-IR) | [3] |
| 2,3-dihydroquinazolin-4(1H)-one derivatives | (Data not specified, confirmed by FT-IR) | [10] |
| 5,6-Dihydrobenzo[h]quinazoline | KBr Wafer Technique | [11] |
| 2,3-dihydro-2-(2,4-xylyl)-4(1H)-quinazolinone | (Spectrum available) | [12] |
| BG1189 and BG1190 quinazolines | (Used to assess effects of irradiation) | [13] |
Table 5: UV-Vis Spectroscopic Data of Selected this compound Derivatives
| Compound | Solvent | λmax (nm) | Application | Reference |
| BG1189 and BG1190 quinazolines | Water or DMSO | (Spectra recorded to study stability) | Stability and Photostability | [13] |
| 2,3-Dihydroquinazolin-4(1H)-ones | (Not specified) | (Data not specified) | Solvatochromism Study | [14] |
| Fluorodihydroquinazolin Derivatives | (Not specified) | (Used in fluorescence quenching studies) | Interaction with Human Serum Albumin | [15] |
| Quinazoline-chalcone 14g | (Not specified) | (Spectrum recorded with and without ctDNA) | DNA Binding Study | [16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for the key spectroscopic techniques used in the characterization of novel dihydroquinazolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5][6]
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][7]
-
Data Acquisition: Spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[5] Coupling constants (J) are reported in Hertz (Hz).
-
Analysis: The chemical shifts, signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants are analyzed to elucidate the proton and carbon environments within the molecule, confirming its structure.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6][8]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (typically in the µg/mL range) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[4][9]
-
Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. The exact mass is measured with high accuracy.
-
Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion is compared with the calculated exact mass of the proposed structure to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectra are recorded on an FT-IR spectrometer.
-
Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.[11] Liquid samples can be analyzed as thin films between salt plates.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Analysis: The presence of characteristic absorption bands for functional groups such as N-H, C=O, C=N, and C-H bonds is used to confirm the functional groups present in the synthesized molecule.[13][17]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: UV-Vis spectra are recorded on a UV-Vis spectrophotometer.
-
Sample Preparation: The this compound derivative is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) to prepare a dilute solution of known concentration.[13][18]
-
Data Acquisition: The absorbance of the solution is measured over a specific wavelength range (typically 200-800 nm).
-
Analysis: The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the molecule and can be used to study properties like stability, DNA binding, and interactions with other molecules.[13][16]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the spectroscopic characterization of novel dihydroquinazolines and a generalized signaling pathway that could be investigated for these compounds.
Caption: Experimental workflow for synthesis and characterization.
Caption: Generalized signaling pathway for dihydroquinazolines.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cajotas.casjournal.org [cajotas.casjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. An efficient approach for the green synthesis of biologically active 2,3-dihydroquinazolin-4(1H)-ones using a magnetic EDTA coated copper based nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Studies of Interactions between Fluorodihydroquinazolin Derivatives and Human Serum Albumin with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Computational Docking of Dihydroquinazoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of dihydroquinazoline derivatives against various protein targets. It includes supporting data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
This compound and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1] Computational docking studies are instrumental in elucidating the binding modes and affinities of these compounds, thereby accelerating the drug discovery process. This guide summarizes key findings from various studies to provide a comparative overview of this compound docking to different protein targets.
Comparative Docking Performance of this compound Derivatives
The following table summarizes the interaction energies and inhibitory concentrations of various this compound and quinazolinone derivatives against a range of protein targets. This data is compiled from multiple computational and experimental studies.
| Derivative Class | Protein Target | PDB ID | Computational Method | Binding Affinity / Score | Experimental Data (IC50) | Reference |
| Dihydroquinazolin-4(1H)-one | PARP10 | - | Gold software | - | 5a: 7.15 µM (48h, HCT-116) | [2] |
| Dihydroquinazolin-4(1H)-one | PARP10 | - | Gold software | - | 10f: 16.30 µM (72h, MCF-7) | [2] |
| This compound-2(1H)-one | HER2 (ERBB2) | 3PP0 | - | - | CA1-e: 22.76 µM (A2780) | [3] |
| This compound-2(1H)-one | HER2 (ERBB2) | 3PP0 | - | - | CA1-g: 22.94 µM (A2780) | [3] |
| This compound | Acetylcholinesterase (AChE) | - | - | - | K2V-9: 1.72 µM | [4] |
| This compound | Monoamine Oxidase B (MAO-B) | - | - | - | K2V-9: 0.950 µM | [4] |
| This compound | Acetylcholinesterase (AChE) | - | - | - | K2V-12: 1.10 µM | [4] |
| This compound | Monoamine Oxidase B (MAO-B) | - | - | - | K2V-12: 1.68 µM | [4] |
| Piperazine propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate | DNA | - | GLIDE 5.6 | 8b: -25.979 kcal/mol | - | |
| Piperazine propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate | DNA | - | GLIDE 5.6 | 8g: -24.995 Kcal/mol | - | |
| 4-Anilinoquinazoline | VEGFR-2 | - | Maestro (OPLS 2005) | PR-6: -11.13 | 10.09±0.92 µM (HCT116) | [5] |
| Quinazolinone | Dihydrofolate reductase (DHFR) | 6DE4 | PyRx (AutoDock Vina) | - | - | [6] |
| Quinazoline | Cyclooxygenase-2 (COX-2) | 3LN1 | Molegro Virtual Docker | - | - | [7] |
Experimental Protocols
The methodologies employed in the cited studies for computational docking of this compound derivatives generally follow a standardized workflow. Below is a detailed, synthesized protocol.
Protein Preparation
-
Source: The three-dimensional crystal structures of the target proteins are typically downloaded from the Protein Data Bank (PDB).[6]
-
Preparation: The protein structures are prepared for docking using software such as Discovery Studio Visualizer or Maestro.[5][6] This process involves:
Ligand Preparation
-
Structure Generation: The 2D structures of the this compound derivatives are sketched using chemical drawing software (e.g., Maestro 2D sketcher) and then converted to 3D structures.[5][7]
-
Optimization: The geometry of the ligands is optimized, and their energy is minimized.[7] This is often done using force fields like MMFF94 (Merck Molecular Force Field).[7]
-
Conformer Generation: For flexible ligands, multiple low-energy conformations may be generated to be used in the docking calculations.
Molecular Docking
-
Software: A variety of docking software is used, including AutoDock Vina, GLIDE, Gold, and Molegro Virtual Docker (MVD).[2][6][7]
-
Grid Generation: A receptor grid is generated around the active site of the protein target. This grid defines the space in which the ligand is allowed to dock.
-
Docking Simulation: The prepared ligands are then docked into the active site of the prepared protein. The docking algorithm explores various possible binding poses of the ligand and scores them based on a scoring function that estimates the binding affinity.[7] Extra precision (XP) docking modes may be used for more accurate results.
Analysis of Results
-
Binding Affinity: The primary quantitative output is the binding affinity, often expressed as a docking score or binding energy (in kcal/mol).[8] Lower binding energies generally indicate a more favorable interaction.
-
Interaction Analysis: The binding poses of the top-scoring ligands are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.[3] Software like Discovery Studio Visualizer and PyMOL are used for this purpose.[6]
Signaling Pathways and Workflow Visualization
The protein targets of this compound derivatives are often key components of critical cellular signaling pathways implicated in diseases like cancer and neurodegenerative disorders.
PI3K/AKT/ERBB2 Signaling Pathway
Several this compound derivatives have been predicted to target proteins within the PI3K/AKT and ERBB2 signaling pathways, which are crucial for cell survival and proliferation.[3][9]
Caption: PI3K/AKT/ERBB2 pathway and potential inhibition by dihydroquinazolines.
General Computational Docking Workflow
The process of computational docking follows a structured workflow, from target selection to the analysis of potential lead compounds.
Caption: A generalized workflow for computational drug docking studies.
References
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and molecular docking studies of anilinoquinazoline derivatives | International Journal of Current Research [journalcra.com]
- 6. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 7. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 8. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Efficacy of Dihydroquinazoline Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. This guide provides a comparative analysis of the efficacy of different dihydroquinazoline isomers, supported by experimental data and detailed methodologies. We delve into the impact of stereoisomerism and positional isomerism on the anticancer and anti-HIV activities of this versatile scaffold.
At a Glance: Comparative Efficacy of this compound Isomers
The following table summarizes the quantitative data on the biological activity of representative this compound isomers. This data highlights the significant impact of isomeric variations on their therapeutic potential.
| Isomer Comparison | Compound | Target/Assay | Efficacy (IC50 / EC50 / Ki) | Cell Line(s) | Reference |
| Stereoisomers | (S)-(+)-7 | Tubulin Polymerization Inhibition | IC50: 2.1 µM | - | [1] |
| (R)-(−)-7 | Tubulin Polymerization Inhibition | IC50: > 40 µM | - | [1] | |
| (S)-(+)-7 | Cytotoxicity | GI50: 0.1 nM | MDA-MB-435 | [1] | |
| (R)-(−)-7 | Cytotoxicity | GI50: 120 nM | MDA-MB-435 | [1] | |
| Positional Isomers | CA1-e | Cytotoxicity | IC50: 22.76 µM | A2780 | [2][3] |
| CA1-g | Cytotoxicity | IC50: 22.94 µM | A2780 | [2][3] | |
| Anti-HIV Activity | Compound 4b | HIV-1 Reverse Transcriptase | IC50: 10 nM | - | |
| Anti-HIV-1 Activity | EC50: 0.84 nM | HIV-1 strain IIIB in MT-4 cells | |||
| Enzyme Inhibition | Inhibitor 4f | β-secretase (BACE1) | Ki: 13 nM | - | [4] |
| Cellular Aβ Reduction | IC50: 21 nM | Neuroblastoma cells | [4] |
In-Depth Analysis of Isomer Efficacy
Stereoisomers: The Case of Tubulin Inhibitors
A compelling example of stereoselectivity is observed in 2-aryl-2,3-dihydroquinazolin-4(1H)-ones acting as tubulin polymerization inhibitors. The (S)-enantiomer, (S)-(+)-7, demonstrates significantly greater potency than its (R)-enantiomer counterpart, (R)-(−)-7.
The (S)-enantiomer is a potent inhibitor of tubulin polymerization with an IC50 value of 2.1 µM, while the (R)-enantiomer is largely inactive (IC50 > 40 µM)[1]. This disparity in biochemical activity translates to a dramatic difference in cellular cytotoxicity. Against the MDA-MB-435 human melanoma cell line, the (S)-enantiomer exhibits a GI50 of a mere 0.1 nM, showcasing remarkable anticancer potential. In contrast, the (R)-enantiomer is approximately 1200-fold less potent with a GI50 of 120 nM[1]. This stark difference underscores the critical role of stereochemistry in the interaction between the this compound scaffold and its biological target, in this case, the colchicine (B1669291) binding site on tubulin.
Positional Isomers in Anticancer Drug Design
The substitution pattern on the this compound ring system also plays a crucial role in determining biological activity. In a series of this compound-2(1H)-one derivatives evaluated for their anticancer properties, positional isomerism was shown to influence cytotoxicity. For instance, compounds CA1-e and CA1-g, which differ in the substitution pattern on a pendant phenyl ring, exhibit potent cytotoxic effects against the A2780 ovarian cancer cell line with very similar IC50 values of 22.76 µM and 22.94 µM, respectively[2][3]. While these two isomers display comparable efficacy, other examples within the same study reveal that alterations in substituent positions can lead to more significant variations in activity, highlighting the importance of a systematic exploration of the chemical space around the scaffold.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound isomers and incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Compound Incubation: Add the test compounds at various concentrations to a 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of tubulin polymerization by 50% compared to a vehicle control.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound isomers are mediated through their interaction with specific cellular pathways. Understanding these pathways is crucial for rational drug design and development.
Tubulin Polymerization and Cell Cycle Arrest
As illustrated in Figure 1, certain this compound isomers, particularly the (S)-enantiomer of 2-aryl derivatives, bind to the colchicine site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The inhibition of tubulin polymerization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells.
Experimental Workflow for Cytotoxicity Screening
The workflow for assessing the cytotoxic effects of this compound isomers is a multi-step process, as depicted in Figure 2. It begins with the culturing of cancer cells, followed by treatment with the compounds of interest. The viability of the cells is then determined using the MTT assay, allowing for the calculation of the IC50 value, a key parameter for comparing the potency of different isomers. This systematic approach ensures reliable and reproducible data for structure-activity relationship (SAR) studies.
References
Navigating the ADMET Landscape of Dihydroquinazoline Compounds: An In Vitro and In Silico Comparative Guide
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of novel drug candidates is paramount. This guide provides a comparative overview of in vitro ADMET prediction methods for dihydroquinazoline compounds, a class of molecules with significant therapeutic potential, particularly in oncology. By integrating available experimental data with in silico predictions, this document aims to facilitate informed decision-making in the early stages of drug discovery.
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, with numerous analogues demonstrating potent anticancer activities. However, the successful translation of these compounds from the laboratory to the clinic hinges on a thorough characterization of their pharmacokinetic and toxicological properties. This guide synthesizes data from various studies to offer a comparative look at the cytotoxicity of these compounds and explores predictive models for other key ADMET parameters.
At a Glance: In Vitro Cytotoxicity of this compound Derivatives
The primary in vitro assay reported for this compound compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability and provides a measure of a compound's cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, indicating the concentration of a compound required to inhibit the growth of a cell population by 50%.
Below is a summary of reported IC50 values for various this compound and quinazolinone derivatives against a panel of human cancer cell lines. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions, such as incubation time and the specific cell line used.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Dihydroquinazolinone Derivatives | HCT-116 (Colon Cancer) | 4.87 - 205.9 | [1] |
| MCF-7 (Breast Cancer) | 14.70 - 98.45 | [1] | |
| This compound-2(1H)-one Derivatives | HepG-2 (Liver Cancer) | < 50 for several compounds | [2] |
| A2780 (Ovarian Cancer) | 22.76 - >100 | [2] | |
| MDA-MB-231 (Breast Cancer) | 70 - 90 | [2] | |
| 4-Anilinoquinazoline Derivatives | A549 (Lung Cancer) | 24.1 | [3] |
| SH-SY5Y (Neuroblastoma) | 13.1 - 14.8 | [3] | |
| 4-Hydroxyquinazoline Derivatives | HCT-15 (Colon Cancer) | 33.45 | [4] |
| HCC1937 (Breast Cancer) | 34.29 | [4] |
Predicting ADMET Properties: A Look at In Silico Tools
While experimental in vitro data for ADMET properties of this compound compounds beyond cytotoxicity is limited in the public domain, in silico predictive models offer valuable early-stage insights. Several software platforms are commonly used to estimate properties such as absorption, distribution, metabolism, and toxicity.
A comparative analysis of commonly used ADMET prediction software for heterocyclic compounds, including quinazolines, suggests that while these tools are invaluable for initial screening, their predictions should be interpreted with caution and ideally validated with experimental data.[5][6][7][8][9]
Here's a comparison of the types of predictions offered by some of these tools:
| ADMET Property | PreADMET | Osiris Property Explorer | Molinspiration | Key Considerations |
| Absorption | Predicts human intestinal absorption (HIA) and Caco-2 permeability. | Does not directly predict absorption. | Calculates properties related to absorption (e.g., TPSA, LogP). | Predictions are based on structural similarity to known compounds. |
| Distribution | Predicts plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. | Does not directly predict distribution. | Calculates molecular properties influencing distribution. | The flexibility and charge of the molecule can significantly impact distribution. |
| Metabolism | Predicts inhibition of major Cytochrome P450 (CYP) enzymes. | Does not predict metabolism. | Does not predict metabolism. | In silico models may not capture all nuances of enzyme-substrate interactions. |
| Excretion | Not a primary focus. | Not a primary focus. | Not a primary focus. | Renal clearance is a complex process difficult to model accurately. |
| Toxicity | Predicts mutagenicity (Ames test) and carcinogenicity. | Predicts tumorigenicity, mutagenicity, and irritancy. | Does not predict toxicity. | Toxicity predictions are often qualitative (toxic/non-toxic) and require experimental confirmation. |
Experimental Protocols for Key In Vitro ADMET Assays
For researchers looking to generate experimental ADMET data for their this compound compounds, the following are summaries of standard protocols for key assays.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
-
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor wells, and its permeation into the acceptor wells is measured over time.
-
Methodology:
-
Prepare a lipid solution (e.g., 10% lecithin (B1663433) in dodecane) and coat the filter plate.
-
Add the test compound solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability (Pe) value.
-
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver enzymes, primarily Cytochrome P450s.
-
Principle: The test compound is incubated with liver microsomes and a cofactor (NADPH). The disappearance of the parent compound over time is monitored to determine its metabolic rate.
-
Methodology:
-
Prepare a reaction mixture containing liver microsomes, phosphate (B84403) buffer, and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding NADPH.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent.
-
Analyze the concentration of the parent compound in each sample by LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[10]
-
hERG Inhibition Assay (Automated Patch Clamp)
This assay is crucial for assessing the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.
-
Principle: The assay uses automated patch-clamp electrophysiology to measure the effect of a compound on the hERG current in cells stably expressing the hERG channel.
-
Methodology:
-
Culture cells expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Use an automated patch-clamp system to establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current at each concentration.
-
CYP450 Inhibition Assay (Fluorometric)
This high-throughput assay determines a compound's potential to cause drug-drug interactions by inhibiting major CYP450 enzymes.
-
Principle: The assay uses specific fluorescent probe substrates that are metabolized by individual CYP450 isoforms to produce a fluorescent signal. The inhibition of this signal in the presence of a test compound is measured.
-
Methodology:
-
In a multi-well plate, combine the test compound, a specific recombinant human CYP450 enzyme, and a fluorescent probe substrate.
-
Initiate the reaction by adding a NADPH-regenerating system.
-
Incubate at 37°C for a specified time.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and, if applicable, the IC50 value.[14]
-
Visualizing the Landscape: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vitro ADMET screening and a simplified representation of a common toxicity pathway for kinase inhibitors.
Caption: Experimental workflow for in vitro ADMET screening of this compound compounds.
Caption: Simplified signaling pathway for quinazoline-based kinase inhibitor-induced apoptosis and potential off-target toxicity.
Conclusion and Future Directions
The development of this compound derivatives as therapeutic agents holds considerable promise. The available in vitro cytotoxicity data demonstrates their potent anticancer activity against a range of cell lines. However, a comprehensive understanding of their ADMET profile is currently limited by a lack of publicly available experimental data for key parameters such as permeability, metabolic stability, and specific transporter or channel interactions.
While in silico models provide valuable initial assessments, there is a clear need for further experimental validation to build more robust and predictive models for this chemical class. Future work should focus on generating high-quality in vitro ADMET data for a diverse set of this compound compounds. This will not only aid in the selection of candidates with more favorable drug-like properties but also contribute to the refinement of computational models, ultimately accelerating the journey of these promising compounds towards clinical application. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure data consistency and comparability across different studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments | MDPI [mdpi.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. sophion.com [sophion.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
Dihydroquinazolinone Derivatives: A Promising Frontier in Antitubercular Agent Validation
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel antitubercular agents with alternative mechanisms of action. This guide provides a comparative analysis of recently investigated dihydroquinazolinone derivatives, offering a promising scaffold for the development of new anti-TB drugs. We present a compilation of their antitubercular potency, cytotoxicity, and proposed mechanisms of action, supported by detailed experimental protocols and visual workflows to aid researchers in this critical field.
Performance Comparison of Dihydroquinazolinone Derivatives
Recent studies have highlighted several 2,3-dihydroquinazolin-4(1H)-one analogues with significant in vitro activity against both drug-susceptible (H37Rv) and multidrug-resistant Mtb strains. The minimum inhibitory concentration (MIC) serves as a key quantitative measure of a compound's potency. The data summarized below showcases the antitubercular performance of selected derivatives in comparison to standard first-line anti-TB drugs.
| Compound ID | Mtb Strain | MIC (µg/mL) | Cytotoxicity (IC50 in µM) | Cell Line | Reference |
| 3l | H37Rv | 2 | >100 | Normal Human Dermal Fibroblasts | [1][2] |
| 3m | H37Rv | 2 | >100 | Normal Human Dermal Fibroblasts | [1][2] |
| 3k | H37Rv | 4 | >100 | Normal Human Dermal Fibroblasts | [1][2] |
| 3k | MDR-Mtb | 16 | >100 | Normal Human Dermal Fibroblasts | [1][2] |
| Isoniazid | H37Rv | 0.05 - 0.5 | - | - | [3] |
| Rifampicin | H37Rv | 0.05 - 0.5 | - | - | [3] |
| Ethambutol | H37Rv | - | - | - | |
| Pyrazinamide | H37Rv | - | - | - |
Key Observations:
-
Compounds 3l and 3m , featuring di-substituted aryl moieties with electron-withdrawing halogens at the 2-position, demonstrated the most potent activity against the drug-susceptible H37Rv strain with a MIC of 2 µg/mL.[1][2]
-
Compound 3k , which incorporates an imidazole (B134444) ring at the 2-position, showed significant inhibitory action against both the H37Rv strain (MIC = 4 µg/mL) and an MDR strain (MIC = 16 µg/mL), suggesting a broader spectrum of activity.[1][2]
-
Importantly, the most active compounds (3k, 3l, and 3m ) exhibited low cytotoxicity against normal human dermal fibroblast cells, indicating a favorable preliminary safety profile.[1][2]
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of antitubercular drug discovery research. Below are the protocols for the key assays referenced in the evaluation of dihydroquinazolinone derivatives.
Antitubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. It is a reliable, low-cost, and high-throughput method.[2]
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth, supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase)
-
Mycobacterium tuberculosis H37Rv or other strains
-
Test compounds and standard drugs (e.g., Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
10% Tween 80
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds and standard drugs in a 96-well plate. The final volume in each well should be 100 µL. Include drug-free control wells.
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Re-incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of test compounds.
Materials:
-
96-well tissue culture plates
-
Human cell line (e.g., normal human dermal fibroblasts, Vero cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing the Path Forward
Graphical representations of workflows and biological pathways can significantly clarify complex processes in drug discovery.
Experimental Workflow for Antitubercular Drug Screening
The following diagram illustrates a typical workflow for the screening and validation of novel antitubercular agents like dihydroquinazolinone derivatives.
Caption: A streamlined workflow for the discovery and validation of novel antitubercular agents.
Proposed Signaling Pathway: Inhibition of Biotin (B1667282) Biosynthesis
Computational studies have suggested that some active dihydroquinazolinone derivatives may exert their antitubercular effect by targeting the mycobacterial pyridoxal-5'-phosphate (PLP)-dependent aminotransferase, also known as BioA.[1] This enzyme is a crucial component of the biotin biosynthesis pathway, which is essential for the survival of M. tuberculosis.
Caption: Proposed mechanism of action: Inhibition of the BioA enzyme in the Mtb biotin synthesis pathway.
This guide provides a snapshot of the current validation status of dihydroquinazolinone derivatives as a promising class of antitubercular agents. Further in-depth studies, including in vivo efficacy and detailed mechanistic investigations, are warranted to advance these compounds in the drug development pipeline.
References
comparative study of catalytic systems for dihydroquinazoline synthesis
A Comparative Guide to Catalytic Systems for Dihydroquinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dihydroquinazolines and their derivatives is of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative overview of various catalytic systems employed for the synthesis of these important heterocyclic compounds. The performance of different catalysts, including metal-based, organocatalytic, and heterogeneous systems, is compared based on reported experimental data.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of selected catalytic systems for the synthesis of dihydroquinazolines, highlighting the diversity of approaches and their respective efficiencies under various reaction conditions.
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal Catalysts | ||||||
| Fe(OTf)₂ / TEMPO | N-alkylanilines, anilines | Not specified | Not specified | Not specified | Good yields | [1][2] |
| CuCl / 2,2′-bipyridine / TEMPO | (2-aminophenyl)methanols, aldehydes, NH₄Cl | Not specified | Not specified | Not specified | 55-97 | [1][3] |
| FeCl₃/Al₂O₃ | 2-amino-N-benzylbenzamide, aromatic aldehydes | MeOH | Room Temp. | 4 h | Good to Excellent | [4] |
| Mn(I) complex | 2-aminobenzylalcohol, primary amides | Toluene | 130 | Not specified | 58-81 | [1][2] |
| Co(OAc)₂·4H₂O / t-BuOK | 2-aminoaryl alcohols, nitriles | tert-AmOH | 95 | 24 h | up to 95 | [5] |
| Organocatalysts | ||||||
| Acetic Acid (AcOH) | Isatoic anhydride, aldehydes, 2-(4-aminobenzamido)acetic acid | Ethanol | Microwave | 8-10 min | 78-85 | [6] |
| p-Toluenesulfonic acid (p-TSA) | Anthranilamide, aldehydes | Solvent-free (grinding) | Room Temp. | 3-15 min | Moderate to Excellent | [6] |
| Fumaric Acid | 2-aminobenzamide (B116534), various aldehydes | Not specified | Not specified | Not specified | High yields | [7] |
| L-proline nitrate | Anthranilamide, aldehydes | Not specified | Not specified | Not specified | Good yields | [8] |
| Chiral Phosphoric Acid | 2-aminobenzamides, imines | Not specified | Not specified | Not specified | Good to Excellent | [9] |
| Heterogeneous Catalysts | ||||||
| Ga-MCM-22 | Anthranilamide, benzaldehyde | Ethanol | 80 | 6 h | 71-78 | [10] |
| NaHSO₄ | Isatoic anhydride, pyridine-3-carbaldehyde, primary amines | THF | 68 | Not specified | High yields | [11] |
Mandatory Visualizations
The following diagrams illustrate a generalized experimental workflow for comparing catalytic systems and a representative catalytic cycle for this compound synthesis.
Caption: A generalized experimental workflow for the comparative study of different catalytic systems in this compound synthesis.
Caption: A representative acid-catalyzed reaction cycle for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocols
Below are generalized experimental methodologies for key synthetic routes cited in the comparative table.
General Procedure for Acid-Catalyzed Synthesis (e.g., using p-TSA)
In a mortar, 2-aminobenzamide (1.0 mmol), an appropriate aldehyde (1.0 mmol), and p-toluenesulfonic acid (p-TSA) (10 mol%) are combined.[6] The mixture is then ground at room temperature for 3-15 minutes.[6] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
General Procedure for Heterogeneous Catalysis (e.g., using FeCl₃/Al₂O₃)
To a solution of a 2-amino-N-substituted-benzamide (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in methanol (B129727) (5 mL), the FeCl₃/Al₂O₃ catalyst is added.[4] The reaction mixture is stirred at room temperature for approximately 4 hours.[4] After completion of the reaction, as indicated by TLC, the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the pure 2,3-dihydroquinazolin-4(1H)-one. The recovered catalyst can often be washed, dried, and reused for subsequent reactions.[4]
General Procedure for Transition-Metal Catalyzed Synthesis (e.g., Copper-catalyzed)
In a typical procedure, (2-aminophenyl)methanol (1.0 mmol), an aldehyde (1.2 mmol), and ammonium (B1175870) chloride (1.5 mmol) are dissolved in a suitable solvent.[1][3] A copper salt like CuCl (5-10 mol%), a ligand such as 2,2'-bipyridine (B1663995) (10-20 mol%), and an oxidant like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are added to the mixture.[1][3] The reaction is stirred at a specific temperature (e.g., 60-110°C) for several hours until the starting material is consumed. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The final product is isolated after purification by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 6. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ijfmr.com [ijfmr.com]
- 11. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Assessing the Target Selectivity of Dihydroquinazoline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes. The therapeutic efficacy and safety of these inhibitors are intrinsically linked to their target selectivity. This guide provides an objective comparison of the performance of select this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the rational design and selection of these compounds for further investigation.
Quantitative Data on Inhibitor Selectivity
The following tables summarize the inhibitory activity of various this compound-based compounds against their primary targets and, where available, off-targets. This data provides a snapshot of their potency and selectivity.
| Compound | Primary Target(s) | IC50 / Ki | Cell Line(s) / Assay Type | Reference Compound |
| Aurora Kinase Inhibitors | ||||
| Barasertib (AZD1152) | Aurora B | IC50 = 0.37 nM | Biochemical Assay | N/A |
| Acetanilide-aminopyrazole-substituted quinazoline | Aurora B | IC50 < 1 nM | Biochemical Assay | N/A |
| Compound 46 | Aurora A, Aurora B | Not specified | Potent Inhibition | N/A |
| β-Secretase (BACE1) Inhibitors | ||||
| Inhibitor 3a | BACE1 | Ki = 11 nM | Enzyme Inhibitory Assay | N/A |
| Inhibitor 4f | BACE1 | Ki = 13 nM | Enzyme Inhibitory Assay | N/A |
| IC50 = 21 nM | Neuroblastoma Cells | |||
| Antimalarials | ||||
| Compound 8a | P. falciparum | EC50 = 0.23 µM | LDH activity of P. falciparum 3D7 | N/A |
| Compound 8b (6-aza) | P. falciparum | EC50 = 3.55 µM | LDH activity of P. falciparum 3D7 | N/A |
| Compound 8d (8-aza) | P. falciparum | EC50 = 2.55 µM | LDH activity of P. falciparum 3D7 | N/A |
| Compound 8k (6-fluoro, 8-aza) | P. falciparum | EC50 = 0.395 µM | LDH activity of P. falciparum 3D7 | N/A |
| HDAC6 Inhibitors | ||||
| Compound 5b | HDAC6 | IC50 = 150 nM | Biochemical Assay | N/A |
| Broad-Spectrum Cytotoxic Agents | ||||
| Compound 39 (2-(naphthalen-1-yl)) | Tubulin Polymerization | GI50 < 50 nM | HT29, U87, A2780, H460, BE2-C | Nocodazole |
| Compound 64 (2-(2-methoxystyryl)) | Tubulin Polymerization | Sub-µM GI50 | Multiple cell lines | Nocodazole |
| Compound 65 (2-(3-methoxystyryl)) | Tubulin Polymerization | Sub-µM GI50 | Multiple cell lines | Nocodazole |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. EC50: Half-maximal effective concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
Detailed and robust experimental protocols are crucial for accurately assessing inhibitor selectivity. Below are representative methodologies for key assays.
1. Biochemical Kinase Inhibition Assay (Example: Aurora Kinase)
This protocol outlines a common method to determine the in vitro potency of an inhibitor against a purified kinase.
-
Objective: To determine the IC50 value of a this compound-based inhibitor against a specific kinase (e.g., Aurora B).
-
Materials:
-
Purified recombinant human Aurora B kinase.
-
ATP (Adenosine triphosphate).
-
Peptide substrate (e.g., Kemptide).
-
Test inhibitor (solubilized in DMSO).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Radiolabeled [γ-32P]ATP or fluorescent ATP analog.
-
Phosphocellulose paper or microplate reader for detection.
-
-
Procedure:
-
Prepare a dilution series of the test inhibitor in DMSO. A 10-point dose-response curve is recommended.[1]
-
In a microplate, add the kinase buffer, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP (or fluorescent ATP analog) to each well. The ATP concentration should ideally be close to the Km value for the specific kinase to ensure the IC50 is a direct measure of binding affinity.[2][3]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Objective: To determine the anti-proliferative activity (IC50) of a this compound-based inhibitor on a specific cancer cell line.
-
Materials:
-
Human cancer cell line (e.g., HepG-2, A2780, MDA-MB-231).[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor (solubilized in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).[4]
-
Incubate the cells for a specified period (e.g., 72 hours).[5]
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
Signaling Pathway of a Receptor Tyrosine Kinase
The following diagram illustrates a simplified signaling pathway initiated by a receptor tyrosine kinase (RTK), a common target for quinazoline-based inhibitors.
Caption: Simplified RTK signaling pathway and point of inhibition.
Experimental Workflow for Assessing Inhibitor Selectivity
The following diagram outlines a typical workflow for evaluating the selectivity of a novel this compound-based inhibitor.
Caption: Workflow for assessing inhibitor selectivity.
This guide provides a framework for the comparative assessment of this compound-based inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details. The provided protocols and visualizations serve as a starting point for designing and interpreting selectivity studies.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydroquinazoline: A Guide for Laboratory Professionals
For Immediate Reference: Dihydroquinazoline and its derivatives must be treated as hazardous waste. Do not dispose of these compounds down the drain or in regular trash.[1][2] Disposal must be conducted through an approved hazardous waste program, in compliance with all local, regional, and national regulations.[3][4] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may vary between derivatives, a cautious approach is always recommended.
Essential PPE and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.[5]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[5]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[5]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][5]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification and Labeling:
-
Use a dedicated, compatible container for collecting this compound waste. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[1]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1]
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemicals present in the waste stream.[2][5]
-
-
Waste Segregation:
-
Decontamination of Empty Containers:
-
For empty containers that held this compound, triple-rinse them with a suitable solvent (e.g., ethanol (B145695) or acetone).[1][5]
-
Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[1][5]
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label. The clean, empty container can then typically be disposed of in the regular trash or recycled, depending on your institution's policies.[1]
-
-
Disposal of Contaminated Materials:
-
Arranging for Waste Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Cleanup Procedure:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate personal protective equipment as outlined in Section 1.[1]
-
Contain the Spill: Use a spill pillow or other absorbent material to contain the spill.[1]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.[6]
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS office.[1][2]
Quantitative Data Summary
| Data Point | Value/Information | Source |
| Waste Classification | Hazardous Waste | [1][2][4] |
| Disposal Method | Approved Waste Disposal Plant / EHS Program | [1][2][4] |
| Container Type | Dedicated, compatible, sealed container | [1] |
| Rinsate from Containers | Collect as hazardous waste | [1][5] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
